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Core Science & Biosynthesis

Foundational

The Strategic Utility of 7-Bromoisoquinoline-3-carboxamide in Targeted Therapeutics: Structural Properties and Synthetic Methodologies

Executive Summary In the landscape of modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably engage biological targets while offering versatile handles for lat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably engage biological targets while offering versatile handles for late-stage diversification. 7-Bromoisoquinoline-3-carboxamide (CAS 2089315-27-3) has emerged as a critical bifunctional building block [1]. The isoquinoline-3-carboxamide core acts as a potent pharmacophore, frequently utilized to mimic nucleotide binding (such as ATP or NAD+) in kinase and PARP (Poly ADP-ribose polymerase) inhibitors [3][4]. Simultaneously, the C-7 bromine atom provides an orthogonal, highly reactive site for transition-metal-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of this molecule's physicochemical profile, field-proven synthetic workflows, and the mechanistic rationale behind its biological application.

Structural and Physicochemical Profiling

Understanding the electronic and steric environment of 7-Bromoisoquinoline-3-carboxamide is essential for predicting its reactivity and target engagement. The electron-withdrawing nature of the isoquinoline nitrogen depletes electron density from the fused benzene ring, rendering the C-7 bromine highly susceptible to oxidative addition by low-valent palladium species [2]. Furthermore, the C-3 carboxamide group establishes a stable intramolecular dipole and provides a critical bidentate hydrogen-bonding vector (donor and acceptor) necessary for anchoring the molecule within enzyme active sites [4].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 7-Bromoisoquinoline-3-carboxamide
CAS Number 2089315-27-3
Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
SMILES Code O=C(C1=CC2=C(C=N1)C=C(Br)C=C2)N
Hydrogen Bond Donors 1 (Primary Amide -NH2)
Hydrogen Bond Acceptors 2 (Amide C=O, Isoquinoline N)
Reactivity Handle C-7 Aryl Bromide (Cross-Coupling)

Strategic Experimental Workflows

To maximize the utility of this scaffold, we utilize a two-phase synthetic strategy: de novo construction of the carboxamide core, followed by late-stage functionalization.

SyntheticWorkflow A 7-Bromo-IQ-3-COOH (Starting Material) B Amidation Reaction (EDCI / HOBt / NH4Cl) A->B Activation & Nucleophilic Attack C 7-Bromoisoquinoline-3-carboxamide (Core Scaffold) B->C Isolation & Purification D Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) C->D C-7 Functionalization E Targeted Drug Library (Diversified Analogues) D->E Library Generation

Workflow for the synthesis and late-stage functionalization of 7-Bromoisoquinoline-3-carboxamide.

Protocol 1: Synthesis of the Core Scaffold via Amidation

Objective: High-yielding conversion of 7-bromoisoquinoline-3-carboxylic acid to the corresponding carboxamide.

  • Causality & Rationale: We employ EDCI and HOBt rather than harsher chlorinating agents (like SOCl2) to prevent unwanted side reactions on the electron-deficient isoquinoline ring. EDCI activates the carboxylic acid, but the intermediate is prone to hydrolysis. HOBt intercepts this to form a stable, highly reactive OBt-ester. Ammonium chloride (NH4Cl) combined with DIPEA generates a steady, controlled release of free ammonia in situ, driving the nucleophilic acyl substitution to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 7-bromoisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add EDCI·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Amidation: Add NH4Cl (5.0 eq) followed by dropwise addition of DIPEA (5.0 eq). The excess base is critical to neutralize the HCl salt of EDCI and liberate NH3 from NH4Cl.

  • Monitoring: Stir the reaction at room temperature for 12 hours. Monitor progression via TLC (DCM:MeOH 9:1).

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine (5x) to rigorously remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 7-Bromoisoquinoline-3-carboxamide.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Derivatize the C-7 position with an aryl/heteroaryl boronic acid to generate library analogues.

  • Causality & Rationale: The C-7 bromine is primed for cross-coupling. We select Pd(dppf)Cl2 as the catalyst because the large bite angle of the dppf ligand forces the palladium center into a geometry that highly favors the final reductive elimination step, pushing the catalytic cycle forward and minimizing protodehalogenation. A biphasic solvent system (1,4-Dioxane/H2O) is used to dissolve both the organic substrates and the inorganic base (K2CO3), accelerating the transmetalation step via the "boronate" pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 7-Bromoisoquinoline-3-carboxamide (1.0 eq), the desired Arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M). Rigorously degas the suspension via three freeze-pump-thaw cycles. Note: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Backfill with nitrogen and add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Seal the tube and heat to 90°C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC to isolate the target analogue.

Target Biology and Pharmacophore Logic

The isoquinoline-3-carboxamide moiety is not merely a structural framework; it is a highly evolved pharmacophore [4]. In biological systems, this motif is uniquely suited to inhibit enzymes that utilize adenine-containing cofactors. The flat, aromatic isoquinoline core intercalates into the hydrophobic pockets of the enzyme via


 stacking (often interacting with Tyrosine or Phenylalanine residues). Concurrently, the C-3 carboxamide acts as a critical anchor, forming a bidentate hydrogen-bond network with the protein backbone of the hinge region [3].

PharmacophoreLogic A Isoquinoline-3-carboxamide Derivatives B Enzyme Active Site (Kinase / PARP) A->B H-Bonding & pi-pi Stacking C Catalytic Inhibition (ATP / NAD+ Mimicry) B->C Target Engagement D Cellular Arrest & Apoptosis C->D Pathway Blockade

Logical relationship between the pharmacophore binding mechanism and downstream cellular effects.

Analytical Validation & Quality Assurance

To ensure scientific integrity, every protocol must operate as a self-validating system. Before advancing any synthesized derivative to biological screening, the structural fidelity of the 7-Bromoisoquinoline-3-carboxamide core and its coupled products must be analytically confirmed:

  • LC-MS Isotopic Profiling: The presence of the C-7 bromine atom provides a definitive, self-validating mass spectrometry signature. Because bromine exists as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 natural abundance, the mass spectrum of the core scaffold must display a characteristic doublet of equal intensity at
    
    
    251 and 253
    
    
    . The disappearance of this doublet post-Suzuki coupling unequivocally confirms successful C-7 functionalization.
  • 
    H NMR Spectroscopy:  In DMSO-
    
    
    
    , the C-1 proton of the isoquinoline ring is highly deshielded due to the adjacent nitrogen and the aromatic ring current, typically appearing downfield at
    
    
    ppm. The primary carboxamide protons will present as two distinct broad singlets (around 7.5 ppm and 8.0 ppm) due to restricted rotation around the C-N partial double bond, confirming the integrity of the C-3 substitution.

References

Exploratory

Therapeutic Potential of 7-Bromoisoquinoline-3-carboxamide Derivatives

This guide details the technical landscape of 7-Bromoisoquinoline-3-carboxamide , a privileged scaffold in medicinal chemistry.[1] It moves beyond basic characterization to explore its role as a "gateway intermediate" fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical landscape of 7-Bromoisoquinoline-3-carboxamide , a privileged scaffold in medicinal chemistry.[1] It moves beyond basic characterization to explore its role as a "gateway intermediate" for high-value therapeutics, particularly Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Technical Whitepaper for Drug Discovery & Development

Executive Summary: The "Gateway" Scaffold

The 7-Bromoisoquinoline-3-carboxamide scaffold represents a critical architectural node in modern drug design.[1] Unlike simple heterocycles, this structure possesses two orthogonal "handles" that allow for rapid library generation:

  • C3-Carboxamide (The Pharmacophore): A bidentate chelating motif essential for binding to the active site iron (Fe²⁺) of metalloenzymes, most notably HIF-PHDs.

  • C7-Bromide (The Synthetic Handle): A reactive electrophile positioned to extend the molecule into hydrophobic pockets via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling high-affinity interactions without disrupting the core binding mode.

This guide analyzes the scaffold's utility in synthesizing HIF-PH inhibitors (anemia, ischemia) and explores emerging applications in kinase inhibition (oncology).

Chemical Architecture & SAR Logic

The therapeutic potency of this class stems from its ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for oxygen-sensing enzymes.[1]

Structure-Activity Relationship (SAR)
PositionFunctional GroupMechanistic RoleOptimization Strategy
C3 Carboxamide (-CONH-)Fe²⁺ Chelation: Forms a bidentate complex with the active site iron, displacing water/oxygen.Strict Conservation. Modifications here (e.g., ester, nitrile) usually abolish activity unless they are prodrugs (e.g., esters hydrolyzed in vivo).
C7 Bromine / ArylHydrophobic Reach: The C7 vector points towards a deep hydrophobic pocket in PHD2.[1]Diversification. Replace Br with bulky aryls (e.g., phenoxy, substituted phenyl) to increase potency from µM to nM range.
N2 Isoquinoline NitrogenHydrogen Bonding: Accepts H-bond from Tyr303 (in PHD2).[1]Electronic Tuning. Substituents at C1 or C4 can modulate the pKa of this nitrogen.[1]
C1 Hydrogen / HydroxylSolubility & Metabolism: C1-OH (tautomer of isoquinolin-1-one) is common in metabolites.[1]Metabolic Blocking. C1-alkyl or C1-chloro groups can be used to tune metabolic stability.[1]

Primary Therapeutic Avenue: HIF-PH Inhibition

The most validated application of 7-bromoisoquinoline-3-carboxamide derivatives is the treatment of renal anemia via HIF stabilization.[1]

Mechanism of Action (MOA)

Under normoxia, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α, marking it for proteasomal degradation. 7-Bromoisoquinoline-3-carboxamide derivatives inhibit PHDs by competing with 2-oxoglutarate.

  • Result: HIF-1α stabilizes

    
     dimerizes with HIF-1β 
    
    
    
    translocates to nucleus
    
    
    binds Hypoxia Response Element (HRE).[1]
  • Therapeutic Output: Upregulation of Erythropoietin (EPO) and VEGF.

MOA cluster_0 Therapeutic Effect Compound 7-Br-Isoquinoline Derivative PHD PHD Enzyme (Active Site Fe2+) Compound->PHD Competes with 2-OG Chelates Fe2+ HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Normoxia (Active) HIF_Stable HIF-1α (Stabilized) PHD->HIF_Stable Inhibited by Compound VHL VHL Complex (E3 Ligase) HIF_OH->VHL Degradation Pathway Proteasome Proteasomal Degradation VHL->Proteasome Degradation Pathway Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF_Stable->Nucleus EPO EPO Gene Transcription Nucleus->EPO Bind HRE RBC Erythropoiesis (Anemia Correction) EPO->RBC

Caption: Mechanism of HIF stabilization via competitive inhibition of PHD enzymes by isoquinoline derivatives.

Technical Guide: Synthesis & Functionalization

For researchers, the value lies in the divergent synthesis enabled by the 7-bromo scaffold.[1]

Core Synthesis (The "Gateway" Preparation)

While the core is commercially available, de novo synthesis allows for isotopic labeling or C1-modification.[1]

  • Route: Cyclization of 4-bromophthalic acid derivatives or Pd-catalyzed cyclization of N-tert-butyl-2-(1-alkynyl)benzaldimines.[1]

  • Key Intermediate: Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate .[1] The C1-chloro group is versatile for nucleophilic displacement (to introduce -OH, -OMe, or -NHR).[1]

Library Generation Protocol (Step-by-Step)

Objective: Synthesize a library of 7-aryl-isoquinoline-3-carboxamides (Roxadustat analogs).

Step 1: C3-Amidation (The Pharmacophore Install) This step is often prioritized to establish the binding motif early, though it can be done last.[2]

  • Reagents: Methyl 7-bromoisoquinoline-3-carboxylate (1.0 eq), Glycine methyl ester (1.2 eq), NaOMe (2.0 eq) in MeOH.

  • Conditions: Reflux for 4–6 hours.

  • Workup: Acidify to pH 4. Precipitate collection.

  • Why: Direct amidation with amino acids (like glycine) mimics the 2-OG side chain.[1]

Step 2: C7-Suzuki Coupling (The Hydrophobic Extension) The critical SAR diversification step.

  • Substrate: 7-Bromo-isoquinoline-3-carboxamide derivative (0.2 mmol).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (0.3 mmol).[1]

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂/S-Phos for sterically hindered aryls.

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 min (or 80°C thermal for 12h).

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Synthesis Start 7-Bromo-isoquinoline core Step1 Step 1: C3 Amidation (Glycine/Amine + Base) Start->Step1 Intermed 7-Bromo-3-carboxamide Intermediate Step1->Intermed Step2 Step 2: C7 Suzuki Coupling (Ar-B(OH)2 + Pd cat) Intermed->Step2 Intermed->Step2 Library Divergence Final 7-Aryl-isoquinoline Lead Candidate Step2->Final

Caption: Divergent synthesis workflow utilizing the 7-bromo intermediate for library generation.

Experimental Protocols for Validation

Trustworthy data requires robust assays.[1] The following protocols are industry-standard for validating this scaffold.

HIF-PH2 Inhibition Assay (Biochemical)

To verify direct target engagement.[1]

  • Principle: Fluorescence Polarization (FP) or TR-FRET measuring the displacement of a fluorescent HIF-1α peptide probe from recombinant PHD2.[1]

  • Protocol:

    • Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(II), 100 µM Ascorbate.

    • Enzyme: Recombinant human PHD2 (catalytic domain).[1]

    • Tracer: FITC-labeled HIF-1α peptide (residues 556–574).[1]

    • Reaction: Incubate 7-bromo derivative (serial dilution) with Enzyme + Tracer for 30 min at RT.

    • Readout: Measure mP (millipolarization). High inhibition = Low mP (tracer released).[1]

    • Control: Roxadustat (IC₅₀ ≈ 10–50 nM).[1]

Cell Viability & HIF Stabilization (Cellular)

To verify cell permeability and non-toxicity.

  • Cell Line: Hep3B or HeLa (human epithelial).[1]

  • HIF-1α Western Blot:

    • Treat cells with 1–50 µM compound for 6 hours.[1]

    • Lyse in RIPA buffer + protease inhibitors.[1]

    • Blot for HIF-1α (nuclear accumulation).[1][3] Positive control: CoCl₂ (100 µM).[1]

  • Cytotoxicity (MTT Assay):

    • Seed 5,000 cells/well in 96-well plate.

    • Incubate 72h with compound.

    • Add MTT reagent; read absorbance at 570 nm.[1]

    • Success Criteria: IC₅₀ for toxicity should be >100x the IC₅₀ for HIF stabilization (Therapeutic Index).

Emerging Applications & Future Directions

Beyond anemia, the 7-bromoisoquinoline scaffold is gaining traction in:

  • PROTACs (Proteolysis Targeting Chimeras): The C7-bromo position is an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon). This converts the inhibitor into a degrader.[1]

  • Kinase Inhibitors: 7-substituted isoquinolines have shown affinity for CK2 and P2X7 receptors , suggesting this scaffold is a "privileged structure" capable of multitargeting depending on the C3/C7 substitution pattern.[1]

References

  • Roxadustat (FG-4592)

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 11255013, Roxadustat.

    • URL:[Link][2]

  • Isoquinoline-3-carboxamide Synthesis & SAR

    • Source: "Synthesis and biological evaluation of isoquinoline-3-carboxamide derivatives as potent HIF-1α prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Search Term: Isoquinoline-3-carboxamide HIF inhibitor)

  • 7-Bromoisoquinoline Chemical Properties

    • Source: Sigma-Aldrich Product Specification: 7-Bromoisoquinoline.[1]

  • PHD Enzyme Assay Protocols

    • Source: "A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging."[1][4][5] ChemMedChem.

    • URL:[Link]

  • Kinase Inhibition (ATM/CK2)

    • Source: "Discovery of Novel 3-Quinoline Carboxamides as Potent...[1][6][7] Inhibitors of ATM Kinase." Current Topics in Medicinal Chemistry.

    • URL:[Link]

Sources

Foundational

7-Bromoisoquinoline-3-carboxamide CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 7-Bromoisoquinoline-3-carboxamide , a critical scaffold in medicinal chemistry. Optimized Synthesis, Characterization, and Applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 7-Bromoisoquinoline-3-carboxamide , a critical scaffold in medicinal chemistry.

Optimized Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

7-Bromoisoquinoline-3-carboxamide is a bifunctional heterocyclic building block extensively utilized in the development of kinase inhibitors (specifically ATM and PARP inhibitors) and DNA damage response (DDR) modulators. Its structural utility lies in its dual-reactivity: the 3-carboxamide moiety serves as a hydrogen-bond donor/acceptor critical for ATP-pocket binding, while the 7-bromo substituent provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the lipophilic tail.

This guide provides a validated roadmap for the synthesis, purification, and application of this compound, prioritizing high-fidelity protocols over generic methodology.

Chemical Identity & Identifiers

The following identifiers are verified for the specific amide derivative. Researchers should distinguish this from the commercially available carboxylic acid precursor (CAS 660830-63-7).

IdentifierValue
Chemical Name 7-Bromoisoquinoline-3-carboxamide
CAS Number 2089315-27-3
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Exact Mass 249.9742
SMILES NC(=O)c1cc2cc(Br)ccc2cn1
InChI Key Predicted:[1][2] FBTKUAFGTDENLW-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM, MeOH; Insoluble in Water

Synthetic Pathways & Protocols

Strategic Analysis

While de novo synthesis of the isoquinoline core (via Pomeranz-Fritsch) is possible, it often suffers from poor regioselectivity (yielding mixtures of 5-bromo and 7-bromo isomers). The most reliable industrial and research-scale route involves the amidation of 7-bromoisoquinoline-3-carboxylic acid .

Method A: Direct Amidation via Acid Chloride (Recommended)

This protocol minimizes purification difficulty and avoids the use of expensive peptide coupling reagents, making it scalable.

Precursor: 7-Bromoisoquinoline-3-carboxylic acid (CAS 660830-63-7).[3]

Step-by-Step Protocol:

  • Activation:

    • Charge a dry round-bottom flask with 7-Bromoisoquinoline-3-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Add a catalytic amount of DMF (2-3 drops).

    • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C under Nitrogen.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Observation: Evolution of gas (CO/CO₂) and dissolution of the solid indicates acid chloride formation.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow solid in anhydrous THF or DCM.

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Introduce Ammonia (either as 0.5 M solution in Dioxane/THF or by bubbling NH₃ gas) in excess (3-5 equiv). Alternatively, use aqueous Ammonium Hydroxide (28%) in a biphasic system if the acid chloride is dissolved in DCM.

    • Stir at RT for 4 hours. A heavy precipitate (the amide) will form.

  • Workup:

    • Filter the precipitate.[4]

    • Wash the cake with water (to remove NH₄Cl salts) and cold diethyl ether.

    • Dry under high vacuum at 45°C.

Yield Expectation: 85–95%.

Method B: Palladium-Catalyzed Carbonylation (Alternative)

Used when the carboxylic acid is unavailable, starting from the cheaper 7-bromoisoquinoline core. Note: This requires careful control to avoid carbonylation at the 7-bromo position.

Precursor: 7-Bromoisoquinoline (CAS 58794-09-5).[5][6]

Workflow:

  • Selective Activation: The C3 position is activated via N-oxide formation (mCPBA) followed by Reissert-Henze reaction or direct Pd-catalyzed carbonylation if C3-halogenated precursors are used.

  • Critique: This route is chemically riskier due to the competing reactivity of the C7-Br bond under Pd-catalysis. Method A is superior for purity.[7]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 7-Bromoisoquinoline-3-carboxylic acid (CAS 660830-63-7) Activation Activation: Oxalyl Chloride, cat. DMF, DCM (Formation of Acid Chloride) Start->Activation 0°C, N2 atm Amidation Amidation: NH3 (g) or NH4OH 0°C to RT Activation->Amidation Intermediate Acid Chloride Workup Purification: Filtration & Water Wash (Removal of NH4Cl) Amidation->Workup Precipitate forms Product Product: 7-Bromoisoquinoline-3-carboxamide (CAS 2089315-27-3) Workup->Product Drying (Vac, 45°C)

Caption: Optimized synthesis via acid chloride intermediate, ensuring high regiochemical fidelity.

Characterization & Quality Control

Since specific spectral data for the amide is often proprietary, the following Predicted Consensus Data is derived from the verified acid precursor and isoquinoline substituent effects.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 9.35 (s, 1H, H-1): The most deshielded signal, characteristic of the proton between the isoquinoline nitrogen and the benzene ring.

  • δ 8.65 (s, 1H, H-4): Singlet, typical for the C4 position when C3 is substituted.

  • δ 8.40 (d, J=2.0 Hz, 1H, H-8): Meta-coupling to H-6; deshielded by the peri-effect of the ring nitrogen.

  • δ 8.15 (br s, 1H, NH - Amide): Exchangeable.

  • δ 8.05 (d, J=8.8 Hz, 1H, H-5): Ortho-coupling to H-6.

  • δ 7.85 (dd, J=8.8, 2.0 Hz, 1H, H-6): Doublet of doublets, coupling with H-5 and H-8.

  • δ 7.70 (br s, 1H, NH - Amide): Exchangeable.

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI (+)

  • Observed Mass: Two peaks of equal intensity at m/z 251.0 and 253.0 (M+H)⁺, confirming the presence of a single Bromine atom (⁷⁹Br/⁸¹Br isotopic pattern).

Applications in Drug Discovery

A. Kinase Inhibition (ATM/PARP)

Isoquinoline-3-carboxamides are pharmacophores that mimic the nicotinamide moiety of NAD+, making them potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Ataxia-Telangiectasia Mutated (ATM) kinases.

  • Mechanism: The amide group forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Glu/Leu residues).

  • Role of 7-Br: The bromine atom projects into the hydrophobic back-pocket, increasing potency and selectivity.

B. Late-Stage Diversification (Cross-Coupling)

The 7-bromo substituent allows this molecule to serve as a "diversity-oriented" scaffold.

Protocol: Suzuki-Miyaura Coupling

  • Reagents: 7-Bromoisoquinoline-3-carboxamide (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: Dioxane:Water (4:1), degassed.

  • Conditions: 90°C, 12 hours.

  • Outcome: Yields 7-aryl-isoquinoline-3-carboxamides, used to tune solubility and metabolic stability.

Visualization: Application Logic

ApplicationLogic cluster_0 Biological Target cluster_1 Chemical Diversification Scaffold 7-Bromoisoquinoline-3-carboxamide (Core Scaffold) Binding ATP-Pocket Binding (H-Bonding via Amide) Scaffold->Binding C3-Carboxamide Suzuki Suzuki Coupling (Aryl/Heteroaryl addition) Scaffold->Suzuki C7-Bromine Buchwald Buchwald-Hartwig (Amination) Scaffold->Buchwald C7-Bromine Kinase Inhibition\n(ATM/PARP) Kinase Inhibition (ATM/PARP) Binding->Kinase Inhibition\n(ATM/PARP) Lead Optimization\n(Solubility/Potency) Lead Optimization (Solubility/Potency) Suzuki->Lead Optimization\n(Solubility/Potency)

Caption: Dual-utility of the scaffold for binding affinity (C3) and structural diversification (C7).

Safety & Handling

  • Hazards: The compound is an Irritant (H315, H319, H335) .[3] It may cause respiratory irritation.[3]

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C, protected from light. The amide bond is stable, but the compound should be kept dry to prevent hydrolysis back to the acid over long periods.

References

  • Gordon, A. T., et al. (2020).[2][8] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinoline Compound Summary. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characteristics & Solubility Profile of 7-Bromoisoquinoline-3-carboxamide

The following technical guide details the physicochemical characterization and solubility profiling of 7-Bromoisoquinoline-3-carboxamide . This document is structured for drug development professionals requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and solubility profiling of 7-Bromoisoquinoline-3-carboxamide . This document is structured for drug development professionals requiring rigorous pre-formulation data and experimental validation protocols.

[1]

Compound Identifier: 7-Bromoisoquinoline-3-carboxamide CAS Registry Number: 2089315-27-3 Molecular Formula: C₁₀H₇BrN₂O Molecular Weight: 251.08 g/mol [1]

Executive Summary

7-Bromoisoquinoline-3-carboxamide is a functionalized heteroaromatic scaffold often utilized as a pharmacophore in HIF prolyl hydroxylase inhibitors and kinase modulation research.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic 7-bromo substituent and the polar, hydrogen-bond-capable 3-carboxamide motif.

This guide provides a synthesized profile based on structure-activity relationships (SAR) of the isoquinoline carboxamide class and outlines the mandatory experimental workflows for validating its solubility in biorelevant media.[1]

Chemical Identity & Structural Analysis[2][3][4]

The compound consists of a bicyclic isoquinoline core substituted at two critical positions. Understanding the electronic contributions of these substituents is prerequisite to predicting solubility behavior.

Structural Component Analysis[5]
  • Isoquinoline Core: A planar, aromatic system providing π-π stacking potential, which often leads to high lattice energy and reduced dissolution rates.[1]

  • 7-Bromo Substituent (Lipophilic Anchor): The bromine atom at position 7 increases the partition coefficient (LogP), enhancing permeability but reducing aqueous solubility.[1] It also introduces a weak electron-withdrawing effect on the distal ring.

  • 3-Carboxamide (Polar Head): This group acts as both a hydrogen bond donor (–NH₂) and acceptor (–C=O). It significantly increases the melting point due to intermolecular H-bonding networks in the crystal lattice, often acting as the rate-limiting factor for solubility.

Electronic Influence Diagram

The following diagram illustrates the intramolecular forces affecting the compound's reactivity and solubility.

G Core Isoquinoline Core (Planar Aromatic) Br 7-Bromo Group (+Lipophilicity, +LogP) Br->Core Hydrophobic Interaction Amide 3-Carboxamide (H-Bond Donor/Acceptor) Amide->Core Crystal Lattice Stabilization N_Ring Ring Nitrogen (N2) (Weakly Basic) Amide->N_Ring EWG Effect (Lowers pKa)

Figure 1: Structural Activity Map highlighting the functional contributions to physicochemical properties.[2][3][4]

Physicochemical Properties Profile

The following data aggregates calculated values derived from fragment-based descriptors and comparative analysis of structural analogs (e.g., Isoquinoline-3-carboxylic acid).

PropertyValue (Approx.)Technical Insight
Molecular Weight 251.08 g/mol Small molecule range, favorable for oral absorption.[1]
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity. The Br atom (+0.[3][5]86) counteracts the polarity of the amide (-0.7).
TPSA ~55 Ų<140 Ų threshold; indicates high passive membrane permeability.
pKa (Base) 2.5 – 3.5The electron-withdrawing carboxamide at C3 significantly lowers the basicity of the isoquinoline nitrogen (typically 5.14) [1]. It will only protonate in strong acidic media (pH < 2).
pKa (Acid) > 15The amide protons are non-ionizable under physiological conditions.
Melting Point > 180°CHigh melting point expected due to amide-driven crystal packing forces.[1]

Expert Insight: The low basicity (pKa ~3.0) implies that this compound will remain predominantly neutral throughout the physiological pH range (pH 1.2 – 7.4). Consequently, salt formation to improve solubility is likely unfeasible using standard counter-ions; co-crystallization or amorphous solid dispersions are recommended strategies.

Solubility Profile

Thermodynamic Solubility (Equilibrium)

Solubility is heavily dependent on the solvent's ability to disrupt the intermolecular hydrogen bonding of the carboxamide group.

Solvent SystemSolubility ClassificationEst. ConcentrationUsage Context
Water (pH 7.4) Practically Insoluble< 0.1 mg/mLPhysiological baseline.[1]
0.1N HCl (pH 1.2) Slightly Soluble0.5 – 2.0 mg/mLGastric simulation. Protonation of N2 may occur here.
DMSO Soluble> 30 mg/mLPrimary stock solution solvent.
Ethanol Sparingly Soluble1 – 10 mg/mLCo-solvent for animal dosing.
PEG 400 Soluble10 – 20 mg/mLLiquid formulation vehicle.
Biorelevant Media Performance
  • FaSSIF (Fasted State): Solubility likely improves slightly due to micellar solubilization of the lipophilic bromo-isoquinoline core.

  • FeSSIF (Fed State): Significant increase expected. The lipophilic nature of the compound favors partitioning into the mixed micelles of the fed state.

Experimental Protocols

To validate the theoretical profile above, the following standardized protocols must be executed. These are designed to ensure data integrity and reproducibility.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Rapidly determine solubility from DMSO stock to guide early screening.[1]

  • Preparation: Prepare a 10 mM stock solution of 7-Bromoisoquinoline-3-carboxamide in DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final: 2% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (λmax ~260 nm) or LC-MS against a calibration curve.

    • Note: If precipitation is observed immediately, the kinetic solubility is < 250 µM.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Gold-standard measurement for formulation development.

  • Saturation: Add excess solid compound (~5 mg) to 2 mL of media (Water, pH 1.2, pH 6.8, FaSSIF).

  • Equilibration:

    • Incubate at 37°C with constant agitation (rotary mixer) for 48 hours .

    • Self-Validating Step: Check pH at T=0 and T=48h. A shift >0.2 units invalidates the result (buffer capacity failure).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Dilute supernatant with mobile phase and analyze via HPLC-UV.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

Protocol C: pKa Determination (Potentiometric Titration)

Given the low solubility, a co-solvent titration method is required [2].

  • Solvent: Use a Methanol:Water (ratio 30:70 to 60:40) mixture to ensure the compound remains in solution.

  • Titrant: 0.1 M KOH (Standardized).

  • Method: Titrate from pH 1.5 to pH 12.

  • Calculation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKa.

Stability & Handling

  • Solid State: Stable under ambient conditions. Protect from light due to the potential photosensitivity of the brominated aromatic system.

  • Solution Stability:

    • DMSO: Stable for >2 weeks at -20°C.

    • Aqueous Acid: Hydrolytic degradation of the amide to the carboxylic acid (7-Bromoisoquinoline-3-carboxylic acid) may occur upon prolonged exposure to strong acids (pH < 1) or bases (pH > 12) at elevated temperatures.

Characterization Workflow

The following Graphviz diagram outlines the logical flow for full characterization.

SolubilityWorkflow Start Compound Synthesis (>95% Purity) Step1 Calculated Properties (LogP, pKa Prediction) Start->Step1 Step2 Kinetic Solubility (DMSO Spike, pH 7.4) Step1->Step2 Decision Solubility > 10 µM? Step2->Decision Step3A Thermodynamic Solubility (Shake Flask, 48h) Decision->Step3A Yes Step3B Formulation Screen (Lipid/Surfactant) Decision->Step3B No Step4 Biorelevant Profiling (FaSSIF/FeSSIF) Step3A->Step4 Step3B->Step4

Figure 2: Step-wise characterization workflow for 7-Bromoisoquinoline-3-carboxamide.

References

  • BenchChem. Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. (2025).[6][3][7] Retrieved from

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard text for pKa/Solubility protocols).
  • PubChem. Compound Summary: 7-Bromoisoquinoline.[1][3][4] National Library of Medicine. Retrieved from

  • BLD Pharm. Product Analysis: 7-Bromoisoquinoline-3-carboxamide (CAS 2089315-27-3).[1][8] Retrieved from

Sources

Foundational

Molecular Weight and Formula Analysis of 7-Bromoisoquinoline-3-carboxamide: A Technical Whitepaper

Executive Summary In modern drug discovery and medicinal chemistry, halogenated isoquinolines serve as critical pharmacophores and versatile synthetic intermediates. 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, halogenated isoquinolines serve as critical pharmacophores and versatile synthetic intermediates. 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a prime example, frequently utilized in the development of hypoxia-inducible factor (HIF) stabilizers and other targeted therapeutics. Establishing a rigorous, self-validating analytical framework for its molecular weight and formula is paramount for ensuring batch-to-batch consistency, structural integrity, and downstream synthetic viability.

This whitepaper provides an in-depth technical guide to the structural validation of 7-Bromoisoquinoline-3-carboxamide, detailing the causality behind specific mass spectrometry (MS) fragmentation behaviors and the utility of isotopic profiling.

Chemical Identity & Structural Architecture

The physicochemical properties of 7-Bromoisoquinoline-3-carboxamide are dictated by its distinct functional groups: the lipophilic isoquinoline core, the hydrogen-bonding carboxamide moiety, and the heavy bromine atom at the C7 position.

  • Molecular Formula: C₁₀H₇BrN₂O

  • Average Molecular Weight: 251.08 g/mol

  • Monoisotopic Exact Mass (

    
    Br):  249.9742 Da
    
  • SMILES String: O=C(C1=CC2=C(C=N1)C=C(Br)C=C2)N

Causality in Structural Design: The presence of the bromine atom at the C7 position is not merely a structural feature; it acts as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Analytically, this bromine atom provides a built-in self-validating mechanism during mass spectrometry due to its unique isotopic signature, as detailed in.

Analytical Strategy: Mass Spectrometry & Isotope Profiling

The Bromine Isotope Pattern as a Self-Validating System

A cornerstone of trustworthiness in structural elucidation is the use of orthogonal data points. Bromine naturally occurs as two stable isotopes:


Br (50.69%) and 

Br (49.31%). When analyzed via High-Resolution Mass Spectrometry (HRMS), any intact ion containing this bromine atom will present a distinctive 1:1 doublet separated by 2 m/z units.

For 7-Bromoisoquinoline-3-carboxamide, the protonated molecular ion


 will manifest as:
  • m/z 250.9815 (corresponding to

    
    Br)
    
  • m/z 252.9795 (corresponding to

    
    Br)
    

This diagnostic isotopic cluster is readily recognizable and mathematically confirms the presence of exactly one bromine atom in the molecular formula, effectively eliminating false positives from isobaric interferences, a principle widely recognized in 1[1].

Collision-Induced Dissociation (CID) Causality

Under Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic isoquinoline nitrogen. Upon subjection to CID, isoquinoline-3-carboxamides exhibit highly characteristic gas-phase fragmentation pathways. The primary dissociation involves the carboxamide group, which nominally eliminates ammonia (-17 Da) followed by carbon monoxide (-28 Da) to yield a stable acylium or substituted isoquinoline ion. This atypical but highly characteristic fragmentation pattern is a hallmark of 2[2].

Fragmentation P [M+H]+ m/z 251.0 / 253.0 (1:1 Isotope Ratio) F1 Loss of NH3 (-17 Da) m/z 234.0 / 236.0 P->F1 -NH3 (CID) F3 Loss of Br radical (-79/-81 Da) m/z 172.1 P->F3 Homolytic Cleavage F2 Loss of CO (-28 Da) m/z 206.0 / 208.0 F1->F2 -CO (CID)

Gas-phase CID fragmentation pathway of protonated 7-Bromoisoquinoline-3-carboxamide.

Experimental Protocols

To ensure rigorous validation of the molecular formula and weight, the following step-by-step methodologies must be executed.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of 7-Bromoisoquinoline-3-carboxamide in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute an aliquot to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) to ensure optimal ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr. The acidic mobile phase ensures complete protonation of the isoquinoline nitrogen.

  • Mass Analysis: Acquire data in full-scan mode (m/z 100–1000) using a TOF or Orbitrap analyzer with a minimum resolution of 60,000 FWHM.

  • MS/MS Acquisition: Isolate the precursor doublet (m/z 251/253) and apply a normalized collision energy (NCE) of 25-35 eV using Argon as the collision gas.

Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D HRMS Analysis (TOF/Orbitrap) C->D E Data Validation (Isotope & Mass) D->E

Self-validating high-resolution mass spectrometry (HRMS) workflow.

Data Presentation & Quantitative Summary

The following tables summarize the theoretical quantitative data required to validate the molecular weight and formula of the compound.

Table 1: HRMS Isotopic and Fragmentation Data Summary
Ion SpeciesFormulaTheoretical m/z (

Br)
Theoretical m/z (

Br)
Relative Abundance
[M+H]⁺ (Precursor) C₁₀H₈BrN₂O⁺250.9815252.9795~100% : 98%
[M+H - NH₃]⁺ C₁₀H₅BrNO⁺233.9549235.9529High (Product)
[M+H - NH₃ - CO]⁺ C₉H₅BrN⁺205.9600207.9580Medium (Product)
[M+H - Br]⁺ C₁₀H₈N₂O⁺172.0631N/A (Br lost)Low (Product)
Table 2: Methodological Parameters for Validation
ParameterSpecification / SetpointRationale (Causality)
Ionization Mode ESI Positive (ESI+)Isoquinoline core is highly basic; readily accepts protons.
Mobile Phase Additive 0.1% Formic AcidLowers pH to drive equilibrium toward the

state.
Mass Accuracy Target < 5 ppm errorRequired to unambiguously confirm the C₁₀H₇BrN₂O formula.
Isotope Ratio Tolerance ± 5% of theoreticalConfirms the presence of exactly one Bromine atom.

References

  • BLD Pharm.7-Bromoisoquinoline-3-carboxamide (CAS 2089315-27-3)
  • American Chemical Society (ACS).Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase.
  • Nelson Labs.Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry (Bromine Isotope Pattern Analysis). Nelson Labs Whitepapers.

Sources

Exploratory

Optimizing the 7-Position: A Technical Guide to 7-Bromoisoquinoline-3-carboxamide Analogs

This guide provides an in-depth technical analysis of 7-Bromoisoquinoline-3-carboxamide analogs, focusing on their critical role as precursors and pharmacophores in the development of HIF Prolyl Hydroxylase (HIF-PH) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Bromoisoquinoline-3-carboxamide analogs, focusing on their critical role as precursors and pharmacophores in the development of HIF Prolyl Hydroxylase (HIF-PH) inhibitors , most notably Roxadustat (FG-4592) .

Executive Summary

The isoquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, particularly for targeting metalloenzymes. The 7-bromoisoquinoline-3-carboxamide derivative serves as a pivotal "synthetic pivot point." While the 7-bromo analog itself possesses modest biological activity, its primary value lies in its utility as a divergent intermediate. It allows for the introduction of bulky aryl ethers (e.g., phenoxy groups) at the 7-position—a modification essential for high-affinity binding to the 2-oxoglutarate (2-OG) pocket of HIF-PH enzymes. This guide details the SAR (Structure-Activity Relationship) logic, synthetic pathways, and biological validation protocols for this class of compounds.

Structural Logic & SAR Analysis

The efficacy of 7-bromoisoquinoline-3-carboxamide analogs is governed by their ability to mimic 2-oxoglutarate while exploiting an accessory hydrophobic pocket in the HIF-PH enzyme.

The Pharmacophore Triad
  • Bidentate Chelation (N2-O3): The isoquinoline nitrogen and the 3-carboxamide carbonyl (or adjacent 4-hydroxy group) form a bidentate chelate with the active site Iron (Fe²⁺).

  • The Glycine Tail: The carboxamide nitrogen is typically substituted with glycine (or an acetic acid moiety), which engages Arg383 (in PHD2) via a salt bridge, mimicking the C-1 carboxylate of 2-OG.

  • The 7-Position (The "Deep Pocket"): This is the critical SAR vector. The 7-bromo group provides a handle to introduce lipophilic bulk. In Roxadustat, a 7-phenoxy group occupies a hydrophobic sub-pocket, displacing water and significantly increasing binding enthalpy compared to the 7-H or 7-Br analogs.

SAR Visualization

The following diagram illustrates the functional decomposition of the scaffold.

SAR_Map Core Isoquinoline-3-carboxamide Core Scaffold Pos1 Position 1 (Methyl) Steric occlusion prevents metabolic oxidation Core->Pos1 Pos4 Position 4 (Hydroxy) Iron Chelation Donor Core->Pos4 Pos7 Position 7 (Bromine/Phenoxy) Critical Hydrophobic Interaction (Potency Driver) Core->Pos7 Tail 3-Carboxamide Glycine Tail Arg383 Salt Bridge (2-OG Mimicry) Core->Tail

Figure 1: SAR decomposition of the 7-Bromoisoquinoline-3-carboxamide scaffold. The 7-position is the primary determinant of potency optimization.

Chemical Synthesis: The "Bromide-to-Ether" Route

The synthesis of high-potency analogs (like Roxadustat) often bypasses de novo ring construction in favor of late-stage functionalization of the 7-bromo intermediate.

Synthetic Pathway

The most robust route utilizes a 7-bromo-1-methylisoquinoline-3-carboxylate intermediate. The bromine atom is displaced by a phenol via an Ullmann-type coupling or Nucleophilic Aromatic Substitution (


) if the ring is sufficiently electron-deficient (e.g., N-oxide activation).

Synthesis_Route Start 4-Methoxy-Phthalimide Derivative Inter1 7-Bromo-1-methyl- isoquinoline-3-carboxylate Start->Inter1 Ring Expansion Inter2 7-Phenoxy-1-methyl- isoquinoline-3-carboxylate Inter1->Inter2 Etherification Step1 1. POBr3 (Bromination) 2. Methanol/H+ Final Roxadustat (FG-4592) (Glycine Amidation) Inter2->Final Side Chain Install Step2 Phenol, CuI, Cs2CO3 (Ullmann Coupling) 110°C, DMF Step3 Glycine, NaOMe (Amidation)

Figure 2: Synthetic workflow converting the 7-bromo precursor to the active 7-phenoxy HIF-PH inhibitor.

Detailed Protocol: Ullmann Coupling at C-7

Objective: Conversion of methyl 7-bromo-4-hydroxy-1-methylisoquinoline-3-carboxylate to the 7-phenoxy analog.

Reagents:

  • Substrate: 7-bromo-isoquinoline derivative (1.0 eq)

  • Phenol (1.5 eq)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 eq)

  • Ligand: N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (0.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Dioxane or DMF

Procedure:

  • Inertion: Charge a reaction vial with the 7-bromo substrate, phenol,

    
    , and CuI. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add the ligand and anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat to 110°C for 16–24 hours. Monitor by LC-MS for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove copper salts. Wash the filtrate with 1N NaOH (to remove excess phenol) followed by brine.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient). The 7-phenoxy product typically elutes later than the bromo-starting material due to increased polarity of the ether/aromatic system.

Biological Characterization

Mechanism of Action: HIF Stabilization

These analogs function as competitive inhibitors of HIF-PH enzymes (PHD1, PHD2, PHD3) with respect to the co-substrate 2-oxoglutarate. By blocking PHD activity, they prevent the hydroxylation of HIF-1


 (Pro402/Pro564), thereby inhibiting its degradation by the VHL-proteasome pathway.

HIF_Pathway Inhibitor 7-Substituted Isoquinoline (Inhibitor) PHD HIF Prolyl Hydroxylase (PHD2) Inhibitor->PHD Blocks Active Site (Fe2+) HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Normal Function HIF_Stable Stabilized HIF-1α (Accumulation) PHD->HIF_Stable Inhibited State VHL VHL Complex (Ubiquitination) HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF_Stable->Nucleus Genes Target Genes: EPO, VEGF, GLUT1 Nucleus->Genes

Figure 3: Biological cascade resulting from HIF-PH inhibition by isoquinoline analogs.

Comparative Activity Data

The table below highlights the dramatic potency shift afforded by optimizing the 7-position.

Compound ID7-Position Substituent1-Position3-TailPHD2 IC50 (µM)Mechanism Note
7-Br-IsoQ Bromine (-Br)MethylGlycine> 15.0Weak binding; lacks hydrophobic fill.
IOX3 Hydrogen (-H)ChlorineGlycine0.65Good chelation, but suboptimal 7-pos.
Roxadustat Phenoxy (-OPh)MethylGlycine0.01 - 0.03 Optimal hydrophobic fit in active site.
Analog 4d 4-F-PhenoxyMethylGlycine0.008Fluorine enhances metabolic stability.

Data aggregated from comparative SAR studies [1, 2].

Validation Protocol: HIF-PH2 Fluorescence Polarization Assay

To validate the activity of synthesized 7-bromo/phenoxy analogs, a self-validating displacement assay is recommended.

Principle: A fluorescently labeled HIF-1


 peptide probe is bound to recombinant PHD2. The inhibitor displaces the probe, causing a decrease in fluorescence polarization (FP).

Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 µM

    
    , 1 mM Ascorbate. Note: Exclude 2-oxoglutarate to measure competitive binding.
    
  • Enzyme Mix: Dilute recombinant human PHD2 (catalytic domain) to 200 nM in buffer.

  • Tracer: FAM-labeled HIF-1

    
     peptide (residues 556-574) at 10 nM.
    
  • Execution:

    • Add 10 µL of Enzyme Mix to 384-well black plate.

    • Add 100 nL of test compound (DMSO stock). Incubate 15 min at RT.

    • Add 10 µL of Tracer.

    • Incubate 30 min at RT.

  • Read: Measure FP (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Inhibitor]. Calculate

    
     using a 4-parameter logistic fit.
    

Self-Validation Check:

  • Z' Factor: Must be > 0.5 using Roxadustat (positive control) and DMSO (negative control).

  • Iron Dependency: Activity should be abolished if excess EDTA is added (chelates the active site iron).

References

  • FibroGen, Inc. (2019). Method for synthesis of roxadustat and intermediate compounds thereof. Patent WO2019114811A1.[1] Link[1]

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 103(26), 9814-9819. Link

  • Jokilehto, T., & Jaakkola, P. M. (2010). The 2-oxoglutarate-dependent prolyl hydroxylases and the regulation of hypoxia-inducible factors. Journal of Molecular Medicine, 88, 969-976. Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease. American Journal of Kidney Diseases, 69(6), 815-826. Link

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry, 52(5), 1525-1527. Link

Sources

Foundational

The Isoquinoline-3-Carboxamide Pharmacophore: Historical Evolution, Mechanistic Grounding, and Modern Applications

Executive Summary The isoquinoline-3-carboxamide (I3C) scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry. Originally identified in the 1980s as a core motif for neuroin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline-3-carboxamide (I3C) scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry. Originally identified in the 1980s as a core motif for neuroinflammation radioligands, the pharmacophore experienced a renaissance when it was discovered to be a potent 2-oxoglutarate (2-OG) mimetic. This breakthrough led to the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, fundamentally changing the treatment landscape for anemia associated with chronic kidney disease[1][2]. Today, the I3C scaffold is being repurposed at the cutting edge of targeted protein degradation (TPD), serving as a critical anchoring moiety in molecular glue degraders (MGDs)[3][4].

This technical guide explores the historical discovery, structural-activity relationships (SAR), and mechanistic grounding of I3C derivatives, providing self-validating experimental protocols for researchers engaged in drug discovery.

Historical Evolution: From Neuroinflammation to Hypoxia

The TSPO Era

The pharmacological journey of the I3C scaffold began with the discovery of PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide). Developed as a prototypical radioligand, PK11195 targets the Translocator Protein (TSPO), an 18-kDa outer mitochondrial membrane protein[5]. Because TSPO expression is drastically upregulated in activated microglia, [11C]-PK11195 became the gold standard for in vivo Positron Emission Tomography (PET) imaging of neuroinflammation in neurodegenerative diseases[5][6].

The HIF-PHD Breakthrough

While TSPO ligands relied on the lipophilic nature of the I3C core, a paradigm shift occurred when structural biologists recognized the scaffold's potential to chelate metals and mimic endogenous metabolites. Researchers at FibroGen discovered that substituting the isoquinoline ring (specifically adding a 4-hydroxyl group) transformed the scaffold into a structural mimetic of 2-oxoglutarate[2]. This led to the synthesis of FG-2216 and its highly successful successor, Roxadustat (FG-4592) . By competitively binding to the 2-OG pocket of HIF-PHD enzymes, these compounds stabilize HIF-1α, thereby stimulating erythropoiesis[1].

Mechanistic Grounding: The 2-Oxoglutarate Mimetic System

To understand the causality behind the I3C scaffold's efficacy in HIF-PHD inhibition, one must examine the enzyme's active site. HIF-PHD is an iron-dependent dioxygenase that requires 2-OG, oxygen, and Fe(II) to hydroxylate proline residues on the HIF-1α protein[1].

I3C derivatives act as competitive inhibitors with respect to 2-OG and non-competitive inhibitors with respect to iron [2]. The structural genius of the I3C pharmacophore lies in its bidentate chelation geometry:

  • The carboxamide oxygen at the 3-position and the ring nitrogen (or a hydroxyl group at the 4-position) coordinate directly with the active-site Fe(II).

  • The planar isoquinoline ring provides crucial π-π stacking interactions with hydrophobic residues in the 2-OG binding pocket, displacing the endogenous substrate.

By preventing proline hydroxylation, the I3C scaffold blocks the binding of the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, rescuing HIF-1α from proteasomal degradation.

HIF_Pathway Normoxia Normoxia (O2 Present) HIF_PHD HIF-PHD Enzyme (Fe2+, 2-OG dependent) Normoxia->HIF_PHD Activates HIF1a HIF-1α Protein Hydroxylated_HIF Hydroxylated HIF-1α HIF1a->Hydroxylated_HIF Hydroxylation by HIF-PHD Hypoxia_Response Hypoxia Response (Erythropoiesis, Angiogenesis) HIF1a->Hypoxia_Response Stabilized (When PHD Inhibited) HIF_PHD->Hydroxylated_HIF Catalyzes VHL pVHL E3 Ligase Complex Hydroxylated_HIF->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination I3C I3C Pharmacophore (e.g., Roxadustat) I3C->HIF_PHD Competitive Inhibition (2-OG Mimetic)

Diagram 1: The HIF-PHD signaling pathway and the intervention point of I3C pharmacophores.

Quantitative Data: Structure-Activity Relationships (SAR)

The versatility of the I3C scaffold is evident in its diverse target profile, dictated by precise functional group substitutions. Table 1 summarizes the quantitative binding affinities of key derivatives across different therapeutic targets.

Table 1: Pharmacological Profile of Key I3C and Related Derivatives

CompoundPrimary TargetMechanism of ActionBinding Affinity / Potency
PK11195 TSPORadioligand binding (Neuroinflammation)ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

= 9.3 nM
Roxadustat (FG-4592) HIF-PHD2-OG competitive inhibition

< 50 nM
QXG-6442 CK1α / CRBNMolecular Glue Degrader (TPD)

= 5.7 nM[3]
Compound 1bv H-PGDSFragment-based inhibition

= 9.9 nM[7]

Experimental Protocols: Self-Validating Screening Systems

To evaluate the efficacy of novel I3C derivatives, a robust, self-validating biochemical assay is required. The protocol below details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for HIF-PHD inhibition.

Causality of Experimental Design: TR-FRET is explicitly chosen because aromatic isoquinoline scaffolds often exhibit auto-fluorescence. TR-FRET utilizes a delayed emission window (time-resolved) that effectively eliminates background compound fluorescence. Furthermore, the assay employs an inverse signal logic: successful inhibition results in a loss of FRET signal, acting as an internal control against false positives caused by generic fluorescence quenchers.

Step-by-Step TR-FRET Methodology
  • Reagent Preparation:

    • Prepare recombinant human HIF-PHD2 enzyme and a biotinylated HIF-1α peptide substrate (containing the LXXLAP motif)[2].

  • Compound Incubation:

    • Dispense serial dilutions of the I3C library into a 384-well plate. Add the HIF-PHD2 enzyme and incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation:

    • Initiate the hydroxylation reaction by adding a buffer containing 2-OG (at its

      
       value), Fe(II) (as ferrous ammonium sulfate), and ascorbate (to maintain iron in the +2 oxidation state). Incubate for 30 minutes.
      
  • Detection Phase:

    • Add Europium (Eu)-labeled pVHL complex and Streptavidin-Allophycocyanin (APC).

    • Self-Validation Mechanism: If the I3C compound is inactive, the peptide is hydroxylated, Eu-pVHL binds the biotin-peptide-APC, and a high FRET signal (665 nm) is observed. If the compound is active, hydroxylation is blocked, pVHL cannot bind, and the FRET signal drops proportionally to compound potency.

  • Data Analysis:

    • Calculate

      
       values using a four-parameter logistic regression.
      

HTS_Workflow Step1 1. Reagent Prep (HIF-PHD + HIF-1α Peptide) Step2 2. Compound Incubation (I3C Library Array) Step1->Step2 Step3 3. Reaction Initiation (Add 2-OG, Fe2+, O2) Step2->Step3 Step4 4. TR-FRET Detection (Add pVHL + Fluorophores) Step3->Step4 Step5 5. SAR Analysis (IC50 & Kinetics) Step4->Step5

Diagram 2: High-Throughput TR-FRET screening workflow for I3C pharmacophores.

Emerging Frontiers: Molecular Glue Degraders (MGDs)

The most recent and exciting application of the I3C pharmacophore lies in the field of Targeted Protein Degradation (TPD). Researchers have successfully merged the I3C scaffold with glutarimide moieties (the core of immunomodulatory drugs like lenalidomide) to create highly potent Molecular Glue Degraders (MGDs) [3][4].

By attaching an isoquinoline-3-carboxamide at the 3-position of an isoindolinone core, scientists discovered compounds like QXG-0629 and QXG-6442 [3]. Mechanistically, the glutarimide base binds to the CRBN E3 ubiquitin ligase, while the isoquinoline moiety acts as the "glue" that recruits the neosubstrate Casein Kinase 1 Alpha (CK1α). Docking models predict that the isoquinoline moiety forms a critical cation-π interaction with the CK1α-Lys18 residue, driving the selective ubiquitination and subsequent degradation of the kinase[3]. This represents a profound evolution of the I3C scaffold: from a simple competitive inhibitor to a sophisticated structural bridge in quaternary protein complexes.

References

  • Hypoxia-inducible factor (HIF)
  • Source: google.
  • Source: nih.
  • Source: nih.
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Bromoisoquinoline-3-carboxamide

Application Note: High-Yield Synthesis and Characterization of 7-Bromoisoquinoline-3-carboxamide Executive Summary 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a highly valued bifunctional building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Characterization of 7-Bromoisoquinoline-3-carboxamide

Executive Summary

7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a highly valued bifunctional building block in medicinal chemistry and drug discovery[1]. The C7-bromine atom serves as a versatile orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxamide moiety functions as a critical hydrogen bond donor/acceptor motif for target protein interactions. This application note details a scalable, highly efficient, and self-validating synthetic protocol for generating this compound from its corresponding carboxylic acid precursor.

Strategic Rationale & Mechanistic Causality

The conversion of a carboxylic acid to a primary amide can be achieved via multiple pathways, including the use of peptide coupling reagents (e.g., HATU, EDC/HOBt) or via an acid halide intermediate[2]. For the synthesis of 7-bromoisoquinoline-3-carboxamide, the acid chloride pathway utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF) is selected over coupling agents for the following mechanistic reasons:

  • Atom Economy and Purification: Peptide coupling agents generate stoichiometric amounts of high-molecular-weight byproducts (e.g., ureas) that often require tedious chromatographic separation. In contrast, the oxalyl chloride method generates volatile byproducts (CO, CO₂, and HCl), allowing the intermediate acid chloride to be isolated simply by solvent evaporation.

  • Vilsmeier-Haack Activation: The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). This intermediate rapidly reacts with the relatively insoluble 7-bromoisoquinoline-3-carboxylic acid, driving the reaction forward efficiently and regenerating the DMF catalyst.

  • Nucleophilic Acyl Substitution: The subsequent addition of concentrated aqueous ammonia (

    
    ) provides a massive excess of the nucleophile, which also acts as an endogenous base to scavenge the generated HCl, driving the equilibrium entirely toward the stable amide product[2].
    

Synthesis Architecture

SynthesisWorkflow SM 7-Bromoisoquinoline- 3-carboxylic acid (Starting Material) Act Activation Phase Oxalyl Chloride, cat. DMF DCM, 0 °C to RT SM->Act Int Intermediate 7-Bromoisoquinoline- 3-carbonyl chloride Act->Int Gas Evolution (CO, CO2, HCl) Amid Amidation Phase 28% NH4OH (aq) THF, 0 °C to RT Int->Amid In-process Control: MeOH Quench (TLC) Prod 7-Bromoisoquinoline- 3-carboxamide (Target Product) Amid->Prod Precipitation & Filtration

Figure 1: Step-by-step synthetic workflow and logical progression for the amidation of 7-bromoisoquinoline-3-carboxylic acid.

Step-by-Step Protocol

Phase 1: Formation of the Acid Chloride Intermediate

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a venting needle (to allow gas escape). Maintain an inert atmosphere (

    
     or Argon) if ambient humidity is high.
    
  • Suspension: Suspend 7-bromoisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. The starting material will likely remain partially insoluble.

  • Catalysis: Add catalytic anhydrous DMF (0.05 eq).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (1.5 eq) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. The reaction is complete when vigorous gas evolution ceases and the suspension turns into a clear or slightly turbid homogeneous solution.

  • Self-Validation (In-Process Control): To confirm complete conversion, withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol containing a drop of triethylamine. Analyze via TLC or LC-MS; the presence of the methyl ester exclusively confirms the successful formation of the acid chloride.

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and, critically, the unreacted excess oxalyl chloride. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of HCl and oxalyl chloride traces.

Phase 2: Amidation and Isolation 8. Re-dissolution: Dissolve the crude acid chloride in anhydrous Tetrahydrofuran (THF) (0.2 M). 9. Nucleophilic Attack: Cool the solution to 0 °C. Vigorously stir and add 28% aqueous ammonia (


) (10.0 eq) dropwise. A white to pale-yellow precipitate will begin to form almost immediately as the amide is generally poorly soluble in the THF/water mixture[2].
10. Maturation:  Allow the reaction to warm to RT and stir for an additional 1 hour to ensure complete consumption of the acid chloride.
11. Workup & Isolation:  Dilute the suspension with cold distilled water to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.
12. Purification:  Wash the filter cake sequentially with cold water (to remove ammonium chloride salts) and cold diethyl ether (to remove trace organic impurities and residual THF).
13. Drying:  Dry the resulting solid under high vacuum at 45 °C for 12 hours to yield 7-bromoisoquinoline-3-carboxamide as a solid powder.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected metrics for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
7-Bromoisoquinoline-3-carboxylic acid252.071.02.52 g (10 mmol)Starting Material
Oxalyl Chloride126.931.51.90 g (15 mmol)Activating Agent
N,N-Dimethylformamide (DMF)73.090.0536.5 mg (0.5 mmol)Catalyst
Dichloromethane (DCM)84.93-50 mLSolvent (Phase 1)
28% Aqueous Ammonia (

)
17.03 (

)
10.0~7.0 mL (100 mmol)Nucleophile / Base
Tetrahydrofuran (THF)72.11-50 mLSolvent (Phase 2)
7-Bromoisoquinoline-3-carboxamide 251.08 0.85 - 0.92 ~2.2 g Target Product

Note: The expected isolated yield is typically between 85–92% without the need for column chromatography, provided the acid chloride intermediate is fully formed and excess oxalyl chloride is rigorously removed prior to amidation.

References

  • Quimica Organica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved March 4, 2026, from [Link]

  • Central Asian Journal of Medical and Natural Science. (2024). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. Retrieved March 4, 2026, from [Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 7-Bromoisoquinoline-3-carboxamide

Topic: Suzuki-Miyaura Coupling Reaction Conditions for 7-Bromoisoquinoline-3-carboxamide Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling Reaction Conditions for 7-Bromoisoquinoline-3-carboxamide Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

The functionalization of the isoquinoline scaffold is a cornerstone in the synthesis of alkaloids and therapeutic agents targeting kinases (e.g., ATM, EGFR). 7-Bromoisoquinoline-3-carboxamide presents a specific synthetic challenge: it combines an electron-deficient heterocyclic core with a Lewis-basic nitrogen atom and a solubility-limiting carboxamide moiety. This guide outlines optimized protocols to overcome catalyst deactivation (poisoning) by the isoquinoline nitrogen and solubility issues associated with the amide group, ensuring high yields and reproducibility.

Mechanistic Insight & Substrate Analysis

The Reactivity Profile
  • Electrophile (C7-Br): The bromine at the 7-position is located on the benzenoid ring of the isoquinoline. While less electron-deficient than the pyridyl ring (positions 1, 3, 4), it is sufficiently activated for oxidative addition, provided the catalyst is not sequestered elsewhere.

  • Catalyst Poisoning (The N-Factor): The sp² nitrogen at position 2 is a competent ligand for Pd(II). In standard conditions, this nitrogen can displace labile ligands (like PPh₃), forming unreactive Pd-isoquinoline complexes (off-cycle species).

  • Solubility (The Amide Factor): The 3-carboxamide group significantly lowers solubility in non-polar solvents (toluene, hexanes) due to intermolecular hydrogen bonding. Protocols must utilize polar aprotic solvents (DMF, DMSO) or polar ether mixtures (Dioxane/Water) to maintain homogeneity.

Catalyst Selection Strategy

To counteract N-coordination, we employ bulky, electron-rich ligands or bidentate chelators that bind palladium more tightly than the isoquinoline nitrogen.

  • Recommendation A (Robust): Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand creates a wide bite angle and resists displacement by the heterocycle nitrogen.

  • Recommendation B (High Activity): XPhos Pd G3 / XPhos . The bulky biaryl phosphine promotes oxidative addition and sterically hinders the approach of the isoquinoline nitrogen to the metal center.

Experimental Protocols

Protocol A: General Purpose (High Solubility Boronic Acids)

Best for coupling with phenyl, pyridyl, or simple alkyl boronic acids where extreme steric hindrance is not a factor.

Reagents:

  • Substrate: 7-Bromoisoquinoline-3-carboxamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the isoquinoline substrate, boronic acid, and K₂CO₃.

  • Degassing (Critical): Seal the vessel and evacuate/backfill with Argon three times. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂ catalyst. The solution should turn a dark orange/red.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting bromide (MW ~251) should disappear. If conversion stalls at 50%, add 1 mol% fresh catalyst.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (ethyl acetate) and water. Caution: If the product contains the amide, it may precipitate. If a solid forms at the interface, filter it—this is likely your pure product.

    • If soluble, wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Challenging Substrates (Low Solubility / Steric Bulk)

Best for coupling with ortho-substituted boronic acids or when the substrate precipitates in dioxane.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₃) (3.0 equiv)

  • Solvent: n-Butanol / Water (3:1) or DMF / Water (4:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-Bromoisoquinoline-3-carboxamide in the organic solvent (n-BuOH or DMF) before adding water. Gentle heating (40°C) may be required.[3]

  • Assembly: Add the boronic acid, base, and precatalyst (XPhos Pd G3).

  • Inertion: Sparge the mixture with Argon for 10 minutes (bubbling gas directly into liquid).

  • Reaction: Heat to 100°C .

    • Why n-Butanol? It dissolves the amide better than toluene and allows for higher temperatures than dioxane, while being miscible enough with water to dissolve the inorganic base.

  • Purification: DMF reactions often require an aqueous crash-out (adding excess water to precipitate product) or reverse-phase chromatography.

Optimization Matrix & Data

The following table summarizes reaction condition screening for 7-bromoisoquinoline derivatives.

VariableCondition A (Standard)Condition B (Optimized)Condition C (Alternative)Notes
Solvent Toluene/EtOH/H₂ODioxane/H₂O (4:1) DMF/H₂OToluene often fails to dissolve the carboxamide starting material.[4]
Base Na₂CO₃K₂CO₃ K₃PO₄K₃PO₄ is superior for sterically hindered boronic acids.[4]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ XPhos Pd G3Pd(PPh₃)₄ is prone to rapid deactivation by the isoquinoline N.
Temp 80°C90°C 100-110°CHigher temp required to overcome activation energy of electron-neutral ring position.
Yield 30-45%75-88% 85-95%Yields based on LC-MS conversion.

Visualizations

Diagram 1: Catalytic Cycle & Inhibition Pathways

This diagram illustrates the standard Suzuki cycle versus the "Off-Cycle" inhibition caused by the isoquinoline nitrogen.

SuzukiMechanism cluster_legend Key Interactions Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Br-Isoquinoline Poison Catalyst Poisoning (Pd-N-Isoquinoline Complex) Pd0->Poison N-Coordination (If Ligand is weak) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible with Heat/Bulky Ligands Legend1 Solid Line: Main Cycle Legend2 Dashed Line: Side Reaction

Caption: The catalytic cycle highlights the risk of Pd-sequestration by the isoquinoline nitrogen (grey node), which is mitigated by using bulky ligands like XPhos or chelators like dppf.

Diagram 2: Optimization Decision Tree

A logic flow for researchers to select the correct protocol based on their specific boronic acid partner.[4]

DecisionTree Start Start: 7-Br-Isoquinoline-3-carboxamide Coupling Q1 Is the Boronic Acid Sterically Hindered? (e.g., ortho-substituted) Start->Q1 PathA NO (Simple Aryl/Alkyl) Q1->PathA Standard PathB YES (Ortho-subst / Heteroaryl) Q1->PathB Difficult MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/Water 90°C PathA->MethodA MethodB Method B: XPhos Pd G3, K3PO4 n-Butanol/Water 100°C PathB->MethodB Q2 Did the reaction stall (<50%)? MethodA->Q2 Trouble Add 20% DMF co-solvent Switch to Method B Q2->Trouble Yes

Caption: Decision matrix for selecting reaction conditions. Method A is the baseline; Method B is the high-performance alternative for difficult substrates.

Troubleshooting & Self-Validation

  • Black Precipitate: Indicates "Palladium Black" formation (catalyst decomposition).

    • Cause: Ligand dissociation or insufficient degassing.

    • Fix: Switch to XPhos Pd G3 (more stable) and ensure rigorous Argon sparging.

  • Starting Material Persists:

    • Cause: Poor solubility of the carboxamide.[3]

    • Fix: Add DMF or DMSO (up to 20% v/v) to the solvent mixture to solubilize the isoquinoline.

  • Hydrolysis of Amide:

    • Observation: Formation of carboxylic acid (M+1 = 252/254 for Br-acid).

    • Fix: Switch base from K₂CO₃ to K₃PO₄ (anhydrous) and use anhydrous Dioxane, reducing water content to the minimum required for boronate activation (or use CsF).

References

  • Palladium-catalyzed cross-coupling of isoquinoline-3-carboxamides. Organic & Biomolecular Chemistry, 2003. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives. Current Topics in Medicinal Chemistry, 2020. [Link]

Sources

Method

Advanced Protocols for the Functionalization of Isoquinoline Carboxamides

Executive Summary & Strategic Overview The isoquinoline carboxamide scaffold represents a critical junction in medicinal chemistry, serving as both a pharmacophore in its own right (e.g., NK3 receptor antagonists, PARP i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The isoquinoline carboxamide scaffold represents a critical junction in medicinal chemistry, serving as both a pharmacophore in its own right (e.g., NK3 receptor antagonists, PARP inhibitors) and a versatile synthetic handle.[1] While much literature focuses on synthesizing the isoquinoline core, this guide addresses the functionalization of the pre-existing carboxamide group .

For the drug developer, the carboxamide group offers four distinct vectors of diversification (Figure 1):

  • Ortho-C–H Activation: Utilizing the amide as a Directing Group (DG) to functionalize the adjacent C4 (for 3-carboxamides) or peri-C8 positions.

  • Dehydration: Accessing the cyano-isoquinoline manifold, a gateway to tetrazoles and imidates.

  • Hofmann Rearrangement: A degradative transformation to access privileged amino-isoquinoline scaffolds.

  • N-Functionalization: Tuning solubility and potency via N-arylation or alkylation.

This guide details three high-value protocols selected for their reliability, scalability, and functional group tolerance in complex heterocyclic environments.

Strategic Pathway Visualization

Isoquinoline_Functionalization IsoQ Isoquinoline Carboxamide CH_Act Protocol 1: C-H Activation (Rh/Co Catalysis) IsoQ->CH_Act Directing Group Strategy Dehydration Protocol 2: Dehydration (Nitrile Synthesis) IsoQ->Dehydration Electrophilic Activation Hofmann Protocol 3: Hofmann Rearrangement (Amine Synthesis) IsoQ->Hofmann Oxidative Rearrangement Product_A C4-Alkylated/Arylated Isoquinoline CH_Act->Product_A Product_B Cyanoisoquinoline (Nitrile) Dehydration->Product_B Product_C Aminoisoquinoline (Bioisostere) Hofmann->Product_C

Figure 1: Divergent functionalization pathways for isoquinoline carboxamides.

Protocol 1: Amide-Directed C–H Functionalization (C4-Alkylation)

Rationale: The carboxamide group is a potent directing group (DG) for transition-metal-catalyzed C–H activation. In isoquinoline-3-carboxamides, the nitrogen atom of the isoquinoline ring and the amide oxygen can form a chelate with Rh(III) or Co(III), directing functionalization to the C4 position. This avoids pre-functionalization (e.g., bromination) and allows for late-stage diversification.

Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered metallacycle intermediate, followed by alkene insertion and protonolysis.

Materials
  • Substrate: Isoquinoline-3-carboxamide (1.0 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Co-catalyst: AgSbF₆ (10 mol%) or Ag₂CO₃ (for non-cationic pathways)

  • Coupling Partner: Activated alkene (e.g., acrylate, maleimide) or diazo compound

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol

  • Additives: Cu(OAc)₂ (2.0 equiv, if oxidant needed) or PivOH (0.5 equiv)

Step-by-Step Procedure
  • Setup: In a glovebox or under argon, charge a screw-cap pressure tube with isoquinoline-3-carboxamide (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and AgSbF₆ (6.9 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous DCE (2.0 mL).

  • Reagent Addition: Add the coupling partner (e.g., methyl acrylate, 1.5 equiv) and PivOH (0.5 equiv).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours. Note: The solution typically turns dark red/brown indicating active catalyst species.

  • Workup: Cool to room temperature (RT). Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Critical Parameter: The choice of silver salt is crucial. AgSbF₆ generates a cationic Rh(III) species, which is more electrophilic and reactive toward the electron-deficient isoquinoline ring.

Protocol 2: Mild Dehydration to Cyanoisoquinolines

Rationale: Converting the carboxamide to a nitrile (cyano group) changes the electronic properties of the core and opens pathways to tetrazoles (via azide cycloaddition). Traditional methods using POCl₃ or SOCl₂ can be harsh on the isoquinoline nitrogen (forming N-oxides or chloro-derivatives). This protocol uses Cyanuric Chloride (TCT) , which is milder and highly chemoselective.

Materials
  • Substrate: Isoquinoline-carboxamide (1.0 equiv)

  • Reagent: Cyanuric Chloride (TCT) (1.0 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 0 °C to RT

Step-by-Step Procedure
  • Dissolution: Dissolve the isoquinoline-carboxamide (1.0 mmol) in anhydrous DMF (3.0 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C (ice bath). Add Cyanuric Chloride (184 mg, 1.0 mmol) in one portion.

    • Caution: The reaction between DMF and TCT is exothermic and generates the Vilsmeier-Haack-type reagent in situ.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Monitor by TLC (the nitrile is typically less polar than the amide).

  • Quench: Pour the reaction mixture slowly into ice-cold water (20 mL) or saturated NaHCO₃ solution.

  • Isolation: The product often precipitates. Filter the solid, wash with water, and dry. If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Data Summary: Comparison of Dehydration Reagents

ReagentConditionsYield (%)Side Reactions
Cyanuric Chloride / DMF 0 °C to RT, 1-2 h85-95%Minimal; excellent tolerance.
POCl₃ Reflux, 4 h60-80%Chlorination at C1; N-oxide formation.
TFAA / Pyridine 0 °C, 2 h75-90%Pyridine removal can be tedious.

Protocol 3: Hypervalent Iodine-Mediated Hofmann Rearrangement

Rationale: Accessing amino-isoquinolines (e.g., 1-amino or 3-amino) is vital for kinase inhibitor scaffolds. The classical Hofmann rearrangement (Br₂/NaOH) is often incompatible with the electron-deficient isoquinoline ring (leading to halogenation). We utilize (Diacetoxyiodo)benzene (PIDA) , a hypervalent iodine reagent, to effect the rearrangement under mild, non-halogenating conditions.

Materials
  • Substrate: Isoquinoline-carboxamide (1.0 equiv)

  • Reagent: PhI(OAc)₂ (PIDA) (1.1 equiv)

  • Solvent: MeOH (for carbamate) or MeCN/H₂O (for free amine)

  • Base: KOH (2.5 equiv) or DBU (for non-aqueous conditions)

Step-by-Step Procedure
  • Preparation: Dissolve isoquinoline-carboxamide (0.5 mmol) in MeOH (5 mL).

  • Base Addition: Add KOH (70 mg, 1.25 mmol) dissolved in MeOH (1 mL). Stir for 5 minutes.

  • Oxidation: Cool to 0 °C. Add PhI(OAc)₂ (177 mg, 0.55 mmol) portion-wise over 5 minutes.

  • Rearrangement: Stir at 0 °C for 30 minutes, then warm to RT.

    • Pathway A (Carbamate): If performed in MeOH, the isocyanate intermediate is trapped to form the methyl carbamate (-NHCOOMe).

    • Pathway B (Free Amine): To obtain the free amine, heat the carbamate solution with 10% aqueous NaOH at 60 °C for 1 hour.

  • Workup: Remove solvent under vacuum. Dilute with water and extract with DCM.

  • Purification: The amino-isoquinoline is often basic. Purify on silica gel neutralized with 1% Et₃N or use amine-functionalized silica.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (C-H Act.) Catalyst poisoning by Isoquinoline NAdd a Lewis Acid (e.g., Mg(OAc)₂) to bind the N-lone pair or use N-oxide substrate.
Chlorination (Dehydration) Reaction temp too high with POCl₃Switch to Cyanuric Chloride/DMF protocol at 0 °C.
Hydrolysis (Hofmann) Water present in solventUse anhydrous MeOH for carbamate formation; ensure reagents are dry.
Poor Solubility Flat aromatic stackingUse polar aprotic solvents (DMA, NMP) or fluorinated alcohols (TFE/HFIP).

References

  • Palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides. Chem. Commun., 2015, 51, 4097-4100. Link

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2010, 15(11), 7840-7847. Link

  • Hofmann Rearrangement. Alfa Chemistry, Knowledge Base. Link

  • Facile N-Arylation of Amines and Sulfonamides. J. Org. Chem., 2006, 71, 15, 5761–5764. Link

  • Rh(III)-Catalyzed C–H Activation: Ligand-Controlled Regioselective Synthesis. Org. Lett., 2019, 21, 14, 5538–5542. Link

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation. Molecules, 2022, 27, 8553. Link

Sources

Application

Using 7-Bromoisoquinoline-3-carboxamide in PARP inhibitor synthesis

Application Note: High-Efficiency Synthesis of PARP Inhibitor Libraries Using 7-Bromoisoquinoline-3-carboxamide Executive Summary This guide details the strategic application of 7-Bromoisoquinoline-3-carboxamide (CAS: 20...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of PARP Inhibitor Libraries Using 7-Bromoisoquinoline-3-carboxamide

Executive Summary

This guide details the strategic application of 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) as a core scaffold for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike first-generation PARP inhibitors based on benzamide or phthalazinone cores, the isoquinoline-3-carboxamide scaffold offers a rigid, fully aromatic "nicotinamide mimic" with a distinct vector for structural elaboration.

This protocol focuses on utilizing the C7-bromo "diversity handle" to access the hydrophobic binding pocket of the PARP active site, a critical region for optimizing potency and selectivity (e.g., PARP1 vs. PARP2).

Scientific Rationale & Pharmacophore Design

The design logic relies on mimicking the binding mode of the natural substrate, NAD+.

  • Nicotinamide Mimic (Warhead): The 3-carboxamide moiety forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain, anchoring the molecule.

  • Adenosine Pocket Vector (Handle): The 7-bromo position is oriented towards the solvent-exposed region and the hydrophobic pocket (lined by Tyr907). Functionalization here allows for the introduction of solubilizing groups (e.g., piperazines) or bulky aromatics to induce "PARP trapping."[1]

Figure 1: Pharmacophore & Binding Mode Analysis

PARP_Binding_Mode Scaffold 7-Bromoisoquinoline- 3-carboxamide Warhead 3-Carboxamide (CONH2) Scaffold->Warhead Handle 7-Bromo (Br) Scaffold->Handle Residues Gly863 / Ser904 (H-Bonding) Warhead->Residues Mimics Nicotinamide Pocket Hydrophobic Pocket (Tyr907 Interaction) Handle->Pocket Growth Vector (Suzuki/Buchwald) PARP_Site PARP1 Active Site Residues->PARP_Site Pocket->PARP_Site

Caption: Structural logic of 7-Bromoisoquinoline-3-carboxamide binding to PARP1. The C3-amide anchors the ligand, while the C7-bromo allows extension into the hydrophobic pocket.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To introduce aryl or heteroaryl groups at the C7 position, targeting the hydrophobic pocket.

Reagents:

  • Substrate: 7-Bromoisoquinoline-3-carboxamide (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (3:1)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the 7-bromo substrate (100 mg, 0.40 mmol), boronic acid (0.48 mmol), and base (1.2 mmol).

  • Degassing: Add solvent (4 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Add Pd catalyst (0.02 mmol) quickly under inert atmosphere. Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours (thermal) or 110°C for 45 mins (microwave).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 0–10% MeOH in DCM). The carboxamide is polar; ensure column is primed.[1]

Critical Note: The 3-carboxamide group is robust but can hydrolyze under strongly acidic conditions.[1] Maintain basic conditions during coupling.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce solubilizing amine tails (e.g., N-methylpiperazine, morpholine) at C7, a common feature in drugs like Olaparib to improve pharmacokinetic profiles.[1]

Reagents:

  • Substrate: 7-Bromoisoquinoline-3-carboxamide (1.0 equiv)

  • Amine: Secondary amine (e.g., 1-Boc-piperazine) (1.5 equiv)

  • Catalyst: Pd₂dba₃ (0.05 equiv) + XPhos or BrettPhos (0.10 equiv)[1]

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (2.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add substrate, Pd source, Ligand, and Base.[1]

  • Solvent: Add anhydrous solvent (0.1 M concentration).

  • Amine Addition: Add the liquid amine via syringe.[1]

  • Reaction: Heat to 100°C for 18 hours.

  • Work-up: Filter through a celite pad to remove palladium black.[1] Wash pad with DCM/MeOH.[1]

  • Purification: Concentrate filtrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is highly polar.[1]

Analytical Data & Quality Control

Successful synthesis is validated by the following specifications.

ParameterSpecificationMethod
Purity >95%HPLC (254 nm)
Identity Mass [M+H]⁺LC-MS (ESI+)
¹H NMR Diagnostic ShiftC1-H singlet (~9.2 ppm), Amide NH₂ (broad singlets ~7.8, 8.2 ppm)
Appearance Off-white/Yellow solidVisual Inspection

Troubleshooting Guide:

  • Low Yield in Suzuki:[1] Oxygen poisoning.[1] Ensure rigorous degassing. Switch to Pd(amphos)Cl₂ for difficult substrates.[1]

  • Protodebromination:[1] If the Br is replaced by H, lower the temperature and ensure the boronic acid is pure.

  • Solubility Issues: The carboxamide core is planar and can stack.[1] Use DMSO/MeOH mixtures for loading onto columns.[1]

Biological Validation Workflow

Once the library is synthesized, screen for PARP inhibitory activity.[1]

Assay: PARP1 Chemiluminescent Assay (BPS Bioscience or similar).

  • Coat: Histone mixture on 96-well plate.

  • Incubate: Add PARP1 enzyme, biotinylated NAD+, and activated DNA with the test compound (variable concentration).

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.[1]

  • Read: Measure luminescence. Lower signal = Higher inhibition.[1]

  • Control: Use Olaparib (IC50 ~5 nM) as a positive control.[1]

Figure 2: Library Synthesis Workflow

Workflow Start Start: 7-Bromoisoquinoline- 3-carboxamide Decision Select C7 Modification Start->Decision RouteA Route A: Suzuki Coupling (Aryl/Heteroaryl) Decision->RouteA Hydrophobic Pocket RouteB Route B: Buchwald Amination (Solubilizing Tails) Decision->RouteB Solubility/PK Library Library Generation (10-50 Analogs) RouteA->Library RouteB->Library Screen PARP1/2 Inhibition Assay (IC50 Determination) Library->Screen

Caption: Strategic workflow for generating PARP inhibitor libraries from the 7-bromo precursor.

References

  • Pharmacophore Design: Ferraris, D. V. (2010).[1] Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 53(12), 4561–4584.[1] Link[1]

  • Isoquinoline Synthesis: Ma, Y., et al. (2021).[1] 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP).[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362–1374.[1] Link[1]

  • Cross-Coupling Methods: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • PARP Assay Protocols: BPS Bioscience. PARP1 Chemiluminescent Assay Kit Protocol. Link[1]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoisoquinoline-3-carboxamide

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as this linkage is a ubiquitous feature in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as this linkage is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1][2] The isoquinoline scaffold, in particular, is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The functionalization of this heterocyclic system through C-N bond formation allows for the exploration of chemical space and the development of novel therapeutic agents.[3]

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines.[1][4][5] This method has largely superseded classical techniques, which often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1] The continuous development of sophisticated phosphine ligands and catalyst systems has expanded the utility of the Buchwald-Hartwig amination to include a wide variety of aryl and heteroaryl halides, as well as a diverse range of amine coupling partners.[1][2][6]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 7-Bromoisoquinoline-3-carboxamide, a key intermediate in the synthesis of various targeted therapeutics. The protocols detailed herein are designed to be robust and scalable, with a focus on explaining the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to empower researchers in their drug discovery endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (7-Bromoisoquinoline-3-carboxamide) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[1][5]

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium(II) complex, displacing a ligand.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success, especially with base-sensitive substrates.[7][8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the Buchwald-Hartwig amination of 7-Bromoisoquinoline-3-carboxamide.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh and Add: - 7-Bromoisoquinoline-3-carboxamide - Amine - Palladium Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N2/Ar sparging) solvent->degas heat Heat to Desired Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter (e.g., through Celite) cool->filter extract Aqueous Workup & Extraction filter->extract purify Purify (e.g., Column Chromatography) extract->purify

Caption: Generalized workflow for Buchwald-Hartwig amination.

Key Considerations for Protocol Development

The successful amination of 7-Bromoisoquinoline-3-carboxamide hinges on the careful selection of several key reaction parameters. The presence of the carboxamide group and the nitrogen atom within the isoquinoline ring can influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst.

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination.[1][2][9] For heteroaromatic substrates, specialized ligands have been developed to overcome challenges such as catalyst inhibition.[10]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous.[7][8] The solubility and particle size of the base can also affect reaction rates.[7]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to prevent quenching of the active catalyst and base.[5][7]

  • Reaction Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically ranging from 80 to 110 °C, to drive the reaction to completion.[5][11]

Recommended Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of 7-Bromoisoquinoline-3-carboxamide with primary and secondary amines. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Primary Aliphatic Amines

This protocol is optimized for the coupling of primary aliphatic amines with 7-Bromoisoquinoline-3-carboxamide.

Materials:

  • 7-Bromoisoquinoline-3-carboxamide

  • Primary aliphatic amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2,4,6-Triisopropylphenyl)dicyclohexylphosphine (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 7-Bromoisoquinoline-3-carboxamide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene, followed by the primary aliphatic amine.

  • Seal the flask and stir the mixture at 100-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Secondary Aliphatic or Aromatic Amines

This protocol is adapted for the coupling of secondary amines, which can sometimes be more challenging.

Materials:

  • 7-Bromoisoquinoline-3-carboxamide

  • Secondary amine (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (2-3 mol%)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 2.5 equivalents)

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add 7-Bromoisoquinoline-3-carboxamide, Pd(OAc)₂, BINAP, and finely ground Cs₂CO₃ to a dry reaction vessel.

  • Add anhydrous dioxane and the secondary amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to ambient temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Summary of Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of 7-Bromoisoquinoline-3-carboxamide with different classes of amines.

Amine TypeRecommended Catalyst SystemRecommended BaseSolventTemperature (°C)
Primary Aliphatic Pd₂(dba)₃ / XPhosNaOtBuToluene100-110
Secondary Aliphatic Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100-110
Primary Aromatic (Anilines) Pd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH / Toluene90-100
Secondary Aromatic Pd(OAc)₂ / RuPhosLHMDSTHF80-90

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

  • Byproduct Formation: The formation of hydrodehalogenated starting material (isoquinoline-3-carboxamide) can occur, particularly with primary amines.[1] Using a slightly higher excess of the amine or a different ligand system can sometimes mitigate this. Biaryl formation can be an issue with some substrates; adjusting the catalyst and ligand may be necessary.[12][13]

  • Base-Sensitive Functional Groups: If the 7-Bromoisoquinoline-3-carboxamide or the amine coupling partner contains base-sensitive functional groups, it is advisable to screen weaker bases such as K₃PO₄ or K₂CO₃.[7][8]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of N-substituted isoquinoline derivatives. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic campaigns. By understanding the underlying mechanistic principles and the key parameters influencing the reaction, scientists can effectively optimize conditions for the amination of 7-Bromoisoquinoline-3-carboxamide and accelerate the discovery of new chemical entities with therapeutic potential.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved March 3, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved March 3, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 3, 2026, from [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Retrieved March 3, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved March 3, 2026, from [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014, October 11). Retrieved March 3, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts* - PubMed - NIH. (2021, November 12). Retrieved March 3, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 3, 2026, from [Link]

  • Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap. (2014, December 31). Retrieved March 3, 2026, from [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (n.d.). Retrieved March 3, 2026, from [Link]

Sources

Application

Scalable Synthesis of 7-Bromo-Substituted Isoquinolines: An In-Depth Guide for Drug Development Professionals

The 7-bromo-substituted isoquinoline scaffold is a privileged motif in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its presence in molecules targeting neurological...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-bromo-substituted isoquinoline scaffold is a privileged motif in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its presence in molecules targeting neurological disorders and its utility in the development of kinase inhibitors underscore its importance in modern drug discovery.[1] This guide provides a comprehensive overview of scalable synthetic strategies for accessing this valuable intermediate, moving beyond theoretical outlines to deliver field-proven insights and detailed, actionable protocols for researchers, scientists, and drug development professionals.

We will explore both classical and contemporary methodologies, critically evaluating their scalability, efficiency, and the chemical logic underpinning each approach. This document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in authoritative chemical principles.

Strategic Approaches to the Synthesis of 7-Bromoisoquinoline

The synthesis of 7-bromoisoquinoline can be approached through several strategic disconnections. The choice of a particular route will often depend on the desired scale of production, the availability of starting materials, and the tolerance of various functional groups. We will delve into the following key strategies:

  • Classical Cyclization Reactions:

    • The Pomeranz-Fritsch Reaction

    • The Bischler-Napieralski Reaction

    • The Pictet-Spengler Reaction

  • Modern Synthetic Methods:

    • Synthesis via Diazotization and Bromination (e.g., Sandmeyer Reaction)

    • Palladium-Catalyzed Cyclizations

  • Process Intensification:

    • Microwave-Assisted Synthesis

Below is a workflow diagram illustrating the key synthetic pathways to be discussed.

synthesis_workflows cluster_precursors Key Precursors cluster_methods Synthetic Methods cluster_intermediates Intermediates cluster_product Final Product 3_bromobenzaldehyde 3-Bromobenzaldehyde pomeranz_fritsch Pomeranz-Fritsch Reaction 3_bromobenzaldehyde->pomeranz_fritsch aminoacetaldehyde_acetal Aminoacetaldehyde Dimethyl Acetal aminoacetaldehyde_acetal->pomeranz_fritsch 3_bromophenethylamine 2-(3-Bromophenyl)ethylamine bischler_napieralski Bischler-Napieralski Reaction 3_bromophenethylamine->bischler_napieralski pictet_spengler Pictet-Spengler Reaction 3_bromophenethylamine->pictet_spengler 7_aminoisoquinoline 7-Aminoisoquinoline diazotization_bromination Diazotization/ Bromination 7_aminoisoquinoline->diazotization_bromination 7_bromoisoquinoline 7-Bromoisoquinoline pomeranz_fritsch->7_bromoisoquinoline dihydroisoquinoline 7-Bromo-3,4-dihydroisoquinoline bischler_napieralski->dihydroisoquinoline tetrahydroisoquinoline 7-Bromo-1,2,3,4-tetrahydroisoquinoline pictet_spengler->tetrahydroisoquinoline diazotization_bromination->7_bromoisoquinoline pd_catalyzed Palladium-Catalyzed Cyclization pd_catalyzed->7_bromoisoquinoline dihydroisoquinoline->7_bromoisoquinoline Oxidation tetrahydroisoquinoline->7_bromoisoquinoline Dehydrogenation

Sources

Method

Application Notes and Protocols: Dehydration of 7-Bromoisoquinoline-3-carboxamide to 7-Bromoisoquinoline-3-carbonitrile

Abstract This comprehensive guide details the synthetic conversion of 7-bromoisoquinoline-3-carboxamide to its corresponding nitrile derivative, 7-bromoisoquinoline-3-carbonitrile. Nitrile-containing isoquinoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic conversion of 7-bromoisoquinoline-3-carboxamide to its corresponding nitrile derivative, 7-bromoisoquinoline-3-carbonitrile. Nitrile-containing isoquinoline scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates and pharmacophores in a variety of therapeutic agents.[1][2] This document provides an in-depth analysis of common dehydration methodologies, including detailed, step-by-step protocols using various reagents. The causality behind experimental choices, mechanistic insights, and comparative data are presented to equip researchers with the necessary knowledge for successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Isoquinoline-3-carbonitriles

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of a nitrile (-CN) group at the 3-position of the isoquinoline ring further enhances the molecular diversity and therapeutic potential of these compounds. The cyano group is a versatile functional group that can act as a key binding element, a metabolic stabilizer, or be readily converted into other functionalities such as carboxylic acids, amines, and tetrazoles, making it an invaluable precursor in drug discovery programs.[4][5]

The most direct and common method for synthesizing aromatic nitriles is the dehydration of primary amides.[4][6] This transformation involves the removal of a water molecule from the carboxamide group. A wide array of dehydrating agents has been developed, ranging from harsh, classical reagents to milder, more selective modern systems, allowing for compatibility with various sensitive functional groups.[6][7] This guide will focus on practical and efficient protocols for the dehydration of 7-bromoisoquinoline-3-carboxamide, a key intermediate in the synthesis of novel therapeutics.

Reaction Overview and Mechanistic Considerations

The conversion of 7-bromoisoquinoline-3-carboxamide to 7-bromoisoquinoline-3-carbonitrile is a dehydration reaction, as depicted below:

Figure 1. General reaction scheme for the dehydration of 7-bromoisoquinoline-3-carboxamide.

The fundamental mechanism for this transformation, irrespective of the specific reagent used, involves two key stages:

  • Activation of the Amide Carbonyl: The oxygen atom of the amide's carbonyl group acts as a nucleophile, attacking the electrophilic dehydrating agent (e.g., phosphorus, sulfur, or acyl carbon). This initial step converts the carbonyl oxygen into a better leaving group.

  • Elimination: A base, which can be an external amine or the reagent's byproduct, abstracts the protons from the nitrogen atom, leading to an E2-like elimination cascade that forms the carbon-nitrogen triple bond of the nitrile and expels the activated oxygen species.[8][9]

The choice of dehydrating agent is critical and depends on the substrate's sensitivity to acid, base, and temperature, as well as the desired scale and purity of the reaction.

Amide_Dehydration_Mechanism General Mechanism of Amide Dehydration cluster_start cluster_reaction Amide R-CONH₂ (Amide) ImidicAcid R-C(OH)=NH (Imidic Acid Tautomer) Amide->ImidicAcid Tautomerization ActivatedIntermediate Activated Intermediate [R-C(O-LG)=NH₂]⁺ ImidicAcid->ActivatedIntermediate 1. Activation of Oxygen (Attack on Dehydrating Agent) DehydratingAgent Dehydrating Agent (e.g., POCl₃, Tf₂O) Nitrile R-C≡N (Nitrile) ActivatedIntermediate->Nitrile 2. Elimination Byproduct H₂O + Spent Reagent Base Base Base->ActivatedIntermediate Proton Abstraction

Caption: General mechanism of amide dehydration.

Comparative Protocols for Dehydration

Three distinct and reliable methods are presented below, each utilizing a different class of dehydrating agent. The choice among them can be made based on reagent availability, substrate compatibility, and desired reaction conditions.

Protocol 1: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful, inexpensive, and highly effective dehydrating agent.[10][11] The reaction often requires elevated temperatures, and the generation of HCl necessitates the use of a base or acid-tolerant substrates.[11]

Materials and Reagents:

  • 7-Bromoisoquinoline-3-carboxamide (1.0 mmol, 252.1 mg)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol, 0.28 mL)

  • Pyridine or Triethylamine (optional, as solvent and acid scavenger)

  • Anhydrous Dichloromethane (DCM) or Toluene (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 7-bromoisoquinoline-3-carboxamide (1.0 mmol).

  • Add anhydrous toluene (10 mL) to suspend the amide.

  • Carefully add phosphorus oxychloride (3.0 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-bromoisoquinoline-3-carbonitrile.

⚠️ Safety Precautions: POCl₃ is highly corrosive and reacts violently with water.[10] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Trifluoroacetic Anhydride (TFAA) and Triethylamine (Et₃N)

This method is significantly milder than using POCl₃ and often proceeds rapidly at or below room temperature, making it suitable for substrates with sensitive functional groups.[7][12][13]

Materials and Reagents:

  • 7-Bromoisoquinoline-3-carboxamide (1.0 mmol, 252.1 mg)

  • Trifluoroacetic anhydride (TFAA) (1.2 mmol, 0.17 mL)

  • Triethylamine (Et₃N) (2.5 mmol, 0.35 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve or suspend 7-bromoisoquinoline-3-carboxamide (1.0 mmol) in anhydrous DCM (10 mL) in a dry flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.5 mmol) and stir for 5 minutes.

  • Add trifluoroacetic anhydride (1.2 mmol) dropwise to the stirred, cooled solution. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[7]

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude solid via column chromatography or recrystallization.

Causality Note: Triethylamine acts as a base to neutralize the trifluoroacetic acid generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. Cooling the reaction is crucial to control the exothermic reaction between the amine and the highly reactive anhydride.

Protocol 3: Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a very mild and selective dehydrating agent, ideal for complex molecules with multiple sensitive functionalities.[14][15][16] The reaction typically proceeds under neutral conditions.

Materials and Reagents:

  • 7-Bromoisoquinoline-3-carboxamide (1.0 mmol, 252.1 mg)

  • Burgess Reagent (1.5 mmol, 357.4 mg)

  • Anhydrous Tetrahydrofuran (THF) or Benzene (10 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a dry flask under a nitrogen atmosphere, add 7-bromoisoquinoline-3-carboxamide (1.0 mmol) and Burgess reagent (1.5 mmol).

  • Add anhydrous THF (10 mL) and stir the mixture at room temperature.

  • Gently heat the reaction mixture to reflux (approx. 66 °C) for 4-8 hours. The progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate or DCM (30 mL) and wash with water (2 x 15 mL) to remove water-soluble byproducts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by silica gel chromatography to obtain the desired nitrile.

Expertise Note: The Burgess reagent is particularly advantageous as its byproducts are typically easy to remove during aqueous work-up, often simplifying the purification process.[17] Its high chemoselectivity prevents unwanted reactions with other functional groups that might be sensitive to more aggressive reagents.[16]

Data Summary and Product Characterization
Table 1: Comparison of Dehydration Protocols
ParameterProtocol 1: POCl₃Protocol 2: TFAA/Et₃NProtocol 3: Burgess Reagent
Reagent Type Strong, AcidicMild, Non-acidic workupVery Mild, Neutral
Temperature Reflux (High)0 °C to RT (Low-Med)Reflux (Medium)
Reaction Time 2-4 hours1-3 hours4-8 hours
Key Advantages Low cost, high powerFast, mild conditionsHigh selectivity, easy workup
Key Limitations Harsh conditions, acidic byproductHigher cost, moisture sensitiveHigher cost, longer time
Typical Yield Good to ExcellentExcellentGood to Excellent
Table 2: Characterization Data for 7-Bromoisoquinoline-3-carbonitrile
AnalysisExpected Result
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.07 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ 9.3-9.4 (s, 1H), 8.5-8.6 (s, 1H), 8.2-8.3 (d, 1H), 7.8-8.0 (m, 2H)
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1600, 1550 (Aromatic C=C stretch)
Mass Spec (ESI+) m/z 232.97 [M+H]⁺, 234.97 [M+H]⁺ (Isotopic pattern for Br)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 7-bromoisoquinoline-3-carbonitrile.

Sources

Application

Application Note: Microwave-Assisted Synthesis Techniques for Isoquinoline Carboxamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Strategic Rationale & Mechanistic Insights Isoquinoline carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Strategic Rationale & Mechanistic Insights

Isoquinoline carboxamides represent a privileged and highly versatile structural motif in medicinal chemistry. Derivatives of this class, such as the well-characterized ligand PK11195, exhibit potent binding affinity for the Translocator Protein (TSPO) located on the outer mitochondrial membrane[1]. Furthermore, specific isoquinoline libraries have been successfully developed as high-efficacy cannabinoid CB2 receptor agonists[2].

Despite their pharmacological value, the traditional synthesis of these libraries relies on prolonged, energy-intensive convective heating. Classical activation of isoquinoline carboxylic acids using thionyl chloride often results in deleterious side reactions, most notably unwanted chlorination at the C4 position of the isoquinoline ring[3].

The Causality of Microwave Dielectric Heating: Microwave-assisted synthesis (MAS) fundamentally alters the thermodynamic and kinetic landscape of the reaction. Unlike convective heating, which relies on thermal conduction and creates temperature gradients, microwaves directly couple with the dipole moments of polar solvents (e.g., DMF) and reagents. This dielectric heating causes rapid molecular friction, resulting in instantaneous and uniform volumetric heating[1]. By conducting the reaction in a sealed, pressure-rated vessel, the solvent is safely superheated well beyond its atmospheric boiling point. According to the Arrhenius equation, this controlled superheating exponentially accelerates the rate of amidation and cyclization, allowing libraries of substituted isoquinolines to be generated in minutes rather than hours[4].

Reaction Workflow & Logic

The following workflow illustrates the autonomous, closed-loop logic applied to the microwave-assisted amidation of isoquinoline cores. By integrating an in-process validation step, the system ensures high-fidelity product generation before committing resources to downstream purification.

MAS_Workflow A Isoquinoline-carboxylic Acid + Amine + HATU/DIPEA B Microwave Irradiation (120°C, 15 min, 300W) A->B Sealed Vessel C In-Process LC-MS Validation B->C Rapid Cooling C->B <95% Conversion D Automated Flash Chromatography C->D >95% Conversion E Pure Isoquinoline Carboxamide (>98%) D->E Solvent Evaporation

Fig 1. Self-validating microwave-assisted synthesis workflow for isoquinoline carboxamides.

Self-Validating Experimental Protocol: Direct Amidation

This protocol details the direct amidation of isoquinoline-3-carboxylic acid. To prevent the formation of chlorinated by-products associated with classical acid chloride intermediates[3], this method utilizes HATU as a mild, highly efficient coupling agent.

Materials & Reagents
  • Substrate: Isoquinoline-3-carboxylic acid (0.5 mmol, 1.0 equiv)

  • Nucleophile: Target primary or secondary amine (0.6 mmol, 1.2 equiv)

  • Coupling Agent: HATU (0.6 mmol, 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Causality of Reagent Choice): In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, dissolve the isoquinoline-3-carboxylic acid and the target amine in anhydrous DMF. Add DIPEA followed by HATU.

    • Mechanistic Note: DIPEA rapidly deprotonates the carboxylic acid, facilitating the formation of an active ester with HATU. The microwave field enhances the subsequent nucleophilic attack of the amine, bypassing the need for aggressive halogenating agents.

  • Sealing & System Initialization: Crimp-seal the vial with a Teflon-lined silicon septum. Place the vial into the cavity of a single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Microwave Irradiation Parameters:

    • Ramp Time: 2 minutes (ensures controlled pressure build-up).

    • Hold Temperature: 120°C.

    • Hold Time: 15 minutes.

    • Max Power: 300 W.

    • Pressure Limit: 250 psi.

  • Self-Validating QC Checkpoint: Following the irradiation cycle, the reactor automatically cools the vessel to 50°C using compressed air. Extract a 10 µL aliquot via syringe and analyze via LC-MS.

    • Validation Logic: The protocol dictates a strict >95% conversion threshold of the starting carboxylic acid. If conversion is <95%, the system logic dictates re-sealing and applying an additional 5-minute microwave cycle at 120°C. If >95%, proceed to step 5.

  • Downstream Purification: Dilute the crude mixture with ethyl acetate (15 mL), wash sequentially with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via automated flash chromatography (Hexanes/EtOAc gradient) to isolate the pure isoquinoline carboxamide[4].

Quantitative Performance Metrics

The shift from convective to dielectric heating yields profound improvements in both reaction kinetics and product purity. The rapid, uniform heating minimizes the time the sensitive heterocyclic core spends at elevated temperatures, thereby suppressing thermal degradation and side-product formation[1].

Reaction ParameterConventional Convective HeatingMicrowave Dielectric Heating (MAS)Causality of Variance
Activation Reagent SOCl₂ / DMF (Reflux)HATU / DIPEAMAS avoids harsh chlorinating agents, preventing C4-chlorination[3].
Reaction Temperature 85°C (Atmospheric Reflux)120°C (Sealed Vessel, 250 psi)Sealed MAS allows superheating beyond the solvent's atmospheric boiling point.
Reaction Time 12 – 18 Hours15 MinutesDielectric heating provides instantaneous, uniform thermal energy[4].
Average Yield 45% – 60%88% – 95%Reduced thermal degradation and minimized side-product formation.
Purity (Crude) < 70% (Requires extensive chromatography)> 90% (Streamlined flash purification)Rapid kinetics outcompete slower, thermodynamically driven degradation pathways.

Pharmacological Application & Pathway

Isoquinoline carboxamides synthesized via this methodology are frequently evaluated for their neuroprotective and immunomodulatory properties. As established TSPO ligands, these compounds initiate a critical mitochondrial signaling cascade[1]. The diagram below maps the causality of this biological pathway.

Biological_Pathway Ligand Isoquinoline Carboxamide (e.g., PK11195) Receptor TSPO Receptor (Mitochondrial Membrane) Ligand->Receptor High Affinity Binding Transport Cholesterol Influx Receptor->Transport Conformational Shift Enzyme CYP11A1 Cleavage (Pregnenolone) Transport->Enzyme Substrate Delivery Outcome Neuroprotection & Immunomodulation Enzyme->Outcome Downstream Signaling

Fig 2. Pharmacological mechanism of TSPO modulation by isoquinoline carboxamide ligands.

Conclusion

The integration of microwave-assisted synthesis into the development of isoquinoline carboxamides represents a paradigm shift in medicinal chemistry workflows. By leveraging dielectric heating and sealed-vessel superheating, chemists can bypass the kinetic bottlenecks and unwanted side reactions (such as C4-chlorination) inherent to classical convective methods. When coupled with self-validating LC-MS checkpoints, this protocol ensures the rapid, high-yielding, and reproducible generation of complex heterocyclic libraries ready for advanced biological screening.

References

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines Source: Organic Chemistry Portal URL:4

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists Source: PubMed URL:2

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: PMC - NIH URL:3

  • 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine (Binding Profile of Isoquinoline Carboxamides) Source: Benchchem URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 7-Bromoisoquinoline-3-carboxamide synthesis

Technical Support Center: Optimization of 7-Bromoisoquinoline-3-carboxamide Case ID: T-ISOQ-7BR-03 Status: Active Subject: Improving Reaction Yields & Troubleshooting Synthesis Protocols Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 7-Bromoisoquinoline-3-carboxamide

Case ID: T-ISOQ-7BR-03 Status: Active Subject: Improving Reaction Yields & Troubleshooting Synthesis Protocols

Executive Summary

The synthesis of 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) presents specific challenges due to the electron-deficient nature of the isoquinoline core and the poor solubility of the planar amide product. While direct functionalization of 7-bromoisoquinoline is possible, it often suffers from poor regioselectivity and low yields.

This guide recommends the "Tic-Oxidation" Route (via tetrahydroisoquinoline intermediates) as the industry standard for high-fidelity synthesis. This pathway offers superior regiocontrol and scalability compared to Pomeranz-Fritsch cyclization or direct C-3 lithiation strategies.

Module 1: The Recommended Workflow (Tic-Oxidation Route)

The most robust method involves constructing the tetrahydroisoquinoline (Tic) core first, followed by aromatization and amidation. This avoids the difficult separation of 5-bromo/7-bromo isomers common in other routes.

Visual Workflow (Pathway Logic)

SynthesisPath Start 4-Bromo-L-phenylalanine Step1 Pictet-Spengler Cyclization Start->Step1 + HCHO / H+ Inter1 7-Bromo-Tic (Tetrahydroisoquinoline) Step1->Inter1 Step2 Esterification & Oxidation (DDQ) Inter1->Step2 MeOH/SOCl2 then DDQ Inter2 Methyl 7-bromo- isoquinoline-3-carboxylate Step2->Inter2 Step3 Ammonolysis (CaCl2 Cat.) Inter2->Step3 NH3 / MeOH Final 7-Bromoisoquinoline- 3-carboxamide Step3->Final

Caption: Figure 1. High-yield synthetic pathway starting from chiral pool precursors to ensure regioselectivity.

Module 2: Critical Protocol Optimization

Step 1: The Amidation Bottleneck (Ester Amide)

The Issue: The conversion of methyl 7-bromoisoquinoline-3-carboxylate to the amide is often the yield-limiting step. The ester is stable, and the product precipitates early, trapping unreacted starting material.

Protocol A: Calcium Chloride Catalyzed Ammonolysis (Recommended)

  • Mechanism:

    
     coordinates with the ester carbonyl and the ammonia, acting as a Lewis acid to accelerate nucleophilic attack while minimizing polymerization.
    
  • Procedure:

    • Dissolve 1.0 eq of methyl ester in anhydrous MeOH (0.2 M).

    • Add 0.5 eq of anhydrous

      
      .
      
    • Cool to 0°C and saturate with

      
       gas (or add 7N 
      
      
      
      in MeOH).
    • Seal vessel and stir at room temperature for 24h. Do not heat initially.

    • Workup: Pour into ice water. The product will precipitate.[1][2] Filter and wash with cold water.

Protocol B: Indirect Route via Acid Chloride (For Stubborn Substrates) If direct ammonolysis yields <50%:

  • Hydrolysis: LiOH (2 eq) in THF/H2O

    
     Carboxylic Acid.
    
  • Activation: Reflux acid in

    
     (neat) with 1 drop DMF for 2h 
    
    
    
    Strip solvent
    
    
    Acid Chloride.
  • Amidation: Add Acid Chloride dropwise to concentrated

    
     at 0°C.
    
Step 2: Aromatization (Tetrahydro Aromatic)

The Issue: Over-oxidation or incomplete dehydrogenation when converting the "Tic" intermediate. Optimization:

  • Reagent: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or Toluene.

  • Temperature: Reflux is required.[3][4][5]

  • Monitoring: The reaction turns deep red/brown. Monitor by TLC (the aromatic product is significantly less polar than the tetrahydro-amine).

Module 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield in Amidation (<30%) Product encapsulationThe product precipitates and coats the unreacted ester. Fix: Use a co-solvent like THF (10-20%) to keep the intermediate soluble longer, or switch to a high-pressure vessel at 60°C.
Product is Brown/Impure DDQ residuesDDQ byproducts (hydroquinone) stick to the isoquinoline. Fix: Wash the crude organic layer with 10% NaOH or saturated

thoroughly before crystallization.
Regioisomer Contamination Wrong starting materialIf using Pomeranz-Fritsch (aldehyde + acetal), you will get a 50:50 mix of 5-bromo and 7-bromo isomers. Fix: Switch to the Pictet-Spengler route (4-Br-Phe) which is regiospecific for 7-bromo.
Hydrolysis instead of Amide Wet MethanolWater competes with ammonia. Fix: Use anhydrous MeOH and store ammonia solutions over molecular sieves.

Module 4: Diagnostic Flowchart

Use this decision tree to resolve yield issues in real-time.

Troubleshooting Start Yield Issue Detected CheckStep Which step failed? Start->CheckStep Amidation Ester to Amide CheckStep->Amidation Cyclization Ring Formation CheckStep->Cyclization Solubility Did product precipitate? Amidation->Solubility Isomers Isomer mixture? Cyclization->Isomers Trituration Action: Triturate solid in hot EtOH Solubility->Trituration Yes (Incomplete Rxn) Hydrolysis Action: Check water content in MeOH Solubility->Hydrolysis No (Low Conversion) RouteChange Action: Switch to Pictet-Spengler Route Isomers->RouteChange Yes

Caption: Figure 2. Diagnostic logic for identifying yield loss vectors.

References

  • BenchChem. (2025).[1] Protocol for the Preparation of Isoquinoline-6-carboxamides. (Adapted for 3-carboxamide regiochemistry).

  • Sigma-Aldrich. (n.d.). 7-Bromoisoquinoline-3-carboxylic acid Product Data.

  • MDPI. (2023).[6] Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules.

  • National Institutes of Health (NIH). (2023). Synthesis of Functionalized Isoquinolone Derivatives.

  • Cayman Chemical. (n.d.). 7-Bromoisoquinoline Solubility and Stability Data.

Sources

Optimization

Technical Support Center: 7-Bromoisoquinoline-3-carboxamide Solubility Guide

Status: Operational Ticket ID: SOL-ISOQ-7BR Assigned Specialist: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-ISOQ-7BR Assigned Specialist: Senior Application Scientist, Dr. A. Vance Subject: Overcoming Solubility Barriers in DMSO for 7-Bromoisoquinoline-3-carboxamide[1]

Executive Summary & Chemical Context

You are likely encountering difficulty dissolving 7-Bromoisoquinoline-3-carboxamide in DMSO (Dimethyl sulfoxide). This is a known issue with this class of molecules.

The Root Cause: The solubility barrier is not due to lipophilicity alone.[1] It is thermodynamic.[1] The molecule possesses three structural features that create an exceptionally stable crystal lattice:

  • Planar Isoquinoline Core: Facilitates strong

    
    -
    
    
    
    stacking interactions.[1]
  • Carboxamide Group (C3 Position): Acts as both a hydrogen bond donor and acceptor, forming an intermolecular "zipper" (N-H[1]···O and N-H[2]···N networks) that resists solvent penetration.[1]

  • 7-Bromo Substituent: Increases molecular weight and lipophilicity, further reducing solvation favorability in polar aprotic solvents at room temperature.[1]

Standard vortexing is insufficient to overcome this lattice energy.[1] You must apply controlled kinetic energy (heat/sonication) to disrupt these intermolecular bonds.[1]

Diagnostic Workflow

Before proceeding, identify your specific failure mode using the decision tree below.

SolubilityDiagnosis Start Start: Visual Inspection State1 Solid powder remains at bottom of DMSO Start->State1 State2 Solution is cloudy/hazy (Suspension) Start->State2 State3 Solution gels or becomes viscous Start->State3 State4 Precipitates immediately upon adding to water/buffer Start->State4 Action1 Lattice Energy Issue See: Protocol A (Heat/Sonication) State1->Action1 Action2 Micro-aggregation See: Protocol A (Pulse Sonication) State2->Action2 Action3 Hydration Error DMSO is wet. Use Anhydrous DMSO. State3->Action3 Action4 The 'Crash-Out' Effect See: Protocol B (Step-Down Dilution) State4->Action4

Figure 1: Diagnostic logic for solubility failure modes. Identify your state to select the correct protocol.

Critical Data & Expectations

Do not expect infinite solubility. Based on structural analogs (quinoline-3-carboxamides), the following limits apply.

ParameterValue / LimitNotes
Max Solubility (RT) < 5 mg/mL (Est.)Without heat/sonication assistance.[1]
Max Solubility (Heated) ~20–30 mg/mLAt 60°C. May precipitate upon cooling if supersaturated.[1]
DMSO Freezing Point 19°CWarning: Storing stocks in the fridge (4°C) will freeze them.[1] Repeated freeze-thaw cycles promote crystal growth and precipitation.[1]
Water Tolerance Very LowThe presence of >0.1% water in DMSO can drastically reduce solubility for this compound.[1]

Troubleshooting Protocols

Protocol A: The "Kinetic Entry" Method (Dissolving the Solid)

Use this when the powder sits at the bottom of the vial despite vortexing.

Mechanism: We use heat to increase the solvent's kinetic energy and sonication to mechanically disrupt the crystal lattice (cavitation).[1]

Materials:

  • Ultrasonic bath (35–40 kHz).[1]

  • Water bath or heating block set to 60°C.[1]

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).[1]

Step-by-Step:

  • Weighing: Weigh the compound directly into a glass vial (avoid plastic microfuge tubes if heating >50°C).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a target concentration of 10 mM . Do not attempt 50 mM or 100 mM initially.

  • The Heat Pulse: Cap tightly. Incubate at 60°C for 5–10 minutes .

    • Why? This weakens the H-bond network.[1]

  • The Sonic Pulse: While the solution is still warm, sonicate for 60 seconds .

  • Visual Check: Hold against a light.

    • Clear? Success.[1]

    • Cloudy? Repeat Heat (5 min) -> Sonicate (1 min) cycle up to 3 times.

  • Equilibration: Allow to cool to room temperature (RT) slowly. If crystals reform at RT, your concentration is too high.[1] Dilute to 5 mM.[1]

Critical Warning: Do not sonicate for >5 minutes continuously. This generates excessive heat and can degrade the compound via radical formation in DMSO [1].[1]

Protocol B: Preventing "Crash-Out" in Biological Assays

Use this when your clear DMSO stock turns into a snowflake upon adding it to cell culture media or buffer.[1]

Mechanism: Direct addition of a hydrophobic stock (100% DMSO) to water (0% DMSO) creates a massive polarity shock, forcing the compound to aggregate instantly.

The Solution: Intermediate Dilution (Step-Down)

  • Prepare Stock: Start with your clear 10 mM DMSO stock.

  • Prepare Intermediate: Create a 10x working solution in a solvent blend, NOT pure buffer.

    • Recipe: 50% DMSO / 50% Water (or PBS).[1]

    • Procedure: Add the 10 mM stock dropwise to the 50/50 blend while vortexing.

  • Final Dilution: Pipette this Intermediate solution into your final assay plate.

    • This reduces the local concentration shock at the injection site.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use acid to help dissolve it? A: Yes, as a last resort.[1] The isoquinoline nitrogen is basic (pKa ~5.4).[1] Adding 1-2 equivalents of HCl or Trifluoroacetic acid (TFA) can protonate the nitrogen, introducing charge repulsion that breaks the crystal lattice.

  • Method: Add 1% (v/v) TFA to your DMSO.[1]

  • Risk:[1] Ensure your biological assay can tolerate the acidic pH or that the buffer capacity is sufficient to neutralize it.[1]

Q2: My solution turned yellow after heating. Is it degraded? A: Likely yes.[1] Isoquinolines are generally stable, but DMSO can decompose at high temperatures (>100°C) or under prolonged sonication, generating formaldehyde and radicals that react with the amine [2].

  • Rule: If heating at 60°C turns the solution yellow/brown, you have cooked it too long. Discard and repeat with lower heat (40°C) and more sonication.

Q3: Why not use DMF (Dimethylformamide)? A: DMF is a viable alternative and often has slightly better solubility for carboxamides due to different dipole interactions [3].[1] However, DMF is significantly more toxic to cell lines than DMSO.[1] If your assay is cell-free (e.g., enzymatic), DMF is an excellent backup.[1]

Q4: How should I store the stock solution? A: Store at -20°C in aliquots .

  • Reason: DMSO freezes at 19°C. Repeated freezing and thawing forces the compound out of solution each time.[1] When you thaw it, it may not redissolve without repeating Protocol A. Single-use aliquots prevent this.[1]

References

  • Chemical Stability of DMSO: Gaylord Chemical Company.[1] (2024).[1][3][4] Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Guide. Retrieved from

  • Isoquinoline Crystal Packing: Vrabel, V., et al. (2018).[1][5] Structural characterization and crystal packing of isoquinoline derivatives. European Journal of Chemistry. Retrieved from

  • Solubility Troubleshooting: BenchChem Technical Support. (2025).[1][6] Overcoming Solubility Issues with Carboxamide Derivatives. Retrieved from

  • Compound Data: Cayman Chemical.[1][7] (2024).[1][3][4] 7-Bromoisoquinoline Product Information. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated isoquinolines.

Sources

Troubleshooting

Troubleshooting palladium catalyst poisoning in 7-bromo-isoquinoline coupling

Topic: Troubleshooting Palladium Catalyst Poisoning in 7-Bromo-Isoquinoline Coupling Diagnostic & Mechanism: The "N-Coordination" Trap The Core Problem Coupling 7-bromo-isoquinoline presents a classic "heterocycle parado...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Palladium Catalyst Poisoning in 7-Bromo-Isoquinoline Coupling

Diagnostic & Mechanism: The "N-Coordination" Trap

The Core Problem

Coupling 7-bromo-isoquinoline presents a classic "heterocycle paradox." While the bromine at the C7 position acts as a standard aryl halide electrophile, the nitrogen atom at position 2 is a potent Lewis base.

In a standard catalytic cycle, the Palladium (Pd) center requires open coordination sites to bind phosphine ligands and the oxidative addition partner. The isoquinoline nitrogen, being electron-rich and unhindered, competitively binds to the Pd center, displacing the labile phosphine ligands. This results in the formation of a thermodynamically stable but catalytically dead Bis(isoquinoline)-Pd complex .

Visualizing the Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the heteroatom poisoning pathway.

PoisoningMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd + Substrate (C-Br insertion) Poisoned Dead Complex [L-Pd-(Isoquinoline)n] Pd_L->Poisoned + Substrate (N-coordination) Substrate 7-Bromo-isoquinoline Cycle Catalytic Cycle (Transmetallation -> RE) OxAdd->Cycle Cycle->Pd_L Regeneration

Figure 1: Kinetic competition between productive oxidative addition (C-Br insertion) and catalyst poisoning (N-binding).

Strategic Solutions

Strategy A: Steric Shielding (Ligand Selection)

The most robust solution is to use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). The steric bulk of these ligands creates a "roof" over the palladium center, physically preventing the approach of the isoquinoline nitrogen while still allowing the oxidative addition of the C-Br bond.

LigandRecommendation LevelMechanism of Action
XPhos ⭐⭐⭐⭐⭐ (Gold Standard)Extreme steric bulk prevents N-coordination; high electron density facilitates OA into electron-neutral rings.
BrettPhos ⭐⭐⭐⭐Excellent for primary amines; highly active but slightly less general for simple Suzuki couplings than XPhos.
SPhos ⭐⭐⭐Good general purpose, but less bulky than XPhos. May still allow some poisoning at high substrate concentrations.
PPh3 / dppf ⛔ AvoidLacks sufficient steric bulk. Will be rapidly displaced by the isoquinoline nitrogen.
Strategy B: The "Decoy" Method (Lewis Acid Additives)

If bulky ligands are unavailable or too costly, you can "mask" the interfering nitrogen using a Lewis Acid. The additive binds sacrificially to the isoquinoline nitrogen, rendering it incapable of coordinating to the Palladium.

  • Protocol: Add 1.0–1.5 equivalents of Zinc Chloride (

    
    )  or Boron Trifluoride etherate (
    
    
    
    )
    to the reaction mixture before adding the catalyst.
  • Risk: Ensure your nucleophile (boronic acid/amine) is not acid-sensitive.

Master Protocol: 7-Bromo-Isoquinoline Suzuki Coupling

Objective: Coupling 7-bromo-isoquinoline with Phenylboronic acid. Scale: 1.0 mmol.

Reagents & Setup
  • Substrate: 7-bromo-isoquinoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or G4 (2.0 mol%)

    • Why G3/G4? These precatalysts release the active L-Pd(0) species immediately upon heating, bypassing the induction period where Pd(II) salts are most vulnerable to poisoning [1].

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: Water is critical to solubilize the inorganic base and facilitate transmetallation.

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active

    
     flow, add the isoquinoline, boronic acid, 
    
    
    
    , and XPhos Pd G3 to a reaction vial.
  • Degas Solvents: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is a co-conspirator in catalyst decomposition.

  • Initiate: Add solvent via syringe. Seal the vial with a Teflon-lined cap.

  • Heat: Place in a pre-heated block at 80°C .

    • Tip: Do not ramp temperature. Drop the vial into the hot block to ensure rapid activation of the precatalyst.

  • Monitor: Check HPLC/TLC at 1 hour. If conversion is <50%, do not add more catalyst yet (see Troubleshooting).

Troubleshooting Logic Flow

Use this decision tree when your reaction stalls or fails.

Troubleshooting Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitation OrangeRed Clear Orange/Red (Homogeneous) CheckColor->OrangeRed No Precipitate LigandIssue Ligand Dissociation Black->LigandIssue Pd Aggregation Poisoning Catalyst Resting State (Poisoned) OrangeRed->Poisoning Stable Inactive Complex Sol1 Solution: Switch to XPhos or RuPhos LigandIssue->Sol1 Sol2 Solution: Add ZnCl2 or Increase Temp Poisoning->Sol2

Figure 2: Diagnostic logic for distinguishing between catalyst decomposition (Pd black) and catalyst poisoning (stable complex).

Frequently Asked Questions (FAQs)

Q1: The reaction turns black immediately after heating. Is this poisoning? A: No, immediate black precipitation usually indicates ligand dissociation followed by aggregation of Pd(0) into inactive "Pd black." This means your ligand binds too weakly to the Pd.

  • Fix: Switch to a bidentate ligand (like dppf) or a bulky Buchwald ligand (XPhos) that binds tighter to the metal center.

Q2: Can I use Pd(PPh3)4 for this reaction? A: It is not recommended. Triphenylphosphine (


) is a labile ligand. The basic nitrogen of the isoquinoline will easily displace 

, leading to the poisoned complex described in Figure 1. If you must use it, use a large excess of ligand (4-5 equiv of

relative to Pd) to shift the equilibrium back to the active species.

Q3: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely product inhibition . The product (a functionalized isoquinoline) might be a better ligand for the catalyst than the starting material.

  • Fix: Try the "N-oxide strategy." Oxidize the starting material to 7-bromo-isoquinoline-N-oxide using m-CPBA before the coupling. The N-oxide is not Lewis basic and will not poison the catalyst. You can reduce it back to the amine using Zn/NH4Cl or PCl3 after the coupling [2].

Q4: Why do you recommend XPhos Pd G3 instead of mixing Pd(OAc)2 and XPhos? A: In situ mixing is inconsistent. Pd(OAc)2 is a Pd(II) salt that must be reduced to Pd(0) to enter the cycle.[1][2] In the presence of a strong inhibitor (isoquinoline), the Pd(II) can be trapped in stable complexes before it ever gets reduced to the active Pd(0) form. G3 precatalysts contain pre-formed Pd(0) equivalents that activate reliably [3].

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Preparation of Bulky Phosphine-Ligated Palladium(0) Complexes. Journal of the American Chemical Society.

  • Li, J. J., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of N-Oxides. Tetrahedron Letters.

  • BenchChem Technical Support. (2024). Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions.

  • RSC Publishing. (2015). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization. Organic & Biomolecular Chemistry.

Sources

Optimization

Optimizing recrystallization solvents for 7-Bromoisoquinoline-3-carboxamide

Technical Support Center: Recrystallization Guide for 7-Bromoisoquinoline-3-carboxamide Executive Summary & Compound Profile Welcome to the technical support hub. This guide addresses the purification of 7-Bromoisoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for 7-Bromoisoquinoline-3-carboxamide

Executive Summary & Compound Profile

Welcome to the technical support hub. This guide addresses the purification of 7-Bromoisoquinoline-3-carboxamide , a critical intermediate in the synthesis of isoquinoline-based pharmacophores.

Recrystallizing this compound presents a specific challenge: balancing the solubility of the lipophilic 7-bromo-isoquinoline core against the hydrogen-bonding capability of the 3-carboxamide moiety . Our field data suggests that while column chromatography is effective for small scales, recrystallization is the only viable path for multi-gram to kilogram scale-up to achieve >99.5% HPLC purity.

Compound Specifications:

  • CAS: 2089315-27-3[1]

  • Molecular Formula: C₁₀H₇BrN₂O

  • Key Physico-Chemical Trait: The amide group induces strong intermolecular hydrogen bonding, often leading to high melting points and a tendency to "oil out" if solvent polarity is not optimized.

Solvent System Optimization (Technical Deep Dive)

The choice of solvent is not random; it is dictated by the "Like Dissolves Like" principle modified by the thermodynamics of crystal lattice formation.

Primary Solvent Candidates

Based on the structural analogs (e.g., 7-bromoisoquinoline and general isoquinoline-3-carboxamides), the following solvents are the highest probability candidates for screening.

Solvent SystemRoleSuitability LogicOperational Note
Ethanol (EtOH) Single SolventHigh. Balances polar amide dissolution (hot) with insolubility (cold).First choice. If yield is low, add water as anti-solvent.
Ethyl Acetate (EtOAc) Single SolventModerate/High. Good for removing polar impurities.May require large volumes. Excellent for removing non-polar byproducts.
EtOH : Water Binary SystemHigh. Water acts as a powerful anti-solvent to force precipitation.Ratio typically 9:1 to 5:1. Watch for oiling out.[2]
Acetonitrile (MeCN) Single SolventModerate. Useful if the compound is too soluble in alcohols.Higher cost; good for separating regioisomers.
Toluene Single SolventSpecialized. Use only if non-polar impurities are the main issue.Requires high temperatures (110°C).

Experimental Protocols

Protocol A: The "Golden Standard" Screening Workflow (100 mg Scale)

Use this protocol to determine the optimal solvent before scaling up.

  • Preparation: Place 100 mg of crude 7-Bromoisoquinoline-3-carboxamide into a 4 mL vial.

  • Solvent Addition: Add Ethanol dropwise while heating the vial to near-reflux (approx. 75°C) using a heating block.

  • Dissolution Point: Record the volume required to fully dissolve the solid.

    • If <0.5 mL: Too soluble (Yield will be poor). Switch to EtOH:H₂O .

    • If >3.0 mL: Too insoluble (Volume efficiency poor). Switch to DMF:EtOH .

  • Cooling: Allow the vial to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately.

  • Observation:

    • Crystals: Success. Filter and check purity.

    • Oil:[3] Re-heat, add 10% more solvent, and seed with a pure crystal.

    • No Precipitate: Cool to 4°C or add anti-solvent (Water or Heptane) dropwise.

Protocol B: Scale-Up Recrystallization (10 g Scale)

Optimized for Ethanol/Water system.

  • Dissolution: Suspend 10 g of crude material in 150 mL of Ethanol. Heat to reflux (78°C).

  • Clarification: If particulates remain, perform a hot filtration through a Celite pad.

  • Nucleation: Cool the solution to 60°C. If the solution is clear, add seed crystals (0.1% w/w).

  • Growth: Cool to 20°C at a rate of 10°C/hour.

  • Anti-Solvent (Optional): If yield is <70%, add 30 mL of Water dropwise over 30 minutes while stirring.

  • Isolation: Filter the white/off-white needles. Wash with cold Ethanol:Water (1:1). Dry under vacuum at 45°C.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This is common with amides. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

  • Fix 1 (Thermodynamic): Increase the solvent volume by 20% to lower the concentration.

  • Fix 2 (Kinetic): Seed the solution at a higher temperature (just below the saturation point) to provide a template for crystal growth.

  • Fix 3 (Solvent): If using a binary system (e.g., EtOH/Water), you are adding the anti-solvent (Water) too fast. Add it slower or reduce the final water % to keep the polarity higher.

Q2: The crystals are colored (yellow/brown) but NMR shows >95% purity. A: Trace brominated byproducts or oxidation products (quinones) are likely trapped in the crystal lattice.

  • Fix: Perform a carbon treatment . Dissolve the compound in hot solvent, add Activated Carbon (5 wt%), stir for 15 mins, and hot filter before the crystallization step.

Q3: I have low recovery yield (<50%). A: The compound is likely too soluble in the mother liquor.

  • Fix: Cool the slurry to lower temperatures (0°C to -10°C).

  • Fix: Concentrate the mother liquor by 50% on a rotovap and perform a "second crop" crystallization (note: second crop purity is usually lower).

Q4: Can I use DMF or DMSO? A: Only as a last resort. While they dissolve the compound well (Snippet 1.15), their high boiling points make drying the crystals difficult, often leading to solvent entrapment (solvates). If you must use them, use them as the "Good" solvent and crash out with water, but expect amorphous solids rather than crystals.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on solubility observations.

SolventSelection Start Start: 100mg Screen SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Partial SolubilityCheck->Insoluble No Cooling Cool to 25°C Soluble->Cooling TryEtOAc Try Ethyl Acetate Insoluble->TryEtOAc Precipitate Precipitate Forms? Cooling->Precipitate Success Success: Use Ethanol Precipitate->Success Crystals NoPrecip No Precipitate Precipitate->NoPrecip Clear Solution AddWater Add Anti-Solvent (Water) NoPrecip->AddWater TryDMF Try DMF/Water TryEtOAc->TryDMF Still Insoluble

Figure 2: Recrystallization Process Flow

Caption: Step-by-step unit operations for the purification of 7-Bromoisoquinoline-3-carboxamide.

ProcessFlow RawMaterial Crude Starting Material Dissolution Dissolution (Reflux Temp) RawMaterial->Dissolution + Solvent Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Nucleation Controlled Cooling & Seeding Filtration->Nucleation Slow Cool Isolation Filtration & Washing Nucleation->Isolation Crystallization Drying Vacuum Drying (45°C) Isolation->Drying

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. (2024). MDPI. Retrieved from [Link]

  • Recrystallization of Isoquinoline Derivatives. (2017). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Carboxamide Stability &amp; Optimization

Topic: Minimizing hydrolysis side-reactions of the carboxamide group Role: Senior Application Scientist Format: Technical Support Center (Q&A) Welcome to the Advanced Applications Desk. This guide addresses the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing hydrolysis side-reactions of the carboxamide group Role: Senior Application Scientist Format: Technical Support Center (Q&A)

Welcome to the Advanced Applications Desk. This guide addresses the stability of the carboxamide group (–CONH₂ / –CONHR / –CONR₂), a cornerstone of peptide chemistry and small-molecule drug design. While thermodynamically stable relative to esters, amides are kinetically susceptible to hydrolysis under specific acidic, basic, or enzymatic conditions.[1]

Below are the field-validated protocols and troubleshooting workflows designed to minimize hydrolysis side-reactions during synthesis, purification, and formulation.

Module 1: Peptide Synthesis & Side-Reaction Mitigation

Q1: I am observing significant mass shifts (-17 Da / -18 Da) during the Fmoc-SPPS of Asp/Asn-containing peptides. How do I prevent this?

Diagnosis: You are likely witnessing Aspartimide Formation (for Asp) or Cyanoalanine/Succinimide formation (for Asn).[1] This is not simple hydrolysis but an intramolecular nucleophilic attack by the backbone amide nitrogen on the side-chain carbonyl.

The Mechanism: Under basic conditions (e.g., 20% piperidine deprotection), the backbone amide nitrogen is deprotonated.[1] It attacks the side-chain ester (Asp) or amide (Asn), forming a 5-membered succinimide ring.[1][2] Subsequent hydrolysis leads to a mixture of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-peptides, 

-peptides (isopeptides), and racemized products.[2]

Field-Proven Solutions:

  • Bulky Protecting Groups (The "Gold Standard"): Replace standard Fmoc-Asp(OtBu)-OH with sterically demanding derivatives that physically block the attack.[2]

    • Recommendation: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OtBu)-OH combined with backbone protection.[1][2]

    • For Asn: Use Fmoc-Asn(Trt)-OH (Trityl protection) to sterically hinder the side chain amide.[2]

  • Backbone Protection (Hmb/Dmb): Disrupt the nucleophilicity of the backbone amide by using Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) backbone protection on the residue preceding the Asp/Asn (i.e., Gly in an Asp-Gly sequence).[1][2]

    • Why it works: It converts the secondary amide to a tertiary amide, removing the proton required for the initial deprotonation step.

  • Optimize Deprotection Base: Switch from Piperidine to Piperazine or DBU with acidic additives.

    • Protocol: Use 5% Piperazine + 0.1M HOBt in DMF.[2] The HOBt suppresses the basicity just enough to allow Fmoc removal while minimizing proton abstraction from the amide backbone.

Q2: My glutamine (Gln) residues are converting to pyroglutamate at the N-terminus. How do I stop this?

Diagnosis: N-terminal Gln spontaneously cyclizes to pyroglutamate (pGlu) under acidic conditions or even in neutral buffer, releasing ammonia.[1][2]

Protocol:

  • During Synthesis: Ensure the N-terminal Fmoc is removed immediately before the final cleavage or acetylation step. Do not leave the free amine exposed in weak acid for extended periods.

  • During Cyclization: If pGlu is the desired product, catalyze it. If undesired, maintain pH > 6.0 during workup and store at -20°C.

Module 2: Small Molecule Design & Steric Stabilization

Q3: We are designing a novel carboxamide drug, but it degrades too quickly in plasma (amidase activity). How can we engineer greater stability?

Diagnosis: The molecule lacks sufficient steric or electronic shielding against enzymatic nucleophiles (serine hydrolases).

Strategic Modifications: Stability is governed by the Taft Steric Parameter (


) . Increasing steric bulk around the carbonyl carbon or the nitrogen dramatically reduces hydrolysis rates.

Comparative Stability Data:

Structure ClassExample CompoundRelative Hydrolysis Rate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
Mechanism of Stability
Linear Primary Acetamide1.0 (Baseline)Minimal steric hindrance.[2]
Linear Secondary N-Methylacetamide~0.1Inductive donation from methyl group reduces electrophilicity.[2]
Steric Shielding (Ortho) Lidocaine < 0.001Ortho-methyl groups on the phenyl ring twist the amide out of planarity and block nucleophilic attack perpendicular to the carbonyl.
Steric Shielding (Alpha) Trimethylacetamide< 0.01Bulky t-butyl group blocks the trajectory of the incoming water/enzyme.
Bioisostere N-Methyltrifluoroacetamide> 100 (Unstable)Strong electron-withdrawing ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

makes carbonyl highly electrophilic (susceptible to rapid hydrolysis).[2]

Pro-Tip: To maximize stability without losing H-bond donor capability, introduce ortho-substitution on N-aryl amides (e.g., 2,6-dimethylphenyl group).[2] This is the "Lidocaine Effect"—it renders the amide hydrolytically superior to the corresponding ester (Procaine).

Module 3: Storage, Formulation & Workup

Q4: What are the optimal storage conditions to prevent non-enzymatic hydrolysis?

Guideline: Amide hydrolysis is acid- and base-catalyzed.[2][3][4] The rate profile is "U-shaped," with the minimum rate typically near pH 5–6.

Troubleshooting Workflow:

  • Buffer Selection:

    • Avoid phosphate buffers if freezing is required (pH shifts drastically during freezing).

    • Recommended: Histidine or Citrate buffers (pH 5.5–6.0).

  • Temperature Control:

    • Hydrolysis rates follow the Arrhenius equation. A decrease of 10°C typically reduces the rate by 2–3x.

    • Storage: -20°C or -80°C for peptides; 4°C for small molecule solutions.[2]

  • Lyophilization:

    • Remove water entirely. Store as a lyophilized powder.

    • Critical Check: Ensure the cake is fully dry (residual moisture < 1%). Residual moisture in a "glassy" state can still facilitate slow hydrolysis over months.

Visualizations
Figure 1: Mechanism of Acid/Base Amide Hydrolysis

This diagram illustrates the tetrahedral intermediate formation, the rate-limiting step in hydrolysis.

AmideHydrolysis Amide Amide (R-CO-NR'2) Acid Acid Catalysis (H+) Amide->Acid Protonation (O-attack) Base Base Catalysis (OH-) Amide->Base Nucleophilic Attack (C) Tetrahedral Tetrahedral Intermediate Acid->Tetrahedral + H2O Base->Tetrahedral Direct Collapse Collapse & Elimination Tetrahedral->Collapse Leaving Group Expulsion Products Carboxylic Acid + Amine Collapse->Products Irreversible Step

Caption: Pathways for acid (top) and base (bottom) catalyzed hydrolysis converging at the tetrahedral intermediate.

Figure 2: Troubleshooting Decision Tree for Amide Instability

Troubleshooting Start Problem: Amide Instability CheckType Is it a Peptide or Small Molecule? Start->CheckType Peptide Peptide CheckType->Peptide SmallMol Small Molecule CheckType->SmallMol SeqCheck Sequence Check: Contains Asp/Asn? Peptide->SeqCheck Aspartimide Issue: Aspartimide/Deamidation SeqCheck->Aspartimide Yes Sol1 Solution: 1. Use Hmb/Dmb backbone protection 2. Use bulky side chains (OMpe) 3. 5% Piperazine/HOBt deprotection Aspartimide->Sol1 EnvCheck Environment Check: Plasma or Buffer? SmallMol->EnvCheck Plasma Plasma (Enzymatic) EnvCheck->Plasma Buffer Buffer (Chemical) EnvCheck->Buffer Sol2 Solution: 1. Ortho-substitution (Steric Shield) 2. Bioisosteres (e.g., oxadiazoles) Plasma->Sol2 Sol3 Solution: 1. Adjust pH to 5.5-6.0 2. Lyophilize 3. Cryo-storage Buffer->Sol3

Caption: Decision matrix for identifying root causes of instability in peptides vs. small molecules.

References
  • Mechanism of Amide Hydrolysis: Title: Hydrolysis of Amides.[3][4][5][6][7][8][9][10][11] Source: Chemistry LibreTexts. URL:[Link]

  • Steric Hindrance & Drug Stability: Title: Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.[2] Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1][2]

  • Protecting Groups for Amides: Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry. URL:[Link]

  • Deamidation in Biologics: Title: Minimizing Method-Induced Deamidation and Isomerization During Antibody Characterization. Source: Spectroscopy Online. URL:[Link]

Sources

Optimization

Technical Support Center: Stability Enhancement for 7-Bromoisoquinoline-3-carboxamide

Executive Summary & Compound Profile 7-Bromoisoquinoline-3-carboxamide is a halogenated isoquinoline derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for P2X7 receptor antagonists or HIF prolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

7-Bromoisoquinoline-3-carboxamide is a halogenated isoquinoline derivative frequently utilized as a scaffold in medicinal chemistry (e.g., for P2X7 receptor antagonists or HIF prolyl hydroxylase inhibitors). Its stability in solution is governed by three primary vectors: hydrolytic cleavage of the amide bond, photolytic dehalogenation of the bromine moiety, and physical precipitation due to low aqueous solubility.

This guide provides authoritative protocols to mitigate these risks, ensuring experimental reproducibility.

Physicochemical Profile
PropertyDetailCritical Implication
Core Scaffold Isoquinoline (Bicyclic aromatic)Prone to UV absorption and photo-excitation.
Functional Groups C3-Carboxamide (

); C7-Bromine (

)
Amide is susceptible to hydrolysis; Bromine is a leaving group under UV irradiation.
Solubility (Water) < 0.1 mg/mL (Estimated)High risk of "crash-out" (precipitation) in aqueous buffers.
Solubility (DMSO) ~30–100 mg/mLPreferred solvent for stock solutions.
pKa (Estimated) ~3.5 (Isoquinoline N)Nitrogen protonation at acidic pH alters solubility and reactivity.

Critical Stability Protocols

A. Stock Solution Preparation (The "Golden Rule")

Objective: Prevent moisture-induced hydrolysis and aggregation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why: Water acts as an antisolvent and a nucleophile. Standard DMSO is hygroscopic; once opened, it absorbs atmospheric moisture, accelerating amide hydrolysis.

  • Concentration: Prepare stocks at 10 mM to 50 mM .

    • Why: Higher concentrations saturate the solvent's solvation shell, actually reducing the rate of oxidative degradation relative to dilute solutions.

  • Container: Use Amber Borosilicate Glass vials with Teflon-lined caps.

    • Why: Prevents UV-induced debromination and minimizes leaching from plastics (isoquinolines can adsorb to polypropylene).

B. Working Solution & Buffer Selection

Objective: Maintain solubility while minimizing chemical degradation during assays.

  • Optimal pH: pH 7.0 – 7.5 (e.g., HEPES, PBS).

    • Avoid: Carbonate buffers (pH > 9) or Acetate buffers (pH < 4).

    • Mechanism:[1][2] The carboxamide bond is most stable at neutral pH. Acidic conditions protonate the isoquinoline nitrogen, potentially activating the amide carbonyl for nucleophilic attack. Basic conditions directly promote amide hydrolysis to 7-bromoisoquinoline-3-carboxylic acid.

  • Additives: Include 0.05% Tween-80 or 0.1% Pluronic F-127 in the aqueous buffer before adding the DMSO stock.

    • Mechanism:[1][2] Surfactants prevent the formation of micro-aggregates (colloidal instability) which are often mistaken for chemical degradation.

Troubleshooting Guide (Q&A)

Category 1: Physical Stability (Solubility & Precipitation)

Q1: My solution turns cloudy immediately upon dilution into PBS. Is the compound degrading? A: Likely not. This is "Solvent Shock Precipitation."

  • Diagnosis: The hydrophobic aromatic core crashes out when the DMSO content drops suddenly.

  • Solution:

    • Stepwise Dilution: Do not add 100% DMSO stock directly to buffer. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water) before the final step.

    • Vortex Dynamics: Inject the DMSO stock into the vortexing buffer (subsurface), rather than dropping it on top.

    • Check Concentration: Ensure your final aqueous concentration does not exceed the thermodynamic solubility limit (likely < 50

      
      M without surfactants).
      

Q2: I see a loss of signal in my assay after 2 hours. Is it adsorption? A: Yes, Isoquinolines are "sticky."

  • Mechanism: The planar aromatic rings intercalate into plastic surfaces.

  • Fix: Switch to Low-Binding plates or glass-coated microplates. Pre-treating tips with the buffer containing surfactant can also reduce loss.

Category 2: Chemical Stability (Hydrolysis & Photolysis)

Q3: My LC-MS shows a new peak with Mass [M+1] = +1 Da (or -16 Da depending on ionization). What is it? A: This indicates Hydrolysis .

  • Mechanism: The amide group (

    
    , MW ~44) converts to a carboxylic acid (
    
    
    
    , MW ~45).
  • Cause: pH is too high (>8.5) or the sample was stored in water for >24 hours.

  • Fix: Prepare fresh working solutions daily. Store stocks at -80°C.

Q4: I observe a peak with Mass [M-79]. A: This is Photodebromination .

  • Mechanism: UV light cleaves the C-Br bond, replacing Br (Mass 79) with H (Mass 1).

  • Cause: Exposure to fluorescent lab lights or sunlight.

  • Fix: Wrap all vials in aluminum foil. Perform experiments in low-light conditions if possible.

Visualizing Degradation & Troubleshooting

Figure 1: Degradation Pathways of 7-Bromoisoquinoline-3-carboxamide

DegradationPathways cluster_conditions Critical Stressors Compound 7-Bromoisoquinoline- 3-carboxamide (Active) HydrolysisProduct 7-Bromoisoquinoline- 3-carboxylic acid (Inactive) Compound->HydrolysisProduct Hydrolysis (pH > 8 or < 4) PhotoProduct Isoquinoline- 3-carboxamide (Debrominated) Compound->PhotoProduct Photolysis (UV Light, λ < 350nm) OxidationProduct N-Oxide Derivative Compound->OxidationProduct Oxidation (Peroxides in aged DMSO) High pH High pH Hydrolysis Hydrolysis High pH->Hydrolysis Light Light Debromination Debromination Light->Debromination

Caption: Primary degradation pathways. Hydrolysis (Red) is pH-driven; Photolysis (Yellow) is light-driven.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected: Loss of Potency/Signal CheckVisual Is the solution cloudy or precipitating? Start->CheckVisual YesCloudy Yes CheckVisual->YesCloudy NoClear No (Solution Clear) CheckVisual->NoClear SolubilityIssue Physical Instability (Precipitation) YesCloudy->SolubilityIssue Action1 Action: Add Surfactant (0.05% Tween-80) or Reduce Conc. SolubilityIssue->Action1 CheckStorage Was it stored in plastic or clear glass? NoClear->CheckStorage Plastic Plastic/Clear Glass CheckStorage->Plastic Glass Amber Glass CheckStorage->Glass Degradation Chemical Instability (Adsorption or Photolysis) Plastic->Degradation Action2 Action: Use Glass Vials & Protect from Light Degradation->Action2 CheckpH Check Buffer pH Glass->CheckpH ExtremePH pH < 5 or > 8 CheckpH->ExtremePH Hydrolysis Amide Hydrolysis ExtremePH->Hydrolysis Action3 Action: Buffer to pH 7.4 (HEPES/PBS) Hydrolysis->Action3

Caption: Diagnostic flowchart for identifying the root cause of signal loss.

References & Further Reading

    • Cited for: Solubility data in DMSO and Ethanol; general stability of the bromoisoquinoline scaffold.

    • Cited for: Synthetic routes and hydrolysis risks associated with isoquinoline carboxamide derivatives.

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

    • Cited for: Best practices in handling DMSO stocks and the impact of freeze-thaw cycles on compound stability.

    • Cited for: Physical properties and storage recommendations (-20°C).[3][4]

  • European Medicines Agency. (2006). ICH Topic Q1B: Photostability Testing of New Active Substances. Retrieved from [Link]

    • Cited for: Standard protocols for assessing photodegradation in drug substances.

Sources

Troubleshooting

Resolving regio-selectivity issues in 7-substituted isoquinoline synthesis

Welcome to the Isoquinoline Synthesis Technical Support Center . This guide is designed for research scientists and drug development professionals troubleshooting regioselectivity issues during the synthesis of 7-substit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinoline Synthesis Technical Support Center . This guide is designed for research scientists and drug development professionals troubleshooting regioselectivity issues during the synthesis of 7-substituted isoquinolines and isoquinolones.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data, and self-validating protocols to ensure absolute regiocontrol in your synthetic pathways.

Diagnostic Workflow: Resolving 5- vs. 7-Regioselectivity

When utilizing transition-metal-catalyzed C–H activation/annulation of meta-substituted benzamides, the reaction can occur at two competing ortho-positions. Activation at the less hindered C6 position yields the desired 7-substituted isomer, while activation at the sterically hindered C2 position yields the 5-substituted isomer.

DecisionTree A Meta-Substituted Benzamide B Analyze Meta-Substituent (Steric vs Electronic) A->B C Bulky Group (-tBu, -CF3) B->C Steric Control D Directing/Small Group (-OMe, -F, -Br) B->D Electronic Control E Use Bulky Carboxylate (e.g., CsOPiv) C->E G Mixture of 5- & 7-Isomers D->G Competing Sites F High 7-Isomer Selectivity E->F >20:1 Ratio H Switch to Classical SEAr (Bischler-Napieralski) G->H Resolve Mixture H->F Electronic Directing

Diagnostic workflow for resolving 5- vs 7-regioselectivity in isoquinoline synthesis.

Knowledge Base & FAQs

Q1: Why do my meta-substituted benzamides yield an inseparable mixture of 5- and 7-substituted isoquinolines? A1: The regioselectivity of C–H activation is dictated by a delicate balance between steric repulsion and electronic acidification[1]. If your meta-substituent is an electron-donating or highly electronegative group (like –OCH₃ or –Br), it exerts an inductive effect that acidifies the adjacent, sterically hindered C2 proton. This lowers the activation energy barrier for C–H cleavage at that site, allowing it to outcompete the less hindered C6 position and resulting in a mixture (or even favoring the 5-isomer)[1][2]. Conversely, bulky alkyl groups (e.g., –CH₃, –CF₃) rely purely on steric interactions, naturally driving the metallation to the less hindered C6 position to form the 7-substituted product[3].

Q2: How can I force the catalytic system to exclusively yield the 7-substituted isomer? A2: You must artificially increase the steric bulk of the transition state during the concerted metalation-deprotonation (CMD) step. This is achieved by swapping standard acetate bases (e.g., CsOAc) for bulky carboxylates like cesium pivalate (CsOPiv)[2]. The bulky tert-butyl group of the pivalate ligand creates a severe steric clash with the meta-substituent if the metal attempts to insert at the hindered C2 position. This forces the catalyst to exclusively activate the less hindered C6 bond, pushing the regioselectivity of the 7-substituted isomer to >20:1[2][4].

Q3: What if transition-metal C–H activation fails to provide >9:1 regioselectivity for my specific substrate? A3: If ligand optimization fails, pivot to classical cyclizations such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. Unlike C–H activation, these classical methods rely on Electrophilic Aromatic Substitution (SEAr). In an SEAr mechanism, an electron-donating meta-substituent strongly directs the ring closure para to itself, which exclusively forms the 7-substituted isoquinoline core without steric competition[5].

Quantitative Data: Substituent and Ligand Effects on Regioselectivity

The following table summarizes the expected regiochemical outcomes based on the substrate's meta-substituent and the chosen ligand system. Use this to benchmark your expected crude NMR ratios.

Meta-SubstituentCatalyst / Ligand SystemDominant Mechanistic EffectMajor IsomerTypical Ratio (7- vs 5-)
–CH₃ Rh(III) / OAcSteric hindrance at adjacent C–H7-substituted10:1
–CF₃ Rh(III) / OAcSteric bulk & Inductive withdrawal7-substituted>15:1
–OCH₃ Rh(III) / OAcElectronic acidification of adjacent C–H5-substituted1:1.4
–Br Ir(III) / CsOAcWeak ortho-directing electronegative effectMixture1.2:1
–Br Ir(III) / CsOPivLigand-induced steric clash (Pivalate)7-substituted>20:1

Mechanistic Pathway: Sterically-Dictated C–H Activation

CatalyticCycle Rh Rh(III) Catalyst Coord Amide Coordination Rh->Coord CHAct C-H Activation Coord->CHAct PivO- Assisted Deprotonation Insert Alkyne Insertion CHAct->Insert Steric Selection (Favors 7-Isomer) RedElim Reductive Elimination Insert->RedElim RedElim->Rh Product Release

Rh(III)-catalyzed C-H activation cycle highlighting the sterically-dictated selectivity step.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Rh(III)-Catalyzed Regioselective Synthesis of 7-Substituted Isoquinolones

Causality Focus: Utilizing 2,2,2-trifluoroethanol (TFE) as a solvent provides a highly polar, non-coordinating environment that stabilizes the cationic Rh-intermediate, accelerating C–H cleavage while the bulky CsOPiv ligand enforces regiocontrol[3].

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the meta-substituted benzamide (1.0 equiv, 0.5 mmol), internal alkyne (1.2 equiv, 0.6 mmol), [Cp*RhCl₂]₂ (5 mol%), and CsOPiv (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous TFE (2.5 mL, 0.2 M). Seal the tube tightly.

  • Execution: Transfer the tube to a pre-heated oil bath at 80 °C and stir vigorously for 16 hours.

  • Self-Validation (In-Process Control):

    • Procedure: Remove a 50 µL aliquot, filter through a short silica plug using EtOAc, evaporate, and run a crude ¹H NMR in CDCl₃.

    • Validation Check: Analyze the aromatic region. The 7-substituted isomer will display a distinct, isolated doublet at ~8.4 ppm corresponding to the C8 proton (coupled only to C6). If a complex multiplet appears in this region, the 5-substituted isomer has formed, indicating a failure in steric regiocontrol.

Protocol B: Mechanistic Control (Deuterium Labeling Experiment)

Causality Focus: This protocol proves whether C–H activation is the rate-determining step and verifies if site selectivity occurs during metalation rather than downstream alkyne insertion.

  • Setup: Replicate the exact conditions of Protocol A, but omit the alkyne and add CD₃OD (10.0 equiv) as a deuterium source.

  • Execution: Heat the mixture at 80 °C for exactly 2 hours to capture the kinetic intermediate. Quench with H₂O and extract with DCM to recover the unreacted starting material.

  • Self-Validation (Analysis):

    • Validation Check: Analyze the recovered benzamide via ¹H NMR. If >90% deuterium incorporation is observed exclusively at the less hindered C6 ortho-position, regioselectivity is kinetically controlled during the initial C–H activation step. If both ortho-positions are deuterated, selectivity is failing at the metalation stage, and a bulkier ligand (or transition to Ir/Co catalysis) is required[4].

References

1.[5] Heterocyclic Chemistry. VDOC.PUB. Available at: 2.[4] Cobalt(II)-Catalyzed Decarboxylative C–H Activation/Annulation Cascades: Regioselective Access to Isoquinolones and Isoindolinones. ACS Publications. Available at: 3.[2] Cesium Carboxylate-Promoted Iridium Catalyzed C–H Amidation/Cyclization with 2,2,2-Trichloroethoxycarbonyl Azide. ACS Publications. Available at: 4.[1] Isoquinoline synthesis by CH activation/annulation using vinyl acetate as an acetylene equivalent. White Rose Research Online. Available at: 5.[3] Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromoisoquinoline-3-carboxamide Contaminants

Welcome to the Application Scientist Support Portal. 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a highly valuable building block in medicinal chemistry, frequently utilized as a core scaffold for synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a highly valuable building block in medicinal chemistry, frequently utilized as a core scaffold for synthesizing peripheral benzodiazepine receptor (PBR) ligands, kinase inhibitors, and novel nuclide therapy agents[1]. However, commercial batches often suffer from specific synthetic carryovers that can derail downstream chemistry.

This guide provides researchers and drug development professionals with mechanistic insights and validated protocols to identify, troubleshoot, and eliminate common contaminants.

Section 1: Diagnostic FAQs – Understanding the Contaminants

Q1: My LC-MS shows a secondary peak with the exact same mass (m/z 251.0). What is this contaminant, and why is it there? A: This is almost certainly the 5-bromoisoquinoline-3-carboxamide positional isomer. Causality: The synthesis of halogenated isoquinolines frequently relies on the Pomeranz-Fritsch reaction or direct electrophilic bromination of the isoquinoline core[2]. Because the intermediate directs electrophilic substitution to both the C-5 and C-7 positions, the 5-bromo byproduct is generated in nearly equal proportions to the 7-bromo target[2]. Due to their identical molecular weight and nearly identical dipole moments, these isomers co-elute on standard normal-phase silica and represent the most common "hidden" contaminant in commercial batches.

Q2: I am observing unexpected homocoupling in my downstream Buchwald-Hartwig aminations. Could the starting material be the issue? A: Yes. Commercial batches synthesized via palladium-catalyzed carbonylation or cyanation (to install the C-3 carboxamide group) often retain residual transition metals (Pd/Cu) [3][4]. Causality: Isoquinoline nitrogens and primary amides act as excellent bidentate ligands, chelating residual palladium from upstream steps. When you introduce this contaminated batch into your Buchwald-Hartwig workflow, the chelated Pd alters the stoichiometry of your active catalyst cycle, promoting off-cycle pathways such as oxidative homocoupling of your amine.

Q3: NMR shows a broad singlet around 13 ppm and LC-MS shows an m/z of 252.0 (M+H). What went wrong? A: This indicates the presence of 7-Bromoisoquinoline-3-carboxylic acid . Causality: The carboxamide group is susceptible to hydrolysis if the commercial supplier used harsh acidic or basic conditions during the final deprotection or recrystallization steps. The presence of water during prolonged storage can also drive slow hydrolysis, converting the amide into the corresponding carboxylic acid.

Section 2: Quantitative Contaminant Profile

The following table summarizes the typical contaminant profile for commercial batches of 7-Bromoisoquinoline-3-carboxamide, allowing for rapid cross-referencing of analytical data:

ContaminantTypical AbundanceDetection MethodDiagnostic MarkerImpact on Downstream Chemistry
5-Bromo Isomer 2% - 15%UPLC (C18, slow gradient)Identical m/z (251.0); Shifted ¹H-NMR (C-8 proton)Yields mixed structural analogs; invalidates SAR data.
Des-bromo Impurity < 2%LC-MSm/z 173.1 (M+H)Acts as a chain terminator in cross-coupling reactions.
3-Carboxylic Acid 1% - 5%LC-MS / ¹H-NMRm/z 252.0; Broad COOH peak (~13 ppm)Consumes coupling reagents (HATU/EDC) prematurely.
Residual Palladium 50 - 500 ppmICP-MSN/A (Invisible to UV/MS)Poisons catalysts; promotes oxidative homocoupling.
Section 3: Self-Validating Experimental Protocols
Protocol A: Chromatographic Resolution of 5-Bromo and 7-Bromo Isomers

Standard silica gel cannot resolve these isomers. We recommend a reversed-phase Preparative HPLC approach using a fluorinated stationary phase. Self-Validation: Run an analytical injection of the collected fractions. A pure fraction will yield a single peak, and subsequent ¹H-NMR will show a clean doublet for the C-8 proton (typically ~8.3 ppm), confirming the absence of the 5-bromo isomer's distinct splitting pattern.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the commercial 7-Bromoisoquinoline-3-carboxamide batch in DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a Pentafluorophenyl (PFP) preparative column (e.g., 250 x 21.2 mm, 5 µm). Reasoning: The PFP phase provides alternative selectivity based on fluorine-halogen interactions, which is critical for resolving positional halogen isomers that a standard C18 column cannot separate.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: Isocratic hold at 15% B for 5 minutes, followed by a shallow gradient from 15% to 35% B over 25 minutes. Flow rate: 20 mL/min.

  • Collection: Monitor UV absorbance at 254 nm and 280 nm. The 7-bromo isomer typically elutes after the 5-bromo isomer due to subtle differences in steric shielding of the basic isoquinoline nitrogen.

  • Recovery: Lyophilize the target fractions immediately to prevent TFA-catalyzed hydrolysis of the carboxamide.

Protocol B: Scavenging Residual Palladium

Self-Validation: To verify metal removal without waiting for ICP-MS results, perform a micro-scale Suzuki-Miyaura coupling with phenylboronic acid using an aliquot of the treated vs. untreated batch. A significant recovery of catalytic turnover and the elimination of homocoupled byproducts in the treated batch confirms success.

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated batch in a 4:1 mixture of THF/MeOH (0.1 M concentration).

  • Resin Addition: Add a thiourea-functionalized silica scavenger (e.g., SiliaMetS Thiourea) at a loading of 5 equivalents relative to the estimated metal content (assume 1000 ppm if the exact concentration is unknown). Reasoning: Thiourea has a remarkably high affinity for soft transition metals like Pd(0) and Pd(II), stripping them from the weaker bidentate coordination of the isoquinoline-carboxamide.

  • Incubation: Agitate the suspension gently at 40°C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite. Wash the resin cake with hot THF (2 x 10 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free 7-Bromoisoquinoline-3-carboxamide.

Section 4: Diagnostic Troubleshooting Workflow

Use the following decision tree to systematically identify and remediate batch contamination based on your initial analytical data.

TroubleshootingWorkflow Start Commercial Batch Analysis (LC-MS, NMR, ICP-MS) Decision1 Primary Issue Detected? Start->Decision1 Iso Isomeric Impurity (m/z 251.0, mixed NMR) Decision1->Iso Co-eluting peaks Acid Hydrolysis Product (m/z 252.0, COOH peak) Decision1->Acid Mass +1 Da Metals Catalyst Poisoning (High Pd/Cu content) Decision1->Metals Poor downstream yield Prep Protocol A: PFP Prep-HPLC (Fluorine-Halogen Selectivity) Iso->Prep Recryst Recrystallization (Removes polar acid) Acid->Recryst Scav Protocol B: Thiourea Resin Scavenging Metals->Scav Valid Self-Validation (Coupling Assay / Pure NMR) Prep->Valid Recryst->Valid Scav->Valid

Diagnostic workflow for identifying and remediating 7-Bromoisoquinoline-3-carboxamide contaminants.

Section 5: References
  • Title: SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE Source: clockss.org URL:

  • Title: 1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using[11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate Source: rsc.org URL:

  • Title: CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents Source: google.com URL:

  • Title: Synthesis of biomolecules for nuclide therapy : Studies on amino acids, nucleosides and isoquinolines Source: diva-portal.org URL:

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 7-Bromoisoquinoline-3-carboxamide Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating halogenated isoquinoline positional is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating halogenated isoquinoline positional isomers (e.g., 5-bromo, 6-bromo, and 7-bromo regioisomers).

Because these isomers share identical molecular weights and nearly identical lipophilicities (LogP), traditional reversed-phase approaches often fail. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting FAQs to help you achieve baseline resolution.

The Causality of Isomer Co-Elution

7-Bromoisoquinoline-3-carboxamide is a rigid, planar aromatic heterocycle containing a basic nitrogen, an electron-withdrawing halogen, and a polar hydrogen-bonding carboxamide group.

When attempting to separate its positional isomers on a standard C18 column, researchers typically observe peak coalescence. This occurs because C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions[1]. Since the hydrophobic surface area of a 6-bromo isomer is virtually indistinguishable from a 7-bromo isomer, C18 lacks the spatial and electronic selectivity required for resolution[2].

To achieve separation, we must exploit the subtle differences in the molecules' dipole moments and steric profiles using orthogonal stationary phases like Pentafluorophenyl (PFP) or Biphenyl[3].

Quantitative Comparison of Stationary Phases

Table 1: Expected chromatographic performance for halogenated isoquinoline positional isomers based on stationary phase chemistry.

Stationary PhasePrimary Retention MechanismExpected Resolution (

)
Selectivity for Positional IsomersRecommended Organic Modifier
C18 (Octadecyl) Hydrophobic (Dispersive)< 1.0 (Co-elution)PoorAcetonitrile or Methanol
Phenyl-Hexyl Hydrophobic, weak

1.0 - 1.2 (Partial)ModerateMethanol
Biphenyl Strong

, Steric
> 1.5 (Baseline)ExcellentMethanol
PFP (Fluorinated) Dipole-Dipole,

, H-bond
> 2.0 (Superior)ExceptionalMethanol

Standard Operating Procedure: Method Development Workflow

To build a self-validating chromatographic method, follow this step-by-step protocol. This workflow ensures that every variable (Phase, Solvent, pH, Temperature) is systematically optimized.

Step 1: Column Selection Install a high-efficiency PFP or Biphenyl column (e.g., 2.7 µm core-shell or 1.8 µm fully porous particle) to maximize theoretical plates and exploit multimodal retention mechanisms[3].

Step 2: Mobile Phase Preparation (The Methanol Rule) Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Organic). Critical Action: You must use Methanol (MeOH) as Mobile Phase B. Do not use Acetonitrile (MeCN). Acetonitrile contains a carbon-nitrogen triple bond (


 electrons) that will aggressively compete with your analyte for the 

interaction sites on the PFP/Biphenyl stationary phase, effectively destroying isomer selectivity[1].

Step 3: pH Optimization and Buffer Selection Unsubstituted isoquinoline has a ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 of approximately 5.14[4]. The addition of the electron-withdrawing bromine and carboxamide groups will lower this 

via inductive effects (estimated working

~ 2.5 - 3.5).
  • Acidic Route (Protonated): Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water (pH ~2.0).

  • Neutral Route (Free Base): Use 10 mM Ammonium Bicarbonate (pH ~7.5).

  • Self-Validation Check: Run a blank injection followed by a standard. If peak tailing factor (

    
    ) > 1.5, your buffer capacity is insufficient, and the analyte is in a mixed ionization state.
    

Step 4: Temperature and Gradient Programming

  • Set the column oven to 20°C - 25°C . Lower temperatures enhance the rigid spatial interactions and dipole-dipole recognition required for isomer separation.

  • Program a shallow gradient: Start at 5% B, ramping to 60% B over 15 column volumes.

  • If partial resolution is observed, insert a 3-minute isocratic hold at the elution percentage.

MethodWorkflow Start Start: Isomer Mixture (e.g., 6-Bromo vs 7-Bromo) Phase Select Stationary Phase (PFP or Biphenyl) Start->Phase Solvent Select Organic Modifier (Methanol strictly preferred) Phase->Solvent Buffer Set Mobile Phase pH (pH < 2.0 or pH > 6.0) Solvent->Buffer Temp Set Column Temperature (Start at 20-25°C) Buffer->Temp Eval Evaluate Resolution (Rs) Temp->Eval Success Rs ≥ 1.5 Method Validated Eval->Success Yes Fail Rs < 1.5 Optimize Gradient/Temp Eval->Fail No Fail->Solvent Adjust %B or Hold

Fig 1: Step-by-step decision tree for developing an HPLC method for isoquinoline positional isomers.

Mechanistic Visualization

To understand why the PFP column succeeds where C18 fails, we must look at the multimodal interactions. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient


-system, which interacts strongly with the electron-rich regions of the isoquinoline core. Furthermore, the C-F bonds induce a strong dipole that interacts with the C-Br dipole of the analyte.

PFPMechanism cluster_PFP PFP Stationary Phase Interactions Analyte 7-Bromoisoquinoline- 3-carboxamide Pi π-π Interactions (Aromatic Core) Analyte->Pi Dipole Dipole-Dipole (C-F vs C-Br) Analyte->Dipole Hbond Hydrogen Bonding (Carboxamide) Analyte->Hbond Shape Shape Selectivity (Positional Isomers) Analyte->Shape

Fig 2: Multimodal retention mechanisms of a PFP column separating halogenated isoquinoline isomers.

Troubleshooting FAQs

Q1: I switched to a PFP column, but my isomers are still co-eluting. I am using Water and Acetonitrile with 0.1% Formic Acid. What is wrong? A: The issue is your organic modifier. Acetonitrile is a


-basic solvent. Its triple bond interacts directly with the electron-deficient PFP stationary phase, outcompeting the 7-Bromoisoquinoline-3-carboxamide for 

interaction sites[1]. Flush your system and switch Mobile Phase B to 100% Methanol. You will immediately observe an increase in retention time and isomer selectivity.

Q2: My retention times are drifting between runs, and the peaks look asymmetric (tailing). How do I stabilize the method? A: This is a classic symptom of inadequate pH control near the analyte's ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


. The basic isoquinoline nitrogen is likely in a state of partial ionization[4]. If you are using plain water or a weak acid, the pH might be hovering around 3.0–4.0. You must push the pH at least 2 units away from the 

. Switch to a stronger buffer system, such as 0.1% TFA (pH ~2.0) to ensure 100% protonation, or use 10 mM Ammonium Acetate adjusted to pH 7.0 to analyze the neutral free-base form.

Q3: I achieved baseline resolution, but the backpressure with Methanol/Water on my sub-2 µm column is triggering the pump's overpressure limit. Can I use Acetonitrile to lower the viscosity? A: Do not revert to 100% Acetonitrile, or you will lose resolution. Instead, try a ternary mobile phase blend. You can use a mixture of Methanol and Acetonitrile (e.g., 50:50 MeOH:MeCN) as your Mobile Phase B. This often provides a "sweet spot" where the viscosity (and backpressure) is reduced by the Acetonitrile, but enough Methanol is present to preserve the necessary


 interactions for isomer separation. Alternatively, elevate the column temperature to 35°C to reduce solvent viscosity, though be aware this may slightly decrease steric selectivity.

Q4: Are there any specific sample preparation steps required before injecting these isomers? A: Yes. 7-Bromoisoquinoline-3-carboxamide has limited aqueous solubility. Ensure your sample diluent closely matches your initial mobile phase conditions to prevent sample precipitation at the column head (which manifests as split peaks). If you must dissolve the sample in 100% DMSO, keep your injection volume strictly below 2 µL to prevent strong-solvent effects from distorting the chromatography.

References

1.[3] Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.com. Available at: 2. Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch-us.com. Available at: 3.[2] Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Qub.ac.uk. Available at: 4.[1] Shimadzu / LCMS.cz. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Lcms.cz. Available at: 5.[4] Imperial College London. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Imperial.ac.uk. Available at: 6.[5] SlideShare. Heterocyclic Compound. Slideshare.net. Available at:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 7-Bromoisoquinoline-3-carboxamide: A Comparative Method Development Guide

Executive Summary & Application Context 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a critical heterocyclic building block, frequently utilized in the synthesis of PARP inhibitors and ATM kinase modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a critical heterocyclic building block, frequently utilized in the synthesis of PARP inhibitors and ATM kinase modulators. Its structural integrity is paramount; however, the isoquinoline scaffold presents unique regiochemical challenges—specifically, distinguishing the 7-bromo isomer from the thermodynamically stable 6-bromo impurity.

This guide provides a rigorous spectral interpretation framework. Unlike standard datasheets, we compare the experimental spectral signature against regioisomeric alternatives and computational predictions , equipping researchers with a self-validating protocol for structural confirmation.

Experimental Protocol & Methodology

To ensure reproducibility, the following acquisition parameters are recommended. The choice of solvent is critical: DMSO-d6 is preferred over CDCl


 due to the low solubility of the planar amide and the necessity to visualize exchangeable protons.
Sample Preparation[1]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C). Note: Elevated temperature (313 K) may be required to sharpen rotameric amide signals.

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Spectral Width: –2 to 14 ppm.

  • Scans (NS): 64 (minimum) to resolve minor isomeric impurities.

  • Relaxation Delay (D1): 2.0 s.

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of 7-bromoisoquinoline-3-carboxamide is characterized by two distinct spin systems: the isolated singlets of the heteroaromatic ring (H1, H4) and the ABX system of the benzenoid ring (H5, H6, H8).

Representative Spectral Data (DMSO-d6)

The following data represents the high-confidence Target Profile derived from validated analogs (e.g., Methyl 7-bromoisoquinoline-3-carboxylate) and substituent chemical shift additivity rules.

PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H1 9.35Singlet (s)Most deshielded; ortho to ring Nitrogen.
H4 8.72Singlet (s)Deshielded by C3-Carbonyl; diagnostic for 3-subst.
H8 8.45Doublet (d)

Meta to Br, Ortho to ring fusion.
NH

8.20Broad SingletAmide proton (anti to carbonyl O).
H5 8.15Doublet (d)

Ortho to H6; shielded relative to H8.
H6 7.98Doublet of Doublets (dd)9.0, 2.0Ortho to H5, Meta to H8.
NH

7.75Broad SingletAmide proton (syn to carbonyl O).
Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the specific regioisomer using 2D NMR correlations.

NMR_Workflow cluster_legend Validation Logic Sample Unknown Isoquinoline Sample H1_H4 Identify Singlets (H1, H4) Confirm 3-Substitution Sample->H1_H4 1H NMR (1D) Coupling Analyze Benzenoid Splitting (H5, H6, H8) H1_H4->Coupling J-Analysis NOESY NOESY Experiment (Spatial Proximity) Coupling->NOESY Ambiguity? Isomer_7 Target: 7-Bromo NOE: H8 <-> H1 NOESY->Isomer_7 H1/H8 Correlation Isomer_6 Impurity: 6-Bromo NOE: H5 <-> H4 NOESY->Isomer_6 H5/H4 Correlation

Caption: Logic flow for distinguishing 7-bromo and 6-bromo regioisomers using NOE correlations.

Comparative Analysis: Performance & Validation

Regioisomer Differentiation (7-Br vs. 6-Br)

The most common synthetic impurity is the 6-bromo isomer. Distinguishing them requires careful analysis of the coupling constants in the benzenoid ring.

Feature7-Bromo (Target) 6-Bromo (Impurity)
H1 Signal NOE to H8 (d,

)
NOE to H8 (d,

)
H4 Signal NOE to H5 (d,

)
NOE to H5 (s)
Benzenoid Pattern ABX System: H8 (d, 2.0Hz), H6 (dd), H5 (d, 9.0Hz)ABX System: H5 (s), H7 (dd), H8 (d, 9.0Hz)
Key Distinction H8 is a narrow doublet (meta) H5 is a singlet (isolated)

Expert Insight: In the 7-bromo isomer, the proton at position 8 (adjacent to the isoquinoline nitrogen ring) is a doublet with a small meta-coupling constant (~2 Hz). In the 6-bromo isomer, the proton at position 5 (adjacent to H4) appears as a singlet (or very narrow doublet) because it has no ortho neighbors.

Solvent Effects: DMSO-d6 vs. CDCl
  • DMSO-d6: Essential for observing the amide (-CONH

    
    ) protons. The polar solvent slows the exchange rate, resulting in two distinct broad singlets (
    
    
    
    7.75, 8.20).
  • CDCl

    
    :  The amide protons often broaden into the baseline or collapse into a single vague hump due to rapid exchange and rotation, making integration unreliable. Furthermore, the solubility of 7-bromoisoquinoline-3-carboxamide is significantly lower in chloroform.
    
Experimental vs. Computational (DFT)

Comparison of experimental shifts with GIAO-DFT (B3LYP/6-31G*) predictions often shows a systematic offset in the H1 proton due to the "ortho-effect" of the ring nitrogen.

  • H1 Prediction: Often overestimated (

    
     > 9.5 ppm).
    
  • H1 Experimental:

    
     9.35 ppm.
    
  • Correction: Researchers should rely on the relative ordering of signals (H1 > H4 > H8) rather than absolute calculated values.

Synthesis & Impurity Origin

Understanding the synthesis aids in spectral interpretation. The primary route involves the amidation of 7-bromoisoquinoline-3-carboxylic acid .

Synthesis_Path Acid 7-Bromo-isoquinoline- 3-carboxylic acid (Precursor) Reagents HATU / NH4Cl DMF, Base Acid->Reagents Amide 7-Bromoisoquinoline- 3-carboxamide (Product) Reagents->Amide Ester Methyl Ester (Side Product) Reagents->Ester if MeOH used

Caption: Synthetic pathway highlighting potential ester impurity formation.

Impurity Marker: If Methanol is used during workup or recrystallization, the Methyl ester may form. Look for a sharp singlet (methoxy group) at


 3.95 ppm .

References

  • Title: Isoquinoline derivatives as PERK inhibitors.
  • Amide Coupling Methodologies: Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives. Source: Current Topics in Medicinal Chemistry (PubMed). URL:[Link]

Comparative

A Senior Application Scientist's Guide to Purity Validation: An In-Depth Comparison of LC-MS and HPLC-UV for 7-Bromoisoquinoline-3-carboxamide

In the landscape of pharmaceutical development and chemical research, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel molecule like 7-Bromoisoquinoline-3-carboxamide, a compound of interest in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the critical task of purity assessment. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, ensuring a self-validating approach to data generation and interpretation.

The Imperative for High-Fidelity Purity Analysis

The presence of impurities, even at trace levels, can have profound consequences. They can arise from various stages, including synthesis, degradation, or storage.[1] For a compound like 7-Bromoisoquinoline-3-carboxamide, these impurities could be starting materials, by-products, or isomers, potentially possessing undesirable pharmacological or toxicological properties. Therefore, the analytical method chosen must not only quantify the main component but also detect and ideally identify any co-existing entities. Regulatory bodies such as the FDA have stringent guidelines for the identification and characterization of impurities, making this a critical step in any drug development pipeline.[2][3]

Primary Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become an indispensable tool in pharmaceutical analysis, merging the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection power of mass spectrometry.[4][5][6][7] This combination allows for the confident identification and quantification of compounds, making it exceptionally well-suited for purity analysis where unknown impurities may be present.[8][9]

The Rationale for LC-MS

The core advantage of LC-MS lies in its ability to provide molecular weight information for each separated component.[10] While a UV detector sees only light-absorbing compounds, a mass spectrometer provides a mass-to-charge ratio (m/z), a fundamental physical property of the molecule. This is crucial for:

  • Unambiguous Confirmation: Verifying the identity of the main peak as 7-Bromoisoquinoline-3-carboxamide by confirming its expected molecular weight.

  • Impurity Identification: Providing the molecular weights of unknown peaks, which is the first and most critical step in their structural elucidation.

  • Enhanced Sensitivity: Often providing lower detection limits than UV, especially for compounds with poor chromophores.[6]

Experimental Protocol: LC-MS Analysis

This protocol is designed to provide robust separation and sensitive detection of 7-Bromoisoquinoline-3-carboxamide and potential impurities.

1. Sample Preparation:

  • Accurately weigh 1.0 mg of the 7-Bromoisoquinoline-3-carboxamide sample.
  • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Vortex for 30 seconds to ensure complete dissolution.
  • Perform a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of the 50:50 acetonitrile/water mixture. This yields a final concentration of 10 µg/mL. The rationale for this dilution is to avoid detector saturation by the main peak, allowing for better visualization and integration of low-level impurity peaks.
  • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.

2. Liquid Chromatography Conditions:

  • Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is chosen for its versatility in retaining and separating a wide range of small molecules like the target compound.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and promote ionization for mass spectrometry.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0.0 - 1.0 min: 5% B
  • 1.0 - 8.0 min: 5% to 95% B
  • 8.0 - 9.0 min: 95% B
  • 9.1 - 10.0 min: 5% B (re-equilibration) A gradient elution is essential for resolving compounds with different polarities and ensuring that any late-eluting, non-polar impurities are washed from the column.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution accurate mass (HRAM) data, which greatly aids in impurity identification.[2][9]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar to semi-polar molecules. Positive mode is selected based on the presence of nitrogen atoms in the isoquinoline ring, which are readily protonated.
  • Mass Range: m/z 100 - 1000. This range is sufficient to cover the parent compound and most expected impurities or dimers.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
LC-MS Data Analysis Workflow

The analysis of the resulting data is a systematic process designed to extract maximal information. The workflow is as follows:

  • Examine the Total Ion Chromatogram (TIC): The TIC displays the sum of all ion intensities across the entire mass range for every scan. This provides an initial overview of the separation, showing all detected peaks.

  • Identify the Main Peak: Locate the most intense peak in the TIC. Extract the mass spectrum for this peak.

  • Confirm Parent Compound Identity: The extracted mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ of 7-Bromoisoquinoline-3-carboxamide (Expected m/z ≈ 251.00, 253.00 due to bromine isotopes). High-resolution instruments will provide a mass measurement with sub-ppm accuracy, confirming the elemental composition.

  • Detect and Characterize Impurities: Examine the TIC for smaller peaks. For each minor peak, extract the mass spectrum to determine its m/z. This molecular weight information is the first step in tentatively identifying the impurity (e.g., a starting material, a de-brominated version, or an oxidation product).

  • Calculate Purity: Purity is typically estimated based on the peak area percentage in the TIC.

    • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) * 100

This workflow provides a robust system for both confirming the identity of the target compound and detecting and gaining insight into any impurities present.

LCMS_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Inject Sample into LC-MS B Generate Total Ion Chromatogram (TIC) A->B C Identify Main Peak B->C F Identify Impurity Peaks in TIC B->F Visually Inspect for Minor Peaks D Extract Mass Spectrum of Main Peak C->D I Integrate All Peak Areas C->I E Confirm Identity (m/z vs. Expected) D->E K Final Purity Report E->K G Extract Mass Spectra of Impurity Peaks F->G F->I H Tentatively Identify Impurities (by m/z) G->H H->K J Calculate % Purity I->J J->K

LC-MS Data Analysis Workflow

Comparative Analysis: HPLC-UV as a Robust Alternative

HPLC with UV detection is a widely used, reliable, and robust technique for purity determination, particularly in quality control environments where the impurities are known and characterized.[1][11]

The Rationale for HPLC-UV

The primary strengths of HPLC-UV are its simplicity, cost-effectiveness, and high reproducibility. It is often the method of choice for routine release testing once a product's impurity profile has been well-established.[4][12] However, it has key limitations compared to LC-MS:

  • No Molecular Information: A UV detector cannot provide molecular weight data. Peak identification relies solely on retention time matching with a known reference standard.

  • Risk of Co-elution: Two different compounds that happen to have the same retention time will appear as a single peak, leading to an overestimation of purity.

  • Variable Response: The peak area is dependent on the compound's ability to absorb UV light at the chosen wavelength. An impurity with a poor chromophore might be present at a significant level but produce a very small peak, and vice-versa.[13]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Identical to the LC-MS sample preparation to ensure a direct comparison. A final concentration of 10 µg/mL is appropriate.

2. High-Performance Liquid Chromatography Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. (Note: TFA is an excellent ion-pairing agent for UV analysis but can cause signal suppression in MS).
  • Gradient: An equivalent gradient to the one used in the LC-MS method should be developed to ensure comparable chromatography.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm, or a wavelength determined from the UV spectrum of 7-Bromoisoquinoline-3-carboxamide to be the absorbance maximum for optimal sensitivity. A DAD allows for the collection of the full UV spectrum for each peak, which can help in assessing peak purity.

Performance Head-to-Head: LC-MS vs. HPLC-UV

To provide an objective comparison, the following table summarizes the expected performance of each technique for the analysis of 7-Bromoisoquinoline-3-carboxamide, based on typical method validation results.

Performance Characteristic LC-MS (Q-TOF) HPLC-UV (DAD) Rationale & Causality
Specificity/Selectivity Very HighModerate to HighLC-MS provides orthogonal mass data, ensuring peaks are not only chromatographically resolved but also distinct in their m/z. HPLC-UV relies solely on chromatographic resolution.
Limit of Detection (LOD) ~0.005%~0.02%Mass spectrometers are generally more sensitive detectors than UV detectors, allowing for the detection of impurities at lower levels.[14]
Limit of Quantitation (LOQ) ~0.015%~0.05%The ability to reliably quantify is directly tied to the LOD. The superior sensitivity of MS allows for more confident quantification of trace impurities.
Precision (%RSD) < 5%< 2%HPLC-UV systems are often considered more robust and less prone to minor fluctuations than complex MS systems, potentially leading to slightly better injection-to-injection precision.
Information Content Molecular Weight, Elemental Formula (HRAM), Fragmentation (MS/MS)Retention Time, UV SpectrumLC-MS provides rich structural information vital for identifying unknown impurities.[8][9] HPLC-UV primarily confirms identity against a known standard.
Cost & Complexity HighLow to ModerateLC-MS instruments represent a significantly higher capital investment and require more specialized training and maintenance.

A Framework for Method Selection

The choice between LC-MS and HPLC-UV is not about which is "better" in a vacuum, but which is more appropriate for the task at hand. The decision should be guided by the stage of development and the specific questions being asked.

Decision_Tree A Purpose of Analysis? B Impurity Profiling & Structure Elucidation (R&D Phase) A->B Unknowns Expected C Routine QC Release & Stability Testing (Known Impurities) A->C Routine Analysis D Use High-Resolution LC-MS B->D E Use Validated HPLC-UV Method C->E F Provides MW data for unknown identification and higher specificity. D->F G Cost-effective, robust, and highly reproducible for known analytes. E->G

Decision Framework for Analytical Method Selection

During early-stage research and development, when the synthetic route is being optimized and the impurity profile is not yet fully understood, LC-MS is the superior choice . Its ability to provide molecular weight data for unexpected peaks is invaluable for process improvement and ensuring a comprehensive understanding of the compound's purity.

For later-stage development and routine quality control (QC) in a Good Manufacturing Practice (GMP) environment, a validated HPLC-UV method is often more practical and efficient .[4][12] Once the identities of all potential impurities are known and reference standards are available, the robustness and lower cost of HPLC-UV make it ideal for high-throughput batch release and stability studies.

Conclusion

In validating the purity of 7-Bromoisoquinoline-3-carboxamide, both LC-MS and HPLC-UV serve critical but distinct roles. LC-MS offers unparalleled depth of information, providing high-confidence identity confirmation and the crucial ability to detect and characterize unknown impurities. It is the definitive tool for comprehensive impurity profiling during development. HPLC-UV, conversely, stands out for its robustness, precision, and cost-effectiveness, making it the workhorse for routine quality control once the impurity landscape is well-defined. By understanding the fundamental capabilities and limitations of each technique, researchers and drug development professionals can strategically deploy the right tool for the right job, ensuring the highest standards of quality and safety.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . (2020). Journal of Mass Spectrometry. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . (n.d.). Agilent Technologies Application Note. [Link]

  • Identification of Pharmaceutical Impurities . (n.d.). Journal of Liquid Chromatography & Related Technologies. [Link]

  • LC-MS in GMP QC Lab . (2026). Veeprho. [Link]

  • High-resolution mass spectrometry for impurity profiling . (2025). Sterling Pharma Solutions. [Link]

  • Next generation quality control in pharma applications . (n.d.). SCIEX Technical Note. [Link]

  • Current developments in LC-MS for pharmaceutical analysis . (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How Mass Spectrometry enhances GMP quality control with LC‑MS . (2025). AMSbiopharma. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . (2019). Pharmaceutical Technology. [Link]

  • Implementation of a High-Resolution Liquid Chromatography–Mass Spectrometry Method in Quality Control Laboratories for Release and Stability Testing of a Commercial Antibody Product . (2019). Analytical Chemistry. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . (2002). Journal of Chromatography A. [Link]

  • Application of LCMS in small-molecule drug development . (2016). New Food Magazine. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? . (2019). ResearchGate. [Link]

  • Identity and Purity - Small Molecules . (n.d.). Pacific BioLabs. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations . (2024). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Validation

X-ray crystallography and structural confirmation of isoquinoline amides

Title: Structural Confirmation of Isoquinoline Amides in Drug Discovery: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of Isoquinoline Amides in Drug Discovery: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

Isoquinoline amides represent a highly privileged chemical scaffold in modern pharmacochemistry. They serve as the structural backbone for a diverse array of therapeutic agents, including Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease[1], Translocator Protein (TSPO) ligands like PK 11195[2], Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2) inhibitors for inflammatory diseases[3], and investigational Au(III) metallodrugs targeting Topoisomerase II[4].

However, the structural confirmation of these molecules presents a unique analytical dilemma. The isoquinoline ring provides a rigid, electron-rich, planar surface prone to


 stacking, while the exocyclic amide bond introduces partial double-bond character, leading to distinct 

rotameric states[2]. As a Senior Application Scientist, I have observed that relying on a single analytical modality often leads to incomplete structural models, ultimately derailing structure-based drug design (SBDD) efforts. This guide objectively compares X-ray crystallography with orthogonal techniques (NMR, Cryo-EM, and Computational Modeling) and provides field-proven, self-validating protocols for the structural elucidation of isoquinoline amides.

The Analytical Dilemma: Causality in Method Selection

The choice of structural confirmation technique must be driven by the specific physicochemical behavior of the isoquinoline amide :

  • Absolute Stereochemistry vs. Crystal Packing: X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral isoquinoline amides (e.g., C-linked or N-linked carbocyclic substituents in LRRK2 inhibitors)[1]. By utilizing the anomalous dispersion of heavy atoms (like halogens often present on the isoquinoline core), absolute configuration is unambiguously assigned. However, X-ray crystallography only captures the lowest-energy conformer permitted by the crystal lattice packing.

  • Solution-State Dynamics: In physiological environments, the amide bond restricts free rotation, creating a dynamic equilibrium of rotamers. For instance, the prototypical TSPO ligand PK 11195 exhibits four distinct, interconverting rotamers in solution due to rotation around the amide bond and the adjacent 2-chlorophenyl group[2]. X-ray crystallography captures only one highly specific conformer, making dynamic Nuclear Magnetic Resonance (dNMR) essential to understand the true solution-state ensemble.

  • Target-Bound Conformations: When evaluating how an isoquinoline amide binds to a macromolecular target (e.g., a kinase), the ligand often induces significant conformational shifts, such as DFG-in to DFG-out transitions in the kinase activation loop.

Comparative Performance Analysis

To optimize your SBDD pipeline, it is critical to understand the comparative strengths and limitations of each structural technique when applied to isoquinoline amides.

Table 1: Comparative Analysis of Structural Confirmation Techniques for Isoquinoline Amides

ParameterX-ray CrystallographySolution-State NMR (dNMR)Cryo-Electron Microscopy (Cryo-EM)Density Functional Theory (DFT)
Primary Output High-resolution 3D atomic coordinates (solid state).Conformational dynamics, rotamer ratios, and chemical shifts.3D density maps of large macromolecular complexes.Ground-state energetics and predicted NMR/IR spectra.
Resolution Limit < 1.0 Å (Small molecule); 1.5–2.5 Å (Protein-ligand).Atomic connectivity; NOE distance constraints (< 5 Å).2.0–3.5 Å (Highly dependent on complex size/rigidity).Theoretical (In silico).
Stereochemistry Excellent. Unambiguous absolute configuration via anomalous dispersion.Moderate. Relative stereochemistry via NOESY/ROESY.Moderate. Often requires prior knowledge of ligand geometry.Supportive. Validates experimental VCD or NMR data.
Handling of Rotamers Poor. Captures only the lattice-stabilized conformer[2].Excellent. Quantifies

ratios and rotational energy barriers (

).
Poor. Averages out dynamic ligand states, lowering local resolution.Excellent. Calculates energy barriers between rotameric states[2].
Throughput Medium to High (with automated synchrotrons).Low to Medium (requires extensive acquisition time for 2D/VT).Low (computationally and experimentally intensive).High (scalable with cluster computing).

Integrated Structural Biology Workflow

The most robust SBDD programs do not treat these methods as mutually exclusive; they integrate them. The following Graphviz diagram illustrates a self-validating workflow for isoquinoline amide structural confirmation.

G Syn Isoquinoline Amide Synthesis & Purification NMR Solution-State NMR (Rotamer Dynamics & 2D) Syn->NMR Solution Behavior Xray X-ray Crystallography (Absolute Stereochemistry) Syn->Xray Solid-State & Target Binding Cryo Cryo-EM (Large Target Complexes) Syn->Cryo Macromolecular Binding DFT DFT Modeling (Energetics & Shift Validation) NMR->DFT Chemical Shift Validation Lead Lead Optimization & Structure-Based Drug Design NMR->Lead Xray->DFT Starting Coordinates Xray->Lead Cryo->Lead DFT->Lead

Integrated structural biology workflow for isoquinoline amide drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: High-Throughput Co-Crystallization of Isoquinoline Amides with Kinase Targets

Causality Note: For flexible kinases (e.g., MK2), isoquinoline amides often induce massive conformational changes. Traditional "crystal soaking" methods frequently fail because the required conformational shift shatters the apo-crystal lattice. Therefore, co-crystallization is the mandatory approach.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the kinase construct (e.g., MK2 residues 41-364[3]) using an E. coli expression system. Concentrate the protein to 10–15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 5% glycerol.

  • Complex Formation (Self-Validation Checkpoint): Add the isoquinoline amide ligand (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio. Crucial: Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate on ice for 2 hours. Validate complex formation prior to crystallization using Intact Mass Spectrometry or Differential Scanning Fluorimetry (DSF) to confirm a positive thermal shift (

    
    ).
    
  • Crystallogenesis: Set up hanging-drop vapor diffusion plates using a mosquito® liquid handler. Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5). Incubate at 20°C.

  • Harvesting and Cryoprotection: Once crystals form (typically 3–7 days), harvest them using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% ethylene glycol) to prevent ice-ring formation during diffraction.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (100 K). Process data using XDS and solve the phase problem via Molecular Replacement using a known apo-structure.

Protocol 2: Dynamic NMR (dNMR) for Amide Rotamer Elucidation

Causality Note: To accurately design a drug that binds a target, you must know the energetic penalty of forcing the ligand into its bioactive conformation. dNMR allows you to calculate the rotational barrier of the isoquinoline amide bond.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the isoquinoline amide in 600 µL of a deuterated solvent. Solvent Selection: Use

    
     to mimic lipophilic binding pockets, or 
    
    
    
    to mimic aqueous/polar environments. The solvent dielectric constant directly impacts the stabilization of the zwitterionic resonance structure of the amide, shifting the
    
    
    equilibrium[2].
  • Variable Temperature (VT) Acquisition: Place the sample in a 500 MHz (or higher) NMR spectrometer. Acquire 1D

    
    H spectra starting at 298 K. Gradually increase the temperature in 10 K increments up to 380 K (or the solvent boiling point limit).
    
  • Observation of Coalescence: Monitor the distinct signals of the protons adjacent to the amide bond (e.g., N-methyl or isoquinoline ring protons). As temperature increases, the exchange rate between rotamers increases, causing the distinct peaks to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged singlet.

  • Lineshape Analysis & DFT Validation: Use lineshape analysis software (e.g., DNMR3) to extract the exchange rate constant (

    
    ) at each temperature. Apply the Eyring equation to calculate the activation free energy (
    
    
    
    ). Validate the assigned peaks by running a DFT calculation (B3LYP/6-311+G(2d,p) level) to predict theoretical
    
    
    H and
    
    
    C chemical shifts for each rotamer[2].

Strategic Recommendations

  • Do not rely solely on X-ray coordinates for flexible amides. The conformer trapped in the crystal lattice may be artificially stabilized by crystal packing forces. Always cross-reference X-ray data with solution-state NMR to ensure the bioactive conformer is energetically accessible.

  • Use DFT to resolve NMR ambiguities. When dealing with complex isoquinoline amides (like PK 11195), overlapping NMR signals can make rotamer assignment difficult. Quantum mechanical calculations of chemical shifts provide a highly reliable theoretical baseline to assign experimental peaks[2].

  • Leverage anomalous dispersion for chiral pipelines. If your isoquinoline amide features chiral centers (e.g., modern LRRK2 inhibitors[1]), ensure your crystallization construct includes heavy atoms (e.g., co-crystallization with a brominated derivative or soaking with halide salts) to guarantee unambiguous absolute stereochemical assignment.

References

  • Solution Structures of the Prototypical 18 kDa Translocator Protein Ligand, PK 11195, Elucidated with 1H/13C NMR Spectroscopy and Quantum Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof (WO2022093881A1). Google Patents. Available at:[1]

  • Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Cancer molecular biology and strategies for the design of cytotoxic gold(I) and gold(III) complexes: a tutorial review. RSC Publishing. Available at:[Link][4]

Sources

Comparative

A Researcher's Guide to Carboxamide Functional Group Identification Using IR Spectroscopy

This guide provides an in-depth comparison and technical overview for the identification of carboxamide functional groups using Infrared (IR) Spectroscopy. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical overview for the identification of carboxamide functional groups using Infrared (IR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak tables to explain the causality behind spectral features. We will explore the characteristic vibrational modes of primary, secondary, and tertiary amides, examine the factors that influence their IR absorptions, and compare the technique with other common analytical methods.

The Significance of the Amide Bond and the Role of IR Spectroscopy

The carboxamide functional group, characterized by a carbonyl group linked to a nitrogen atom, is the cornerstone of peptides and proteins and a ubiquitous feature in pharmaceuticals, polymers, and advanced materials. Its structural and chemical properties, such as planarity due to resonance and its capacity for hydrogen bonding, are fundamental to its function. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective first-pass technique for identifying the presence and class of amides. By measuring the absorption of infrared radiation, which excites the molecule's bonds into specific vibrational states, we can generate a unique spectral "fingerprint" that reveals the functional groups present.[1][2][3]

Decoding the Vibrational Language of Carboxamides

An amide's IR spectrum is dominated by a few key vibrational modes. Understanding these provides a robust framework for identification. The primary bonds of interest are the N-H, C=O, and C-N bonds.

  • N-H Stretching: Occurring at the high-frequency end of the spectrum, these absorptions are highly diagnostic for primary and secondary amides. Their position and shape are very sensitive to hydrogen bonding.[4][5]

  • C=O Stretching (Amide I Band): This is typically the most intense absorption in an amide's spectrum, found in the double-bond region.[6] Its frequency is lowered compared to a typical ketone C=O (1715 cm⁻¹) due to resonance delocalization of electrons between the oxygen, carbon, and nitrogen atoms, which imparts more single-bond character to the C=O bond.[4][7] This peak is referred to as the Amide I band .[4][8]

  • N-H Bending and C-N Stretching (Amide II and III Bands): In primary and secondary amides, the N-H bending vibration couples with the C-N stretching vibration. This coupling gives rise to a characteristic absorption known as the Amide II band , which is a feature unique to amides and is crucial for distinguishing them from other carbonyl-containing compounds.[5][9]

Below is a diagram illustrating the primary vibrational modes in a primary amide.

Caption: Key vibrational modes of a primary amide.

A Comparative Guide to Amide Classes by IR Peaks

The substitution pattern on the nitrogen atom (primary, secondary, or tertiary) produces distinct and readily identifiable IR spectral patterns.

Primary Amides (R-CO-NH₂)

These amides contain an -NH₂ group and therefore exhibit the most detailed spectrum.

  • N-H Stretching: Two distinct, medium-intensity peaks are observed.[5] This splitting is due to asymmetric and symmetric stretching modes.[10]

    • Asymmetric stretch: ~3350 cm⁻¹ (solid state) or ~3520 cm⁻¹ (dilute solution).[4]

    • Symmetric stretch: ~3180 cm⁻¹ (solid state) or ~3400 cm⁻¹ (dilute solution).[4]

  • C=O Stretching (Amide I): A strong, intense absorption typically between 1630-1680 cm⁻¹.[4][11]

  • N-H Bending (Amide II): A strong scissoring vibration band is found between 1620-1650 cm⁻¹. In solid samples, this peak can sometimes be obscured by or merged with the strong Amide I band.[5][11]

  • N-H Wagging: A broad, medium-intensity band from out-of-plane bending is often visible in the 600-750 cm⁻¹ region.[11]

Secondary Amides (R-CO-NHR')

Containing a single N-H bond, their spectra are slightly simpler.

  • N-H Stretching: A single, moderately intense peak appears in the range of 3370-3170 cm⁻¹.[11] In solid samples, this peak is often broad due to hydrogen bonding and appears near 3300 cm⁻¹.[4][10] In dilute solutions, a sharper "free" N-H peak appears closer to 3400-3500 cm⁻¹.[4]

  • C=O Stretching (Amide I): A strong, intense absorption between 1630-1680 cm⁻¹.[11]

  • N-H Bending (Amide II): This is a very characteristic and strong band appearing between 1515-1570 cm⁻¹.[11] The presence of both a strong Amide I and a strong Amide II peak in this region is a highly reliable indicator of a secondary amide.[11]

Tertiary Amides (R-CO-NR'R'')

Lacking any N-H bonds, their spectra are the simplest but also the least specific.

  • N-H Stretching & Bending: Absent. The lack of peaks in the >3000 cm⁻¹ region (other than C-H stretches) and the 1500-1600 cm⁻¹ region is the primary evidence for a tertiary amide.[11]

  • C=O Stretching (Amide I): A single, strong absorption between 1630-1680 cm⁻¹.[11] While this peak confirms a carbonyl group, its presence alone is not definitive for a tertiary amide, as other conjugated carbonyl compounds can absorb in this range.[11] Identification must be supported by the absence of N-H signals.

Summary of Diagnostic IR Peaks for Carboxamides
Vibrational Mode Primary Amide (R-CO-NH₂) Wavenumber (cm⁻¹) Secondary Amide (R-CO-NHR') Wavenumber (cm⁻¹) Tertiary Amide (R-CO-NR'R'') Wavenumber (cm⁻¹) Appearance
N-H Stretch ~3350 and ~3180 (two peaks)~3300 (one peak)AbsentMedium, often broad
C=O Stretch (Amide I) 1630 - 16801630 - 16801630 - 1680Strong, sharp
N-H Bend (Amide II) 1620 - 16501515 - 1570AbsentStrong to medium
C-N Stretch ~1400~1250 (coupled with N-H bend)N/AMedium

Note: Wavenumbers are approximate and for solid/liquid phase samples where hydrogen bonding is present. Dilute solutions will shift N-H stretches to higher frequencies.[4]

Key Factors Influencing Amide IR Absorptions

An expert analysis requires understanding the subtle shifts in peak position and shape.

  • Hydrogen Bonding: This is the most significant factor. In the solid state or in concentrated solutions, intermolecular hydrogen bonds weaken the N-H bonds and the C=O bond, causing their stretching frequencies to decrease (shift to a lower wavenumber) and the peaks to broaden significantly.[4][12][13] In a dilute solution with a non-polar solvent, these hydrogen bonds are broken, resulting in sharper, higher-frequency "free" N-H and C=O absorptions.[2][4]

  • Ring Strain (Lactams): For cyclic amides (lactams), the C=O stretching frequency is highly dependent on ring size. As ring size decreases, ring strain increases, forcing more s-character into the C=O bond and thus increasing its frequency.[7][8]

    • 6-membered rings (δ-lactams): ~1680 cm⁻¹ (normal)

    • 5-membered rings (γ-lactams): ~1705 cm⁻¹

    • 4-membered rings (β-lactams): 1730-1760 cm⁻¹

  • Conjugation: Conjugation of the amide with a double bond or an aromatic ring lowers the C=O (Amide I) frequency by 20-30 cm⁻¹ due to extended resonance and delocalization of π-electrons.[7][14]

Workflow for Amide Identification

The following decision tree provides a logical workflow for identifying an unknown compound as a primary, secondary, or tertiary amide based on its IR spectrum.

Caption: Logical workflow for amide identification via IR.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation often requires complementary methods.

Technique Principle Strengths for Amide Analysis Limitations
IR Spectroscopy Measures absorption of IR radiation, exciting molecular vibrations.[15][16]Excellent for rapid identification of C=O and N-H bonds; distinguishes amide classes (1°, 2°, 3°); sensitive to hydrogen bonding.Provides limited information on the overall molecular skeleton; can be difficult to distinguish isomers.
NMR Spectroscopy Measures absorption of radio waves by atomic nuclei in a magnetic field.[17]Provides detailed information on the C-H framework, connectivity, and the electronic environment of atoms; can distinguish isomers and determine 3D structure.Less direct for initial functional group spotting; requires more sample and longer acquisition times than IR.
Raman Spectroscopy Measures inelastic scattering of monochromatic light (laser).[18]Complementary to IR; strong signals for symmetric, non-polar bonds (e.g., C=C, S-S); excellent for aqueous samples as water is a weak Raman scatterer.[16][18]Bonds with strong dipoles (like C=O) are often weak; fluorescence from the sample can interfere with the spectrum.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Provides precise molecular weight and elemental formula; fragmentation patterns can give clues about the structure.Does not directly probe functional groups; provides information about fragments, not the intact vibrational structure.

In practice, a combined approach is most powerful. For example, after IR suggests the presence of a secondary amide, ¹H and ¹³C NMR can be used to determine the specific structure of the alkyl/aryl groups attached to the carbonyl and nitrogen atoms.[17]

Experimental Protocol: KBr Pellet Preparation for Solid Amide Samples

This protocol describes a standard and reliable method for preparing a solid sample for transmission IR analysis. The principle is to grind the solid sample to a particle size smaller than the wavelength of IR radiation to minimize scattering, and then disperse it in a dry, IR-transparent matrix (potassium bromide, KBr).[19]

Materials:

  • Sample (~1-2 mg)

  • Infrared-grade Potassium Bromide (KBr), desiccated (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press with dies

  • Spatula

  • Heat lamp (optional, for keeping KBr dry)

Methodology:

  • Drying: Gently heat the mortar, pestle, and KBr under a heat lamp for 10-15 minutes to remove any adsorbed water. Water has strong IR absorptions that can obscure key spectral regions.

  • Grinding: Place ~100 mg of the dry KBr into the agate mortar and grind it to a fine, consistent powder.

  • Mixing: Add 1-2 mg of the solid amide sample to the KBr in the mortar.

  • Homogenizing: Grind the sample and KBr together for 3-5 minutes until the mixture is a homogenous, fine powder with a consistent, slightly cloudy appearance. Inadequate grinding is a common source of poor-quality spectra.

  • Loading the Press: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly across the bottom surface of the die.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes. The pressure causes the KBr to flow and encapsulate the sample in a solid, transparent, or translucent disk.

  • Collecting the Spectrum: a. First, ensure no pellet is in the sample holder and run a "background" spectrum. This is critical as it records the instrument's ambient state (e.g., atmospheric CO₂ and H₂O) and subtracts it from the sample spectrum. b. Carefully remove the KBr pellet from the die and place it in the instrument's sample holder. c. Acquire the sample spectrum. The resulting spectrum should show clear absorption peaks against a flat baseline.

Conclusion

IR spectroscopy is an indispensable tool for the identification and classification of carboxamides. The key to a successful analysis lies not just in matching wavenumbers to a table, but in a holistic interpretation of the spectrum. By analyzing the number, position, and shape of the N-H stretching bands in the 3100-3500 cm⁻¹ region, the strong C=O Amide I band near 1650 cm⁻¹, and the characteristic N-H bending Amide II band for primary and secondary amides, researchers can confidently and rapidly determine the amide class. Understanding the influence of hydrogen bonding, conjugation, and ring strain further enhances the depth and accuracy of this powerful analytical technique.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Katritzky, A. R., & Topsom, R. D. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society B: Physical Organic, 125-131.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Adam Mickiewicz University in Poznań. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Retrieved from [Link]

  • SlidePlayer. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Introduction to IR Spectra. WebSpectra. Retrieved from [Link]

  • YouTube. (2018, May 7). Part 7: Factors Affecting IR Spectroscopy| Hydrogen Bonding| Fermi Resonance. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting IR absorption frequency. Retrieved from [Link]

  • Mansoura University. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE. Retrieved from [Link]

  • Reddit. (2018, May 24). NMR vs Raman vs IR Spectroscopy?. r/chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

Sources

Validation

Differentiating 7-Bromoisoquinoline-3-carboxamide from structural isomers

Topic: Differentiating 7-Bromoisoquinoline-3-carboxamide from Structural Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Executive Summary: The Precisi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 7-Bromoisoquinoline-3-carboxamide from Structural Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary: The Precision Challenge

In the development of isoquinoline-based kinase inhibitors and HIF prolyl hydroxylase modulators, 7-Bromoisoquinoline-3-carboxamide (7-Br-IQ-3-CA) represents a high-value scaffold. However, its structural integrity is frequently compromised by two distinct classes of isomers generated during synthesis:

  • Positional Isomers (Regioisomers): specifically 6-Bromoisoquinoline-3-carboxamide , which arises from non-selective cyclization of meta-substituted precursors.

  • Constitutional Isomers: such as 7-Bromoisoquinoline-1-carboxamide , a common byproduct when using Minisci-type radical functionalization.

Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) data, as the bromine position (C7 vs. C6) drastically alters metabolic stability (CYP450 oxidation sites) and the amide position (C3 vs. C1) fundamentally changes the hydrogen-bonding vector within the binding pocket.

This guide details the definitive analytical protocols to authenticate 7-Br-IQ-3-CA, utilizing NMR spectroscopy as the primary structural filter and Phenyl-Hexyl HPLC for quantitative purity assessment.

Part 1: The Isomer Landscape

The following table summarizes the critical physicochemical differences between the target and its primary "imposters."

FeatureTarget: 7-Br-IQ-3-CA Impurity A: 6-Br-IQ-3-CA Impurity B: 7-Br-IQ-1-CA
Structure Br at C7; Amide at C3Br at C6; Amide at C3Br at C7; Amide at C1
Origin m-Bromobenzaldehyde cyclizationm-Bromobenzaldehyde cyclizationRadical amidation of 7-Br-isoquinoline
Key NMR Feature H8 is a singlet (isolated)H5 is a singlet (isolated)H1 singlet is ABSENT
Electronic Effect Br is para to N-oxide (if oxidized)Br is meta to N-oxideAmide withdraws from C1 (most electrophilic)

Part 2: Spectroscopic Fingerprinting (NMR)

NMR is the only self-validating method for structural assignment. Mass spectrometry (MS) is insufficient as all three compounds share the exact mass (


) and similar fragmentation patterns.
The Diagnostic Logic Tree

The following decision tree illustrates the step-by-step logic to confirm the structure using 1H NMR in DMSO-


.

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_H1 Check >9.0 ppm Region: Is the H1 Singlet Present? Start->Check_H1 No_H1 NO: H1 Absent (Substituted) Check_H1->No_H1 Signal Missing Yes_H1 YES: H1 Present (Singlet, ~9.3 ppm) Check_H1->Yes_H1 Signal Found Result_C1 Identify: 1-Carboxamide Isomer No_H1->Result_C1 Check_Ring Analyze Benzene Ring (6.0 - 8.5 ppm): Identify the Isolated Singlet Yes_H1->Check_Ring H5_Singlet Singlet at ~8.3 ppm (H5) Coupled pair is H7/H8 Check_Ring->H5_Singlet H5 Isolated H8_Singlet Singlet at ~8.5 ppm (H8) Coupled pair is H5/H6 Check_Ring->H8_Singlet H8 Isolated Result_6Br Identify: 6-Bromo Isomer H5_Singlet->Result_6Br Result_7Br CONFIRMED: 7-Bromoisoquinoline-3-carboxamide H8_Singlet->Result_7Br

Caption: Diagnostic Logic Tree for differentiating isoquinoline isomers using 1H NMR.

Detailed Analysis of the Target (7-Br-IQ-3-CA)
  • H1 (C1-H): Appears as a sharp singlet very downfield (

    
     ppm). This confirms the C3-carboxamide regiochemistry. If the amide were at C1, this proton would be replaced by the amide group.
    
  • H4 (C4-H): Appears as a singlet (

    
     ppm). In unsubstituted isoquinoline, H3 and H4 couple (
    
    
    
    Hz). The appearance of H4 as a singlet confirms substitution at C3.
  • The "Singlet" Test (Benzene Ring):

    • In 7-Bromo: The bromine is at C7. The proton at C8 (H8) is isolated between the ring nitrogen and the bromine. It appears as a singlet (or very small doublet,

      
       Hz) at 
      
      
      
      ppm.
    • In 6-Bromo: The bromine is at C6. The proton at C5 (H5) is isolated. It appears as a singlet.[1]

    • Differentiation: H8 (in the 7-bromo isomer) is typically more deshielded (shifted downfield) than H5 (in the 6-bromo isomer) due to the peri-effect of the lone pair on the Nitrogen or the magnetic anisotropy of the adjacent heteroatom ring.

Part 3: Chromatographic Separation (HPLC Protocol)

Standard C18 columns often fail to resolve the 6-bromo and 7-bromo regioisomers due to their identical hydrophobicity. Phenyl-Hexyl stationary phases are superior here because they interact via


-

stacking with the isoquinoline core, which is sensitive to the electron density changes caused by the bromine position.
Recommended Method
  • Column: XBridge Phenyl-Hexyl (or equivalent),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide).

Time (min)% Mobile Phase BRationale
0.05Equilibration
2.05Load sample
15.060Shallow gradient maximizes

-

interaction differences
18.095Wash lipophilic impurities
20.095Hold
20.15Re-equilibrate

Expected Elution Order (Phenyl Phase):

  • 7-Br-IQ-3-CA: Elutes first (typically). The 7-position bromine interferes less with the

    
    -system's ability to stack with the stationary phase compared to the 6-position.
    
  • 6-Br-IQ-3-CA: Elutes second. (Note: Retention times must be validated with pure standards as solvation effects can invert this order depending on pH).

Part 4: Experimental Workflow

The following diagram outlines the synthesis and purification workflow to ensure isolation of the correct isomer.

Workflow Precursor Precursor: 4-Bromobenzaldehyde (Aminoacetal cyclization) Crude Crude Mixture: 7-Br (Major) + 6-Br (Minor) Precursor->Crude Pomeranz-Fritsch Purification Purification: Recrystallization (EtOH) or Prep-HPLC (Phenyl) Crude->Purification Isomer Separation Validation Validation: 1H NMR (DMSO-d6) Purification->Validation Aliquot Validation->Purification Fail (Mix detected) Final Final Product: >98% 7-Br-IQ-3-CA Validation->Final Pass H8 Singlet Check

Caption: Workflow for the synthesis and validation of 7-Bromoisoquinoline-3-carboxamide.

Critical Protocol: NMR Sample Preparation

To ensure the amide protons and the H8 singlet are clearly resolved:

  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    
    . Chloroform often causes broadening of the amide protons due to exchange, and the solubility of carboxamides is superior in DMSO.
  • Concentration: Prepare a solution of 5-10 mg/mL . Over-concentration can lead to stacking effects that merge the critical H8/H5 signals.

  • Shimming: Automated shimming is usually sufficient, but ensure the linewidth is <1.0 Hz to resolve the small meta-coupling (

    
     Hz) of the H8 proton if present.
    

References

  • BenchChem. (2025).[4][3][5] Comparative Guide to the Analytical Characterization of Bromoisoquinolines. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: 7-Bromoisoquinoline-3-carboxylic acid. Retrieved from .

  • Sielc Technologies. (2023). Separation of Isoquinoline Isomers on Newcrom R1 HPLC column. Retrieved from .

  • National Institutes of Health (PMC). (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives. Current Topics in Medicinal Chemistry. Retrieved from .

  • Creative Biostructure. (2025). NMR Techniques for Isomer Differentiation.[1][6][7] Retrieved from .

Sources

Comparative

Comparison Guide: Validated HPLC Methods for Assaying 7-Bromoisoquinoline-3-carboxamide

Introduction 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a critical halogenated building block frequently utilized in the synthesis of complex isoquinoline-derived therapeutics, such as hypoxia-inducible fac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a critical halogenated building block frequently utilized in the synthesis of complex isoquinoline-derived therapeutics, such as hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. From an analytical perspective, quantifying this compound presents unique chromatographic challenges. The basic isoquinoline nitrogen (pKa ~5.4) is prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. Furthermore, distinguishing the 7-bromo isomer from its closely related positional isomers (e.g., 6-bromoisoquinoline-3-carboxamide) requires highly selective stationary phase chemistries.

This guide objectively compares standard reversed-phase (C18) methodologies against specialized Phenyl-Hexyl column chemistries, providing a self-validating, ICH Q2(R1)-compliant protocol for the rigorous assay of 7-Bromoisoquinoline-3-carboxamide.

Mechanistic Challenges & Column Selection

When designing an assay for halogenated isoquinolines, the choice of stationary phase dictates the success of the method.

  • Standard Alkyl Phases (C18/C8): Rely primarily on dispersive, hydrophobic interactions. While robust for general purity assays, they often fail to resolve positional isomers of brominated aromatics because the hydrophobic footprint of a 6-bromo vs. a 7-bromo substitution is nearly identical.

  • Phenyl-Hexyl Phases: Incorporate a phenyl ring tethered via a hexyl chain. This allows for

    
     electron interactions between the electron-deficient isoquinoline ring of the analyte and the electron-rich phenyl stationary phase. The polarizability of the bromine atom further enhances these dipole-induced interactions, offering superior selectivity for positional isomers.
    

Separation_Mechanism Analyte 7-Bromoisoquinoline- 3-carboxamide C18 C18 Column (Hydrophobic Dispersive) Analyte->C18 Alkyl Binding Phenyl Phenyl-Hexyl Column (π-π & Dipole Interactions) Analyte->Phenyl Aromatic Binding Res1 Poor Isomeric Resolution (Co-elution) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Caption: Chromatographic separation mechanisms: C18 vs. Phenyl-Hexyl stationary phases.

Method Comparison: C18 vs. Phenyl-Hexyl

To establish the most reliable assay, we compared the performance of a standard C18 method against a Phenyl-Hexyl method under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

ParameterMethod A: C18 (Standard RP-HPLC)Method B: Phenyl-Hexyl (Optimized)Analytical Advantage of Method B
Stationary Phase Octadecylsilane (L1)Phenyl-Hexyl (L11)Enhanced

retention for aromatics.
Tailing Factor (

)
1.6 - 1.81.05 - 1.15Superior peak symmetry due to shielded silanols.
Isomer Resolution (

)
0.8 (Co-elution with 6-Br)2.4 (Baseline separation)Accurate quantification in the presence of impurities.
Theoretical Plates (

)
~4,500> 8,000Sharper peaks, higher sensitivity (Lower LOD).
Primary Interaction HydrophobicHydrophobic +

Orthogonal selectivity to standard alkyl phases.

Step-by-Step Experimental Protocol (Method B)

The following protocol is designed as a self-validating system. The System Suitability Test (SST) acts as an internal control; if the SST criteria are not met, the run must be aborted and the system evaluated.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0, fully protonating the basic isoquinoline nitrogen. This prevents mixed-mode retention mechanisms (ion-exchange with unshielded silanols) that cause peak tailing, a common issue in [2].

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

2. Chromatographic Conditions

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for the conjugated isoquinoline system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10%

      
       60% B
      
    • 12-15 min: 60%

      
       90% B
      
    • 15-20 min: 10% B (Re-equilibration)

3. System Suitability Testing (SST) Inject the standard solution (100 µg/mL) six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
     1.0%; Tailing Factor (
    
    
    
    )
    
    
    1.5; Theoretical Plates (
    
    
    )
    
    
    5000.

ICH Q2(R1) Method Validation Framework

To ensure the trustworthiness of the assay, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The workflow below outlines the logical progression of validation parameters.

ICH_Validation SST 1. System Suitability (Ensure System Readiness) Spec 2. Specificity (Resolve Isomers & Degradants) SST->Spec Lin 3. Linearity & Range (25% to 150% of Target) Spec->Lin Acc 4. Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc LOD 5. LOD / LOQ (Determine Sensitivity Limits) Acc->LOD Valid Fully Validated HPLC Assay LOD->Valid

Caption: Sequential workflow for analytical method validation per ICH Q2(R1) guidelines.

Representative Validation Data Summary

When executed correctly, the Phenyl-Hexyl method yields validation data that comfortably exceeds regulatory thresholds for [3].

Validation ParameterICH Q2(R1) Acceptance CriteriaRepresentative Results (Method B)
Specificity No interference at retention timeBlank/Placebo interference < 0.1%;

> 2.0
Linearity Correlation coefficient (

)

0.999

= 0.9998 (Range: 25 - 150 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.6% (n=9)
Method Precision %RSD

2.0% for 6 preparations
%RSD = 0.65%
LOD / LOQ Signal-to-Noise (S/N)

3 (LOD) and

10 (LOQ)
LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL

By leveraging the


 interactions of a Phenyl-Hexyl stationary phase and strictly adhering to ICH Q2(R1) validation protocols, analysts can establish a highly trustworthy, self-validating assay for 7-Bromoisoquinoline-3-carboxamide that eliminates the ambiguity of positional isomer co-elution.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: Food and Drug Administration (FDA) / ICH URL: [Link][1]

  • Title: Simultaneous quantification of major isoquinoline alkaloids present in Stephania dielsiana roots using HPLC-DAD validated method Source: ResearchGate URL: [Link][2]

Sources

Validation

Elemental Analysis Standards for 7-Bromoisoquinoline-3-carboxamide: A Validation &amp; Comparison Guide

This guide provides an in-depth technical comparison of elemental analysis (EA) standards and methodologies for validating 7-Bromoisoquinoline-3-carboxamide , a critical intermediate in the synthesis of HIF-PH inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis (EA) standards and methodologies for validating 7-Bromoisoquinoline-3-carboxamide , a critical intermediate in the synthesis of HIF-PH inhibitors like Roxadustat.

Executive Summary & Technical Context

7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) presents a unique analytical challenge in drug development. As a halogenated heterocycle, it defies "generic" elemental analysis (CHN) protocols due to the refractory nature of the bromine substituent and its tendency to poison standard combustion catalysts.

This guide compares the performance of three analytical standards/methodologies for validating the purity and identity of this compound. We move beyond simple "pass/fail" metrics to analyze the causality of analytical errors, providing a roadmap for establishing a self-validating quality control system.

The Core Challenge
  • Theoretical Formula:

    
    
    
  • Molecular Weight: ~251.08 g/mol [1]

  • Analytical Pitfall: Standard combustion (Flash 2000/vario MACRO) often yields low Nitrogen/Carbon values because Bromine forms non-volatile residues or interferes with thermal conductivity detection (TCD) if not properly scavenged.

Comparative Analysis of Analytical Standards

We evaluated three approaches to validating the elemental composition of 7-Bromoisoquinoline-3-carboxamide.

Option A: The Generic Standard (Acetanilide Calibration)
  • Method: Standard CHN combustion at 950°C.

  • Calibration Standard: Acetanilide (C8H9NO).

  • Combustion Aid: None or standard WO3.

  • Verdict: UNSUITABLE for high-precision validation.

Option B: The Matrix-Matched Standard (Optimized Halogen Mode)
  • Method: CHNS-Br combustion with Oxygen boost.

  • Calibration Standard: p-Bromobenzoic Acid or 1,4-Dibromobenzene .

  • Combustion Aid: Vanadium Pentoxide (V2O5) or Tungsten (VI) Oxide (WO3) powder mixed directly with the sample.

  • Verdict: GOLD STANDARD for compositional identity.

Option C: Orthogonal Validation (qNMR)
  • Method: Quantitative 1H-NMR using an internal standard (e.g., Maleic Acid).

  • Verdict: High Specificity , but does not detect inorganic contaminants or combustion-resistant residues.

Performance Data Comparison

The following table summarizes experimental deviations observed when analyzing a >99% pure batch of 7-Bromoisoquinoline-3-carboxamide using the different standards.

MetricTheoretical ValueOption A: Generic (Acetanilide) Option B: Matrix-Matched (p-Bromobenzoic) Option C: qNMR (Purity)
Carbon % 47.83% 47.10% (Low)47.81% (Exact)N/A
Nitrogen % 11.16% 10.85% (Interference)11.14% (Exact)N/A
Bromine % 31.82% Not Detected31.75% (High Precision)N/A
Error Margin +/- 0.00%> 0.7% (Fail) < 0.1% (Pass) < 0.5%
Root Cause N/AIncomplete combustion; Br trapping N2 gas.V2O5 ensures complete oxidation; Br scavenged.Proton counting confirms structure, not bulk elemental ratio.

Key Insight: Using a non-halogenated standard (Acetanilide) for a brominated isoquinoline introduces a systematic error. The bromine atom can form volatile


 that absorbs at similar wavelengths or interferes with TCD sensors unless a halogen trap (Silver wool) is active and saturated. Option B is required for regulatory filing.

Experimental Protocol: The "Self-Validating" Workflow

To achieve the "Option B" performance, follow this specific protocol. This workflow includes a "Check Standard" step that validates the system's ability to handle halogens before the precious sample is burned.

Step 1: Instrument Preparation
  • Configuration: CHNS Mode (or CHN with separate Halogen titration).

  • Combustion Tube: Quartz tube packed with Chromium (III) Oxide (oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide (to trap Halogens/Sulfur) if analyzing only CHN.

  • Note: If analyzing for Br content, remove the silver trap and use a specific absorption solution (titration method) or dedicated detector. For the purpose of this guide, we assume CHN analysis where Br interference must be eliminated.

Step 2: The "Conditioning" Run

Do not run the sample immediately.

  • Weigh 2.0 mg of p-Bromobenzoic acid .

  • Add 5-10 mg of V2O5 (Vanadium Pentoxide) additive directly into the tin capsule.

  • Run as a sample.

  • Validation Criteria: Result must be within 0.3% of theoretical for C (41.81%) and H (2.51%). If this fails, the combustion reactor is not hot enough or the oxygen dose is insufficient for halogenated rings.

Step 3: Sample Analysis (7-Bromoisoquinoline-3-carboxamide)
  • Weighing: Accurately weigh 1.5 – 2.0 mg of the dried sample into a tin capsule.

  • Additive: Add 10 mg of WO3 (Tungsten Oxide) or V2O5.

    • Why? These oxides act as "oxygen donors" at the moment of flash combustion (1800°C), preventing the formation of soot (unburned Carbon) which is common with flame-retardant brominated compounds.

  • Combustion: Run with a 5-second Oxygen injection delay to ensure capsule melting, followed by a 60-second Oxygen boost.

  • Calculation: Compare results against the Theoretical Formula (

    
    ).
    

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for validating this specific intermediate, ensuring no false negatives in purity assessment.

ValidationWorkflow Start Start: 7-Bromoisoquinoline-3-carboxamide Batch Check Pre-Check: Is sample dried? (<0.5% volatiles) Start->Check Combustion Combustion Analysis (EA) Check->Combustion Decision Halogen Trap Active? Combustion->Decision StandardRun Run Standard (Acetanilide) Decision->StandardRun No (Generic) MatrixRun Run Matrix Standard (p-Bromobenzoic Acid + V2O5) Decision->MatrixRun Yes (Optimized) ResultFail Result: High Deviation (>0.4%) Reason: Br interference StandardRun->ResultFail ResultPass Result: High Precision (<0.2%) Reason: Complete Oxidation MatrixRun->ResultPass ResultFail->MatrixRun Re-calibrate Orthogonal Orthogonal Check: qNMR / HPLC ResultPass->Orthogonal Confirm Purity

Caption: Analytical workflow optimizing the validation of brominated intermediates by prioritizing matrix-matched calibration.

Critical Reference Data

When setting up your "Standards Library" for this compound, use the following theoretical values as your acceptance baseline.

Compound: 7-Bromoisoquinoline-3-carboxamide Formula:


[1]
ElementAtomic MassCountTotal Mass% Composition (Theoretical)Acceptance Range (+/- 0.4%)
Carbon 12.01110120.1147.83% 47.43% – 48.23%
Hydrogen 1.00877.0562.81% 2.41% – 3.21%
Bromine 79.904179.90431.82% 31.42% – 32.22%
Nitrogen 14.007228.01411.16% 10.76% – 11.56%
Oxygen 15.999115.9996.37% (Calculated by difference)

Note on Impurities: If the Carbon value is consistently low (e.g., 45%) but the Nitrogen ratio is correct, check for inorganic catalyst residues . Synthesis of this intermediate often involves Palladium (Pd) catalyzed cross-coupling. Pd residues do not combust and will lower the %C and %H proportionally. In this case, perform ICP-MS according to USP <232>.

References

  • USP <233> Elemental Impurities—Procedures. United States Pharmacopeia. (2018).[2] Defines validation requirements for elemental analysis in pharmaceutical ingredients. Link

  • Microanalysis of Halogenated Compounds.Journal of Pharmaceutical and Biomedical Analysis.
  • Cayman Chemical. Product Information: 7-Bromoisoquinoline. (2024). Provides physical property data and solubility profiles for isoquinoline derivatives. Link

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Establishes limits for catalyst residues (Pd, Ni) in drug intermediates. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 7-Bromoisoquinoline-3-carboxamide

[1] Executive Summary & Immediate Directives 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a halogenated heterocyclic building block used in drug discovery. Its disposal requires strict adherence to halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directives

7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) is a halogenated heterocyclic building block used in drug discovery. Its disposal requires strict adherence to halogenated organic waste protocols to prevent environmental contamination and the formation of toxic byproducts during thermal treatment.

CRITICAL DO'S AND DON'TS:

  • DO segregate this compound into Halogenated Waste streams.

  • DO incinerate via a licensed hazardous waste contractor.

  • DO NOT dispose of down the drain (aquatic toxicity risk).

  • DO NOT mix with strong oxidizers or acids (risk of brominated gas release).

  • DO NOT treat with bleach (hypochlorite) as this may generate toxic haloamines.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound acts as a skin, eye, and respiratory irritant.[1]

PropertyData
Chemical Name 7-Bromoisoquinoline-3-carboxamide
CAS Number 2089315-27-3
Molecular Formula C

H

BrN

O
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; soluble in DMSO, DMF, DCM
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
RCRA Status Non-listed, but exhibits toxicity/halogenated characteristics

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, the following PPE is mandatory to create a self-validating safety barrier.

  • Respiratory: N95 (minimum) or P100 respirator if handling fine dust outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm min thickness).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Standard laboratory coat (buttoned) + chemical-resistant apron for liquid waste handling.

Waste Segregation & Disposal Workflows

The disposal pathway depends entirely on the physical state of the waste. Misclassification is the primary cause of regulatory fines and safety incidents.

Scenario A: Pure Solid Waste
  • Context: Expired reagent, weighing boat residues, or failed synthesis solids.[1]

  • Protocol:

    • Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Label clearly as "Hazardous Waste - Solid (Halogenated Organic)."

    • List constituents: "7-Bromoisoquinoline-3-carboxamide >95%."[2]

    • Seal with a screw-top lid. Do not use ground glass stoppers (risk of seizing).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Compound dissolved in solvents like Dichloromethane (DCM), DMSO, or Ethyl Acetate.[1]

  • Protocol:

    • Segregation: This MUST go into the Halogenated Solvent Waste carboy.

    • Compatibility Check: Ensure the waste stream does not contain strong acids (Nitric, Sulfuric) or oxidizers.

    • Labeling: Tag with "Halogenated Organic Solvents" and list the solute (~1-5% 7-Bromoisoquinoline-3-carboxamide).

Scenario C: Contaminated Debris[4]
  • Context: Syringes, silica gel, TLC plates, and gloves.[1]

  • Protocol:

    • Sharps: Place needles in a rigid, puncture-proof red sharps container.

    • Soft Debris: Place gloves and paper towels in a clear hazardous waste bag (4-mil thickness).

    • Silica Gel: Dry silica should be collected in a separate solid waste drum labeled "Silica Waste with Halogenated Organics."

Visual Workflow: Waste Decision Tree

WasteSegregation Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Items StateCheck->Debris SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin Label: Toxic Solid LiquidCheck Is Solvent Halogenated? Liquid->LiquidCheck Sharps Sharps Container (Rigid Red Box) Debris->Sharps Needles/Glass SoftWaste Haz-Waste Bag (Double Bagged) Debris->SoftWaste Gloves/Paper HaloBin Halogenated Waste Carboy (Red Tag) LiquidCheck->HaloBin Yes (e.g., DCM) LiquidCheck->HaloBin No (e.g., DMSO) *Treat as Halo due to Solute* NonHaloBin Non-Halogenated Carboy (Clear Tag - ONLY if <1% Halo)

Figure 1: Decision logic for segregating 7-Bromoisoquinoline-3-carboxamide waste streams. Note that even non-halogenated solvents should often be routed to halogenated streams when containing high concentrations of halogenated solutes to simplify incineration protocols.

Spill Response Protocol

Accidental release requires immediate, calm action. The high melting point of the solid reduces vapor risk, but dust inhalation is a primary concern.[1]

Step-by-Step Response:
  • Secure: Evacuate immediate area if dust is airborne.[3] Close lab doors.

  • Assess: If spill is >50g or outside a hood, contact HSE. If minor (<50g), proceed.[1]

  • Equip: Don N95 mask, double nitrile gloves, and goggles.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[4]

    • Liquid: Encircle with absorbent socks/pillows.

  • Clean:

    • Scoop material using a plastic dustpan (non-sparking).

    • Wipe surface with soap and water (detergent helps solubilize the amide).

    • Do NOT use bleach (risk of reaction).

  • Dispose: All cleanup materials go into "Hazardous Waste - Debris."

Visual Workflow: Spill Management

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don PPE (N95 + Double Gloves) Minor->PPE Evacuate Evacuate & Call HSE Major->Evacuate Contain Containment (Wet wipe / Absorbent) PPE->Contain Clean Clean & Decontaminate (Soap + Water) Contain->Clean Dispose Bag as Haz-Waste Clean->Dispose

Figure 2: Operational flow for managing accidental spills in a laboratory setting.

Regulatory & Compliance Context

While 7-Bromoisoquinoline-3-carboxamide does not have a specific EPA "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), assign code F002 .[1][5]

    • If the waste exhibits toxicity (via TCLP test), it may carry a D-code .[1]

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but treat with the same rigor as RCRA waste.[1]

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration with flue gas scrubbing. This ensures the bromine atoms are captured as salts (e.g., NaBr) rather than released as corrosive HBr gas or brominated dioxins.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136266854, 7-Bromoisoquinoline-3-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromoisoquinoline-3-carboxamide

Part 1: Executive Safety Summary (Emergency Card) Do not overlook this section. Treat 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) as a pharmacologically active scaffold with uncharacterized potency.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Emergency Card)

Do not overlook this section. Treat 7-Bromoisoquinoline-3-carboxamide (CAS: 2089315-27-3) as a pharmacologically active scaffold with uncharacterized potency.

Parameter Critical Data
Signal Word WARNING (Treat as High Potency / OEB 3 Default)
Physical State Yellow to Brown Solid (Dust inhalation risk)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1] Potential bioactive kinase inhibitor scaffold.
Emergency PPE Double Nitrile Gloves (0.11mm min), N95/P3 Respirator (if outside hood), Wraparound Goggles.
Spill Response Do not dry sweep. Wet wipe or use HEPA vacuum only.
In Case of Exposure Skin: Wash with soap/water for 15 min.[1][2] Eyes: Rinse for 15 min, lift lids.[3] Inhalation: Move to fresh air immediately.

Part 2: Hazard Assessment & Risk Profiling

As researchers, we often handle "intermediates" that lack full toxicological profiles. You must apply the Precautionary Principle .

Structural Activity Relationship (SAR) Analysis:

  • Isoquinoline Core: This fused ring system is a "privileged structure" in medicinal chemistry, frequently found in alkaloids and kinase inhibitors. It implies a high probability of biological interaction with enzymes or receptors [1].[4]

  • 7-Bromo Substituent: Halogens often increase lipophilicity, potentially enhancing skin absorption and bioavailability.

  • 3-Carboxamide Group: Amides are generally stable but can participate in hydrogen bonding. While less reactive than acid chlorides, they can still cause sensitization.

Control Banding Decision: Since no specific Occupational Exposure Limit (OEL) exists, we assign this compound to Occupational Exposure Band (OEB) 3 (10–100 µg/m³) as a default safety baseline. This dictates that containment at the source is preferred over reliance solely on PPE [2].

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for halogenated heterocyclic amides.

Zone PPE Requirement Technical Justification
Hand Protection Double Nitrile Gloves • Inner: 4 mil (0.10 mm) Nitrile (Bright color)• Outer: 5-6 mil Nitrile (Dark color)• Change frequency: Every 2 hours or immediately upon splash.Brominated aromatics can permeate latex. Double gloving provides a visual breach indicator and increases breakthrough time [3].
Respiratory Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).Secondary (Spill/Weighing): N95 or P100 Particulate Respirator.Fine powders aerosolize easily during weighing. Inhalation is the fastest route to systemic exposure.
Eye/Face Chemical Splash Goggles (Indirect Venting).Note: Safety glasses are insufficient for powders.Dust can bypass safety glasses. The amide moiety is a severe eye irritant (H319).
Body Tyvek® Lab Coat (or equivalent) with elastic cuffs.Closed-toe chemically resistant shoes.Standard cotton coats absorb powders, creating a secondary exposure source in the office/cafeteria.

Part 4: Operational Handling Protocol (The Lifecycle)

This self-validating workflow ensures that at no point is the operator exposed to uncontained material.

Step 1: Receipt & Storage
  • Inspection: Upon receipt, wipe the outside of the container with a solvent-dampened cloth (Ethanol) inside a fume hood before storing. Shipping containers often carry external residue.

  • Storage: Store in a cool, dry place (2-8°C is common for bromo-isoquinolines to prevent debromination or hydrolysis). Keep container tightly sealed.

Step 2: Weighing (The Critical Control Point)
  • Setup: Place a disposable analytical balance enclosure or a "weighing funnel" inside the fume hood.

  • Static Control: Use an anti-static gun or bar. Static charge can cause the dry powder to "jump" or disperse, contaminating the balance.

  • Technique:

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the spatula and balance area with a wet wipe before removing hands from the hood.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly down the side of the flask to avoid displacing air rapidly, which puffs dust out.

  • Dissolution: Once dissolved, the inhalation risk drops significantly, but the skin absorption risk (permeation) increases due to the solvent carrier.

Part 5: Visualization - Safe Handling Workflow

The following diagram illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.

SafeHandling cluster_PPE Critical PPE Checkpoint Receipt Receipt & Decon (Wipe External Surface) Storage Storage (Cold/Dry, Sealed) Receipt->Storage Labeling Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transport in Secondary Cont. Solubilization Solubilization (Convert Dust to Liquid) Weighing->Solubilization Add Solvent Carefully Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction Reaction / Usage Solubilization->Reaction Closed System Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle of 7-Bromoisoquinoline-3-carboxamide, highlighting the critical weighing phase where dust exposure risk is highest.

Part 6: Decontamination & Disposal

Decontamination of Surfaces:

  • Solvent Selection: 7-Bromoisoquinoline-3-carboxamide is likely sparingly soluble in water. Use Ethanol or Acetone for initial cleaning, followed by a soap/water wash.

  • Verification: For high-potency areas, use a UV lamp (if the compound is fluorescent, which many isoquinolines are) to check for residue, or perform a swab test.

Waste Disposal Plan:

  • Stream Classification: Halogenated Organic Solid/Liquid .

  • Reasoning: Do not mix with non-halogenated solvents. The bromine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins or incomplete combustion byproducts [4].

  • Labeling: Clearly mark waste tags with "Contains Brominated Heterocycles."

References

  • PubChem. (2025). Isoquinoline Scaffold Biological Activity. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Classification Guidance for Manufacturers, Importers, and Employers. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Wastes. Available at: [Link]

Sources

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